PI(3,4)P2 (18:1) (ammonium salt)
Description
BenchChem offers high-quality PI(3,4)P2 (18:1) (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PI(3,4)P2 (18:1) (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H94N3O19P3 |
|---|---|
Poids moléculaire |
1074.2 g/mol |
Nom IUPAC |
azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;;;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);3*1H3/b19-17-,20-18-;;;/t37-,40-,41-,42+,43+,44+,45+;;;/m1.../s1 |
Clé InChI |
IXBWAIVJMKCCRS-PLJQXUBQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N.N |
Origine du produit |
United States |
Foundational & Exploratory
what is the function of PI(3,4)P2 in PI3K signaling pathway
An In-depth Technical Guide to the Function of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in the PI3K Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] has emerged from the shadow of its well-studied precursor, PI(3,4,5)P3, to be recognized as a critical second messenger in its own right. Once considered merely a degradation product, PI(3,4)P2 is now understood to orchestrate a distinct branch of the phosphoinositide 3-kinase (PI3K) signaling pathway. It plays a pivotal role in a multitude of cellular processes, including endocytic trafficking, cytoskeletal dynamics, cell migration, and metabolism. The spatial and temporal regulation of PI(3,4)P2 levels, governed by a dedicated network of kinases and phosphatases, is crucial for normal cell function. Its dysregulation is increasingly implicated in pathologies such as cancer, highlighting the enzymes that control its metabolism and its downstream effectors as promising targets for therapeutic intervention. This guide provides a comprehensive technical overview of the synthesis, degradation, and signaling functions of PI(3,4)P2, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
The Metabolism of PI(3,4)P2: A Tightly Regulated Hub
The cellular concentration of PI(3,4)P2 is maintained at a low basal level and is rapidly and transiently increased upon cellular stimulation. This precise control is achieved through the coordinated action of specific lipid kinases and phosphatases. There are two primary pathways for PI(3,4)P2 synthesis.[1][2]
-
Pathway 1: Dephosphorylation of PI(3,4,5)P3: Upon activation by growth factors or other stimuli, Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[2] This primary PI3K product is then dephosphorylated at the 5-position of the inositol ring by 5-phosphatases, most notably the SH2 domain-containing inositol 5-phosphatases SHIP1 and SHIP2, to yield PI(3,4)P2.[3][4][5] This is considered the canonical and predominant route for stimulus-dependent PI(3,4)P2 production.[3][6]
-
Pathway 2: Phosphorylation of PI(4)P: Class II PI3Ks can directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P) at the 3-position.[3][4] This pathway is particularly important for specific cellular functions like the maturation of clathrin-coated pits during endocytosis.[1]
The signaling output of PI(3,4)P2 is terminated by the action of two key types of phosphatases:
-
4-Phosphatases (INPP4A and INPP4B): Inositol polyphosphate 4-phosphatase type II (INPP4B) is a critical negative regulator of this pathway, specifically hydrolyzing the 4-phosphate from PI(3,4)P2 to produce phosphatidylinositol 3-phosphate (PI(3)P).[4][7] Loss of INPP4B function is associated with PI(3,4)P2 accumulation and has been linked to several cancers.[7][8]
-
3-Phosphatases (PTEN): The well-known tumor suppressor PTEN, primarily recognized for dephosphorylating PI(3,4,5)P3, also acts as a PI(3,4)P2 3-phosphatase, converting it to PI(4)P.[2][9][10][11] This activity represents another crucial mechanism for terminating PI(3,4)P2-mediated signals.[2][9] The combined loss of PTEN and INPP4B leads to a synergistic and pathological accumulation of PI(3,4)P2.[9][11]
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. INPP4B: the New Kid on the PI3K Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The control of phosphatidylinositol 3,4-bisphosphate concentrations by activation of the Src homology 2 domain containing inositol polyphosphate 5-phosphatase 2, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphatidylinositol (3,4)-bisphosphate (18:1) (Ammonium Salt)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), commonly known as PI(3,4)P2 (18:1). As a critical second messenger in cell signaling, understanding its structure, synthesis, and biological roles is paramount for research in areas such as cancer, diabetes, and cell migration.
Core Properties and Structure
PI(3,4)P2 (18:1) is an anionic phospholipid featuring a glycerol backbone, two oleic acid (18:1) chains at the sn-1 and sn-2 positions, and a myo-inositol headgroup phosphorylated at the 3' and 4' positions. The oleoyl (18:1) acyl chains are monounsaturated, contributing to the fluidity of the lipid. It is typically supplied as an ammonium salt to improve stability and handling.
Quantitative Data Summary
The physicochemical properties of PI(3,4)P2 (18:1) (ammonium salt) are summarized in the table below.
| Property | Value |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) (ammonium salt)[1][2] |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-[phosphoinositol-3,4-bisphosphate] (ammonium salt); PIP2--INVALID-LINK--[1][3] |
| Molecular Formula | C45H94N3O19P3[2][3][4] |
| Molecular Weight | 1074.16 g/mol [1][2][3] |
| CAS Number | 799268-54-5[2][3][4][5] |
| Purity | >99% (as determined by TLC)[1][2][3] |
| Storage Temperature | -20°C[1][2] |
| Physical Form | Powder[2][3] |
| Net Charge (pH 7.0) | Approximately -3.96[6] |
Chemical Structure Diagram
The diagram below illustrates the general chemical structure of PI(3,4)P2 with two fatty acid chains, a glycerol backbone, and the phosphorylated inositol headgroup.
Caption: Simplified structure of PI(3,4)P2 (18:1).
Biosynthesis and Metabolism
PI(3,4)P2 is a low-abundance phospholipid whose cellular levels are tightly regulated by the coordinated action of phosphoinositide kinases and phosphatases. It is not a product of de novo synthesis but is generated from other phosphoinositides at cellular membranes.[7] There are two primary pathways for its formation.[8][9][10]
-
Phosphorylation of PI(4)P: Class II phosphoinositide 3-kinases (PI3Ks) can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3' position of the inositol ring to generate PI(3,4)P2.[7][8] This pathway is important for processes like the maturation of clathrin-coated pits during endocytosis.[11]
-
Dephosphorylation of PI(3,4,5)P3: Upon activation of Class I PI3Ks, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is phosphorylated to form phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[11] PI(3,4,5)P3 is then dephosphorylated at the 5' position by 5-phosphatases, such as SHIP1 and SHIP2, to yield PI(3,4)P2.[7][9] This is considered the predominant source of PI(3,4)P2 in many signaling contexts.[9]
The cellular pool of PI(3,4)P2 is degraded by specific phosphatases. Inositol polyphosphate 4-phosphatases (INPP4A and INPP4B) remove the phosphate from the 4' position to produce PI(3)P.[8][12] Additionally, the tumor suppressor PTEN can dephosphorylate the 3' position, converting PI(3,4)P2 to PI(4)P.[13][14]
Caption: Metabolic pathways for PI(3,4)P2 synthesis and degradation.
Role in Signaling Pathways
Historically considered a mere intermediate in PI(3,4,5)P3 degradation, PI(3,4)P2 is now recognized as a distinct and crucial signaling molecule in its own right.[11][12] It directs a specific branch of the PI3K pathway that regulates a multitude of cellular processes, including cell survival, migration, and endocytosis.[12]
The signaling function of PI(3,4)P2 is mediated by its ability to recruit and activate effector proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain.[7][8]
Key Effectors and Downstream Events:
-
Akt/PKB Activation: PI(3,4)P2, along with PI(3,4,5)P3, binds to the PH domain of the protein kinase Akt (also known as PKB).[7] This binding recruits Akt to the plasma membrane, where it can be phosphorylated and fully activated by other kinases like PDK1. Activated Akt proceeds to phosphorylate a wide array of downstream targets, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[7]
-
TAPP Protein Recruitment: The tandem PH-domain-containing proteins TAPP1 and TAPP2 are highly specific effectors for PI(3,4)P2.[12] Their recruitment to the membrane is involved in cytoskeletal organization and cell polarity.
-
Cytoskeletal Dynamics and Migration: PI(3,4)P2 plays a role in actin dynamics by recruiting proteins like Lamellipodin to the plasma membrane.[7] This influences the formation of lamellipodia and invadopodia, structures critical for cell migration and invasion.[10][11]
-
Endocytosis and Trafficking: The localized synthesis of PI(3,4)P2 is critical for certain forms of endocytosis, including clathrin-mediated and fast endophilin-mediated endocytosis.[11] It recruits proteins like SNX9 to facilitate membrane curvature and vesicle formation, which is essential for processes like integrin trafficking.[7][10]
Caption: Key signaling events downstream of PI(3,4)P2 generation.
Experimental Protocols and Applications
PI(3,4)P2 (18:1) is a vital tool in biochemical and cell biology research. Its applications include serving as a substrate in kinase and phosphatase assays, inclusion in liposomes for protein binding studies, and as a standard for lipidomics analysis.
General Protocol: Preparation of PI(3,4)P2-Containing Liposomes
This protocol outlines a common method for creating liposomes (lipid vesicles) incorporating PI(3,4)P2, which can be used for in vitro protein recruitment or activity assays.
Materials:
-
Primary structural phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.
-
PI(3,4)P2 (18:1) (ammonium salt) in a chloroform/methanol/water solvent.
-
Glass test tube.
-
Nitrogen or Argon gas stream.
-
Vacuum desiccator.
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Methodology:
-
Lipid Mixing: In a clean glass tube, combine the desired amounts of the primary phospholipid (e.g., POPC) and PI(3,4)P2 (18:1). A typical molar ratio is 95:5 or 99:1 (PC:PI(3,4)P2). The lipids should be in a volatile organic solvent.
-
Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the tube using a gentle stream of nitrogen or argon gas while rotating the tube. This ensures an even film.
-
High-Vacuum Desiccation: Place the tube in a vacuum desiccator for at least 1-2 hours to remove any residual solvent. The lipid film should appear as a clear or white deposit.
-
Hydration: Add the desired volume of assay buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid. Vortex vigorously for several minutes to hydrate the film, resulting in a cloudy suspension of multilamellar vesicles (MLVs).
-
Extrusion for Unilamellar Vesicles: For a homogenous population of large unilamellar vesicles (LUVs), the MLV suspension is extruded.
-
Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). The solution should become clearer as LUVs are formed.
-
-
Storage and Use: The resulting liposome solution can be stored at 4°C for short-term use. These vesicles are now ready for use in downstream applications, such as protein co-sedimentation assays or surface plasmon resonance (SPR) studies.[2]
This protocol provides a foundational method. Specific experimental needs may require adjustments, such as the inclusion of other lipids (e.g., cholesterol, phosphatidylserine) or fluorescent probes.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. PI(3,4)P2 (18:1) ammonium salt - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ionization properties of phosphatidylinositol polyphosphates in mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
The Cellular Landscape of a Key Signaling Lipid: An In-depth Guide to Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) Localization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), a critical second messenger in a multitude of cellular processes including cell growth, survival, migration, and membrane trafficking. Understanding the precise spatiotemporal distribution of PI(3,4)P2 is paramount for dissecting its role in physiological and pathological conditions, and for the development of targeted therapeutics.
Subcellular Distribution of PI(3,4)P2
Phosphatidylinositol 3,4-bisphosphate, while a low-abundance phospholipid, exhibits a highly dynamic and specific localization pattern within the cell. Its presence is not restricted to a single organelle but is found in various membrane compartments where it orchestrates distinct cellular functions. The primary reservoir of PI(3,4)P2 is the plasma membrane , where it is generated downstream of growth factor receptor activation and plays a pivotal role in signal transduction.[1][2][3] However, significant pools of PI(3,4)P2 have also been identified in intracellular membranes, including endosomes , lysosomes , the Golgi apparatus , and the endoplasmic reticulum .[4][5][6] Furthermore, evidence suggests the existence of a nuclear pool of PI(3,4)P2, implicating it in the regulation of nuclear events.[5][7][8]
In specialized cell types, the distribution of PI(3,4)P2 is further refined. For instance, in polarized epithelial cells, PI(3,4)P2 is notably enriched in the apical membrane , contributing to the establishment and maintenance of cell polarity.[5] In migrating cells, PI(3,4)P2 displays a dynamic localization at both the leading and lagging edges , as well as in retracting protrusions, where it is involved in cytoskeletal rearrangements and cell motility.[9][10]
Quantitative Distribution of PI(3,4)P2
Quantifying the precise amount of PI(3,4)P2 in different subcellular compartments is technically challenging due to its low abundance and dynamic nature. Most studies provide semi-quantitative data based on the intensity of fluorescent biosensors or antibodies. The following table summarizes the relative distribution of PI(3,4)P2 based on available literature.
| Subcellular Compartment | Relative Enrichment of PI(3,4)P2 | Key Associated Functions | References |
| Plasma Membrane | High | Signal transduction (e.g., Akt activation), cytoskeletal rearrangements, endocytosis | [1][2][3] |
| - Leading/Lagging Edge (Migrating Cells) | High (Dynamic) | Cell migration, cytoskeletal dynamics | [9][10] |
| - Apical Membrane (Polarized Epithelial Cells) | High | Establishment and maintenance of cell polarity | [5] |
| - Invadopodia | High | Invasive cell migration, integrin trafficking | [10][11] |
| Endosomes | Moderate | Endocytic trafficking, signaling from endosomes | [4][9] |
| Lysosomes | Detected | Regulation of lysosomal function, mTOR signaling | [5] |
| Nucleus | Detected | Regulation of nuclear events, potential role in transcription | [5][7][8] |
| Golgi Apparatus | Detected | Vesicular trafficking | [6] |
| Endoplasmic Reticulum | Detected | Phosphoinositide metabolism | [6] |
Regulation of PI(3,4)P2 Cellular Localization
The subcellular distribution of PI(3,4)P2 is tightly controlled by the coordinated action of phosphoinositide kinases and phosphatases. The spatial segregation of these enzymes ensures that PI(3,4)P2 is generated and degraded at specific membrane locations, thereby dictating its localized signaling functions.
PI(3,4)P2 Signaling Pathway
Caption: PI(3,4)P2 Synthesis and Degradation Pathways.
Experimental Protocols for Studying PI(3,4)P2 Localization
Accurate determination of PI(3,4)P2's subcellular localization is crucial for understanding its function. Below are detailed methodologies for key experiments.
Live-Cell Imaging of PI(3,4)P2 Using Fluorescent Biosensors
This method allows for the real-time visualization of PI(3,4)P2 dynamics in living cells. It relies on the expression of a genetically encoded biosensor, typically a fluorescent protein (e.g., GFP, mCherry) fused to a protein domain that specifically binds to PI(3,4)P2, such as the Pleckstrin Homology (PH) domain of TAPP1 (Tandem PH domain containing protein 1).
Protocol:
-
Plasmid Transfection:
-
Culture cells (e.g., HeLa, COS-7) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding the PI(3,4)P2 biosensor (e.g., GFP-2xPH-TAPP1) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the biosensor for 24-48 hours.
-
-
Live-Cell Imaging Setup:
-
Prior to imaging, replace the culture medium with an imaging medium (e.g., phenol red-free DMEM) buffered with HEPES to maintain pH.
-
Place the dish on the stage of a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a temperature- and CO2-controlled environmental chamber.
-
-
Image Acquisition:
-
Excite the fluorescent protein with the appropriate laser line (e.g., 488 nm for GFP).
-
Capture images at desired time intervals to observe the basal distribution and dynamic changes in PI(3,4)P2 localization upon stimulation (e.g., with growth factors) or inhibition.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different cellular regions (e.g., plasma membrane, cytoplasm, specific organelles) using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the ratio of membrane to cytosolic fluorescence to determine the extent of biosensor translocation, which reflects changes in PI(3,4)P2 levels.
-
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for Live-Cell Imaging of PI(3,4)P2.
Immunofluorescence Staining of PI(3,4)P2
This technique allows for the visualization of endogenous PI(3,4)P2 in fixed cells using a specific primary antibody.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips.
-
Rinse the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Note: The choice of fixative is critical to preserve lipid integrity.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with a mild detergent such as 0.1% saponin or digitonin in PBS for 10 minutes. Note: Harsh detergents like Triton X-100 can extract lipids and should be used with caution.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 5% normal goat serum) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for PI(3,4)P2, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Image the stained cells using a confocal or epifluorescence microscope.
-
Cell Fractionation and PI(3,4)P2 Quantification
This biochemical approach provides quantitative data on the amount of PI(3,4)P2 in different subcellular fractions.
Protocol:
-
Subcellular Fractionation:
-
Harvest cultured cells and resuspend them in an ice-cold hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Separate the different subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic fractions) by differential centrifugation at increasing speeds.
-
-
Lipid Extraction:
-
Extract lipids from each fraction using a mixture of chloroform, methanol, and hydrochloric acid.
-
Separate the organic and aqueous phases by centrifugation. The lipids will be in the lower organic phase.
-
-
PI(3,4)P2 Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Analyze the lipid composition by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for accurate quantification of PI(3,4)P2 in each subcellular fraction.
-
Conclusion
The precise cellular localization of PI(3,4)P2 is a key determinant of its signaling specificity. As this guide has detailed, PI(3,4)P2 is a highly regulated and dynamic signaling molecule found at the plasma membrane and on various intracellular organelles. The experimental protocols provided herein offer robust methods for investigating the spatiotemporal dynamics of PI(3,4)P2. A thorough understanding of PI(3,4)P2 localization and its regulatory mechanisms is essential for advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies targeting PI3K signaling pathways in diseases such as cancer and metabolic disorders.
References
- 1. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. arigobio.com [arigobio.com]
- 4. Genetically Encoded Fluorescent Biosensors for Live Cell Imaging of Lipid Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell-Permeable Fluorescent Sensors Enable Rapid Live Cell Visualization of Plasma Membrane and Nuclear PIP3 Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 11. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Activating Akt/PKB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt (Protein Kinase B or PKB) is a central node in signal transduction pathways that govern cell survival, growth, proliferation, and metabolism. Its activation is a tightly regulated, multi-step process initiated by the production of phosphoinositide second messengers at the cell membrane. While phosphatidylinositol (3,4,5)-trisphosphate (PIP3) has long been considered the primary activator of Akt, accumulating evidence has unveiled a critical and distinct role for phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in this process. This technical guide provides an in-depth exploration of the core mechanisms by which PI(3,4)P2 mediates the activation of Akt/PKB signaling. We will dissect the molecular interactions, present quantitative data on binding affinities and enzyme kinetics, detail key experimental protocols for studying this pathway, and provide visual representations of the signaling cascades and experimental workflows.
Introduction to the PI3K/Akt Signaling Axis
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial conduit for extracellular signals to elicit intracellular responses.[1] Upon stimulation by growth factors or hormones, receptor tyrosine kinases (RTKs) activate Class I PI3Ks.[1] These kinases then phosphorylate phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] at the 3'-hydroxyl of the inositol ring, generating the potent second messenger PIP3.[1] This event initiates the recruitment of proteins containing Pleckstrin Homology (PH) domains to the plasma membrane, including Akt and its upstream kinase, 3-phosphoinositide-dependent kinase 1 (PDK1).
Generation and Regulation of PI(3,4)P2
PI(3,4)P2 is a low-abundance phosphoinositide that acts as a key signaling molecule in the Akt pathway.[2] Its cellular levels are meticulously controlled by the coordinated action of kinases and phosphatases.
2.1. Synthesis of PI(3,4)P2:
PI(3,4)P2 is primarily generated through the dephosphorylation of PIP3 at the 5'-position of the inositol ring by SH2 domain-containing inositol 5-phosphatases (SHIP1 and SHIP2) .[3] While Class I and Class II PI3Ks can also synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol (4)-phosphate (PI4P), the conversion from PIP3 is considered the major route following growth factor stimulation.[2]
2.2. Degradation of PI(3,4)P2:
The signaling activity of PI(3,4)P2 is terminated by the action of specific phosphatases:
-
Inositol polyphosphate 4-phosphatase type II (INPP4B) hydrolyzes the 4'-phosphate of PI(3,4)P2 to produce phosphatidylinositol (3)-phosphate (PI3P).[4][5]
-
Phosphatase and tensin homolog (PTEN) , a critical tumor suppressor, can dephosphorylate the 3'-phosphate of PI(3,4)P2, converting it to PI4P.[4]
The interplay between these enzymes dictates the spatiotemporal availability of PI(3,4)P2 for Akt activation.
The Role of PI(3,4)P2 in Akt Activation
The activation of Akt is a sequential process involving membrane translocation and phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif.[1] PI(3,4)P2 plays a crucial, and somewhat distinct, role in this intricate process.
3.1. Binding to the Pleckstrin Homology (PH) Domain of Akt:
Both PIP3 and PI(3,4)P2 can bind to the PH domain of Akt, facilitating its translocation from the cytosol to the plasma membrane.[3] This recruitment brings Akt into proximity with its activating kinases. Some studies suggest that the PH domain of Akt binds to PI(3,4)P2 and PIP3 with similar affinities.[6]
3.2. Differential Regulation of Akt Phosphorylation:
Emerging evidence indicates that PI(3,4)P2 and PIP3 may have distinct roles in regulating the phosphorylation of Akt at its two key sites. Several studies have shown a strong correlation between cellular levels of PI(3,4)P2 and the phosphorylation of Akt at Ser473.[5][7] Conversely, PIP3 levels appear to be more directly linked to the phosphorylation of Thr308 by PDK1.[5][7]
The complete activation of Akt requires the phosphorylation of both residues. The phosphorylation at Thr308 is mediated by PDK1, while the phosphorylation at Ser473 is primarily carried out by the mTORC2 complex.[1] The precise mechanism by which PI(3,4)P2 specifically promotes Ser473 phosphorylation is an area of active investigation but may involve conformational changes in Akt or the recruitment of specific scaffolds or mTORC2 itself.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of Akt with phosphoinositides and the enzymes involved in PI(3,4)P2 metabolism.
Table 1: Binding Affinities (Kd) of Akt PH Domain to Phosphoinositides
| Phosphoinositide | Binding Affinity (Kd) | Method | Reference |
| PI(3,4)P2 | ~150 - 500 nM | Surface Plasmon Resonance | [3] |
| PI(3,4,5)P3 | ~50 - 200 nM | Surface Plasmon Resonance | [3] |
| PI(4,5)P2 | >10 µM | Various | [3] |
Table 2: Enzyme Kinetic Parameters for PI(3,4)P2 Metabolism
| Enzyme | Substrate | Km | kcat | Reference |
| SHIP2 | PI(3,4,5)P3 | ~5-20 µM | Not widely reported | [8] |
| INPP4B | PI(3,4)P2 | ~10-50 µM | Not widely reported | [7] |
Table 3: Cellular Concentrations of Phosphoinositides
| Phosphoinositide | Basal Level (molecules/cell) | Stimulated Level (molecules/cell) | Cell Type | Reference |
| PI(4,5)P2 | ~1 x 10^5 | Relatively stable | Various | [9] |
| PI(3,4,5)P3 | <100 | ~1,000 - 10,000 | Various | [9] |
| PI(3,4)P2 | ~100 - 500 | ~1,000 - 5,000 | Various | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PI(3,4)P2 in Akt signaling.
5.1. Protein-Lipid Overlay Assay
This assay is used to qualitatively assess the binding of a protein of interest (e.g., the Akt PH domain) to various lipids spotted on a membrane.
5.2. In Vitro Akt Kinase Assay
This assay measures the kinase activity of Akt in the presence of PI(3,4)P2-containing liposomes.
5.3. Western Blotting for Akt Phosphorylation
This is a standard technique to quantify the levels of phosphorylated Akt at Thr308 and Ser473 in cell lysates. A detailed protocol can be found in the supplementary materials of numerous publications.[1][10][11][12][13]
5.4. Quantification of Cellular Phosphoinositides
Accurate measurement of cellular phosphoinositide levels is crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[9][14][15][16][17]
Conclusion and Future Directions
PI(3,4)P2 has emerged from the shadow of PIP3 to be recognized as a critical and specific activator of Akt/PKB signaling. Its generation by SHIP phosphatases and degradation by INPP4B and PTEN create a tightly regulated signaling node. The distinct ability of PI(3,4)P2 to promote the phosphorylation of Akt at Ser473 highlights a layer of complexity in the regulation of this pivotal kinase. For researchers and drug development professionals, a deeper understanding of the nuances of PI(3,4)P2-mediated Akt activation opens new avenues for therapeutic intervention. Targeting the enzymes that control PI(3,4)P2 levels, or developing molecules that specifically modulate the interaction of Akt with PI(3,4)P2, could offer more precise control over the PI3K/Akt pathway in diseases such as cancer and diabetes. Future research should focus on elucidating the precise molecular choreography of PI(3,4)P2-induced mTORC2 activation and further dissecting the context-dependent roles of PI(3,4)P2 in different cellular compartments and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of the tumor suppressor INPP4B protein and lipid phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of anionic lipids on SHIP2 phosphatidylinositol 3,4,5-trisphosphate 5-phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phosphoinositide Analysis by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Cytoskeletal Rearrangement and Cell Migration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance signaling phospholipid that plays a pivotal role in the intricate orchestration of cellular processes, most notably cytoskeletal dynamics and cell migration. Once considered merely a byproduct of phosphoinositide 3-kinase (PI3K) signaling, there is now a wealth of evidence establishing PI(3,4)P2 as a critical second messenger in its own right.[1][2][3] Its precise spatiotemporal regulation governs the recruitment and activation of a specific cohort of effector proteins that directly influence the architecture of the actin cytoskeleton, the formation of migratory protrusions, and the turnover of cell adhesions. Dysregulation of PI(3,4)P2 signaling is implicated in numerous pathologies, including cancer invasion and metastasis, making it a compelling target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of the core involvement of PI(3,4)P2 in cytoskeletal rearrangement and cell migration, detailing the key signaling pathways, experimental methodologies to probe its function, and quantitative data to support our current understanding.
PI(3,4)P2 Signaling Pathways
The cellular levels of PI(3,4)P2 are tightly controlled by the coordinated action of lipid kinases and phosphatases. This dynamic regulation ensures that PI(3,4)P2 is generated at specific subcellular locations and at precise times to initiate downstream signaling events.
Synthesis of PI(3,4)P2
There are two primary pathways for the synthesis of PI(3,4)P2:
-
Dephosphorylation of PI(3,4,5)P3: The most well-established route for PI(3,4)P2 production is through the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3] at the 5'-position of the inositol ring. This reaction is catalyzed by the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2.[1] Class I PI3Ks are activated by growth factors and other stimuli to produce PI(3,4,5)P3, which is then converted to PI(3,4)P2.[5][6]
-
Phosphorylation of PI4P: Class II PI3Ks can directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI4P) at the 3'-position.[2] This pathway is particularly important in the context of endocytic trafficking and the formation of intracellular vesicles.
Figure 1. PI(3,4)P2 Synthesis Pathways.
PI(3,4)P2 Effectors in Cytoskeletal Regulation
PI(3,4)P2 exerts its effects by recruiting and activating a specific set of proteins containing lipid-binding domains, most notably Pleckstrin Homology (PH) and Phox Homology (PX) domains. These effector proteins then modulate the actin cytoskeleton.
-
Lamellipodin (Lpd): Lpd is a key effector that binds with high affinity to PI(3,4)P2 via its PH domain.[7] Upon recruitment to the plasma membrane, Lpd promotes the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of migrating cells. Lpd achieves this by clustering and tethering Ena/VASP proteins, which are potent actin polymerases, to the membrane and to actin filaments.[8][9][10]
-
TAPP1 and TAPP2: Tandem PH-domain-containing proteins 1 and 2 are adaptors that specifically bind to PI(3,4)P2.[11][12] Their recruitment to the plasma membrane is implicated in the regulation of cell polarity and migration.
-
Sorting Nexin 9 (SNX9): SNX9 is a PX-BAR domain-containing protein that binds to PI(3,4)P2 and is involved in membrane remodeling processes, including endocytosis and the formation of invadopodia.[2][13] SNX9 can tubulate membranes and interacts with the actin cytoskeleton.
-
Akt (Protein Kinase B): While Akt can bind to both PI(3,4,5)P3 and PI(3,4)P2, the interaction with PI(3,4)P2 is also a crucial step in its activation.[14] Activated Akt can then phosphorylate a variety of substrates that influence cell survival, growth, and motility.
-
Rho GTPases: PI(3,4)P2 signaling is intricately linked with the activation state of Rho family GTPases, including Rac1, Cdc42, and RhoA, which are master regulators of the actin cytoskeleton. PI(3,4)P2 can promote the activation of Rac1, a key driver of lamellipodia formation, through the recruitment of Rac-GEFs (guanine nucleotide exchange factors) like βPix.[15] The interplay with Cdc42 is also critical for establishing cell polarity.[16] Furthermore, PI(3,4)P2 has been shown to promote the turnover of RhoA-dependent stress fibers by recruiting the RhoA-GTPase-activating protein (GAP) ARAP3, leading to focal adhesion disassembly.[17]
Figure 2. PI(3,4)P2 Downstream Signaling.
Quantitative Data on PI(3,4)P2-Mediated Processes
The following tables summarize key quantitative data related to the interaction of PI(3,4)P2 with its effectors and its impact on cell migration.
| Protein Domain | Ligand | Binding Affinity (Kd) | Method |
| SNX9 PX-BAR | PI(3,4)P2 | 47 nM | Giant Unilamellar Vesicles (GUVs) with Hill equation fitting |
| SNX9 PX-BAR | PI(4,5)P2 | 31 nM | Giant Unilamellar Vesicles (GUVs) with Hill equation fitting |
Table 1: Binding Affinities of PI(3,4)P2 Effectors.[18]
| Cell Type | Condition | Change in Migration Speed | Change in Chemotactic Index |
| Malignant B lymphocytes | PI(3,4)P2 depletion | Reduced | Reduced |
| MDA-MB-231 breast cancer cells | SHIP2 knockdown (decreased PI(3,4)P2) | - | Suppression of invasion |
| MDA-MB-231 breast cancer cells | Lamellipodin knockdown | - | Inhibition of invasion |
Table 2: Effects of PI(3,4)P2 Pathway Perturbation on Cell Migration.[8][19]
Experimental Protocols
Investigating the role of PI(3,4)P2 in cell migration and cytoskeletal rearrangement requires a combination of techniques to visualize and quantify cellular processes and molecular interactions.
Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for fibroblasts)
-
24-well plates
-
Cell culture medium (serum-free for starvation, and with chemoattractant)
-
Chemoattractant (e.g., growth factors, chemokines)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Cotton swabs
Protocol:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 4-24 hours.
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Add 500-700 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100-200 µL of the cell suspension to the upper chamber of the insert.
-
Incubate for 4-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in multiple fields of view under a microscope.
Figure 3. Transwell Migration Assay Workflow.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the actin cytoskeleton and associated proteins.
Materials:
-
Cells cultured on glass coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-paxillin, anti-vinculin)
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Wash cells grown on coverslips twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
Live-Cell Imaging of PI(3,4)P2 Biosensors
Genetically encoded biosensors, such as the PH domain of TAPP1 fused to a fluorescent protein (e.g., GFP-TAPP1-PH), allow for the real-time visualization of PI(3,4)P2 dynamics in living cells.
Materials:
-
Cells cultured in glass-bottom dishes
-
Plasmid encoding the PI(3,4)P2 biosensor
-
Transfection reagent
-
Live-cell imaging medium
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Protocol:
-
Seed cells in glass-bottom dishes.
-
Transfect the cells with the biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images using appropriate fluorescence channels.
-
Stimulate the cells with growth factors or inhibitors as required and continue imaging to observe the translocation of the biosensor, which reflects changes in PI(3,4)P2 levels at the plasma membrane or other organelles.
Conclusion
PI(3,4)P2 has emerged as a central player in the regulation of cytoskeletal dynamics and cell migration. Its carefully controlled synthesis and degradation create localized signaling hubs that recruit a specific set of effector proteins to orchestrate the complex cellular machinery required for cell movement. A deeper understanding of the PI(3,4)P2 signaling network, facilitated by the experimental approaches outlined in this guide, will undoubtedly unveil novel therapeutic targets for diseases characterized by aberrant cell migration, such as cancer. The continued development of sophisticated imaging techniques and quantitative analytical methods will further illuminate the intricate spatiotemporal dynamics of this critical signaling lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Profilin1 regulates PI(3,4)P2 and lamellipodin accumulation at the leading edge thus influencing motility of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endophilin–lamellipodin–VASP, key components in fast endophilin–mediated endocytosis, control actin polymerization within liquid-like condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamellipodin promotes actin assembly by clustering Ena/VASP proteins and tethering them to actin filaments | eLife [elifesciences.org]
- 10. uniprot.org [uniprot.org]
- 11. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequential Activation of Phosphatidylinositol 3-Kinase, βPix, Rac1, and Nox1 in Growth Factor-Induced Production of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cdc42 Activation Cycle Coordinated by PI 3-Kinase during Fc Receptor-mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Local synthesis of the phosphatidylinositol-3,4-bisphosphate lipid drives focal adhesion turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PI(3,4)P2: A Technical Guide for Cancer and Diabetes Research
An In-depth Exploration of Phosphatidylinositol (3,4)-bisphosphate in Cellular Signaling, Disease Pathogenesis, and Therapeutic Development
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] has emerged from the shadow of its well-studied precursor, PI(3,4,5)P3, to be recognized as a critical second messenger in its own right. Once considered merely a degradation product, a growing body of evidence now firmly establishes PI(3,4)P2 as a key regulator of diverse cellular processes, including cell growth, proliferation, migration, and metabolism.[1][2][3] Its dysregulation is increasingly implicated in the pathogenesis of major diseases, most notably cancer and diabetes, making it a compelling target for novel therapeutic interventions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PI(3,4)P2's function in these critical disease areas, focusing on quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks.
PI(3,4)P2 Metabolism and Signaling Landscape
PI(3,4)P2 is a low-abundance phospholipid residing in the inner leaflet of the plasma membrane and on endosomal compartments. Its cellular levels are tightly controlled by the coordinated action of phosphoinositide kinases and phosphatases.
Synthesis of PI(3,4)P2:
There are two primary pathways for the generation of PI(3,4)P2:
-
Dephosphorylation of PI(3,4,5)P3: Class I PI3-kinases (PI3Ks), activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to produce PI(3,4,5)P3. Subsequently, the 5-phosphatases, primarily SH2 domain-containing inositol 5-phosphatase 1 and 2 (SHIP1/2), dephosphorylate PI(3,4,5)P3 at the 5' position of the inositol ring to generate PI(3,4)P2.[4][5]
-
Phosphorylation of PI(4)P: Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3' position to synthesize PI(3,4)P2.[2][4]
Degradation of PI(3,4)P2:
The cellular concentration of PI(3,4)P2 is attenuated by the action of specific phosphatases:
-
PTEN (Phosphatase and Tensin Homolog): This well-known tumor suppressor dephosphorylates PI(3,4)P2 at the 3' position, converting it to PI(4)P.[2][4]
-
INPP4B (Inositol polyphosphate-4-phosphatase type IIB): This phosphatase removes the phosphate group from the 4' position of PI(3,4)P2, yielding PI(3)P.[2][6]
Downstream Effectors of PI(3,4)P2:
PI(3,4)P2 exerts its biological functions by recruiting and activating a specific set of downstream effector proteins that contain phosphoinositide-binding domains, such as Pleckstrin Homology (PH) and Phox Homology (PX) domains. Key effectors include:
-
Akt/PKB (Protein Kinase B): A central node in cell survival and growth signaling, Akt is recruited to the membrane by both PI(3,4,5)P3 and PI(3,4)P2, leading to its phosphorylation and activation.[2][7]
-
PDK1 (Phosphoinositide-dependent kinase-1): Another crucial kinase in the PI3K pathway that is activated by binding to PI(3,4,5)P3 and PI(3,4)P2.
-
TAPP1 and TAPP2 (Tandem PH domain-containing protein 1 and 2): These adaptor proteins specifically bind to PI(3,4)P2 and are implicated in the negative regulation of PI3K signaling and B-cell activation.[8][9]
-
Lamellipodin (Lpd): A protein involved in the formation of lamellipodia and cell migration, which is recruited to the leading edge of migrating cells through its PH domain's interaction with PI(3,4)P2.[6]
-
SNX9 (Sorting Nexin 9): This protein, containing a PX domain, binds to PI(3,4)P2 and is involved in membrane trafficking and endocytosis.
Below is a diagram illustrating the core metabolic pathways of PI(3,4)P2.
PI(3,4)P2 in Cancer
The PI3K signaling pathway is one of the most frequently hyperactivated pathways in human cancers, and the accumulation of 3-phosphoinositides, including PI(3,4)P2, is a hallmark of many tumors.[7]
Role in Cancer Progression
PI(3,4)P2 contributes to multiple aspects of cancer progression:
-
Cell Migration and Invasion: By recruiting effectors like lamellipodin to the leading edge of migrating cells, PI(3,4)P2 promotes the formation of lamellipodia and invadopodia, which are actin-rich structures essential for cell motility and invasion.[6][10] Studies in breast cancer and glioblastoma have demonstrated that the generation of PI(3,4)P2 by SHIP2 at these structures is crucial for cancer cell invasion.[2][11]
-
Cell Survival and Proliferation: Through the activation of the Akt/PKB signaling cascade, PI(3,4)P2 promotes cell survival by inhibiting apoptosis and stimulates cell cycle progression.
-
Metabolic Reprogramming: The PI3K/Akt pathway, influenced by PI(3,4)P2, plays a central role in the metabolic reprogramming of cancer cells, promoting glycolysis and other anabolic processes that support rapid tumor growth.[2]
The following diagram illustrates the signaling cascade initiated by growth factors, leading to PI(3,4)P2-mediated cancer cell migration.
Quantitative Data on PI(3,4)P2 in Cancer
The table below summarizes available quantitative data on PI(3,4)P2 levels in various cancer contexts. It is important to note that the absolute quantification of phosphoinositides is technically challenging, and values can vary depending on the cell type, stimulation conditions, and analytical method used.
| Cell Type/Tissue | Condition | PI(3,4)P2 Level | Fold Change (Stimulated vs. Basal) | Reference |
| MDA-MB-231 (Breast Cancer) | Basal | - | - | [12] |
| MDA-MB-231 (Breast Cancer) | SHIP2 Knockdown | Decreased | - | [12] |
| MDA-MB-231 (Breast Cancer) | PTEN Knockdown | Slightly Increased | - | [12] |
| Prostate Cancer Tissue | Cancer vs. Benign | Higher expression of PI species | - | [13][14] |
| Glioblastoma (PTEN-deficient) | Basal | Elevated | - | [2] |
Data are often presented as relative changes or ratios to other phosphoinositides due to the difficulty in absolute quantification.
PI(3,4)P2 in Diabetes
Dysregulation of the PI3K signaling pathway is a cornerstone of insulin resistance, a key feature of type 2 diabetes. PI(3,4)P2 plays a multifaceted role in insulin signaling and glucose homeostasis.
Role in Insulin Signaling and Glucose Uptake
-
Insulin Receptor Signaling: Upon insulin binding to its receptor, the activated PI3K generates PI(3,4,5)P3, which is then partially converted to PI(3,4)P2. Both phosphoinositides are crucial for the recruitment and activation of Akt.
-
GLUT4 Translocation: Activated Akt phosphorylates a range of downstream targets, initiating a signaling cascade that culminates in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues. This process is essential for postprandial glucose uptake.[4][15] PI(3,4)P2, by sustaining Akt activation, contributes to this critical step in glucose metabolism.
-
Negative Feedback Regulation: The PI(3,4)P2-binding proteins TAPP1 and TAPP2 have been shown to act as negative regulators of insulin signaling. Their recruitment to the plasma membrane by PI(3,4)P2 is thought to initiate a feedback loop that dampens PI3K activity.[1][2]
The following diagram depicts the role of PI(3,4)P2 in the insulin signaling pathway leading to GLUT4 translocation.
Quantitative Data on PI(3,4)P2 in Diabetes
Quantitative analysis of PI(3,4)P2 in the context of diabetes is an active area of research. The available data suggest alterations in its metabolism in insulin-resistant states.
| Cell Type/Model | Condition | PI(3,4)P2 Level/Metabolism | Reference |
| Adipocytes | Insulin Stimulation | Transient increase | [16] |
| Pancreatic β-cells | - | Implicated in glucose-stimulated insulin secretion | [17] |
| TAPP1/2 Knock-in Mice | - | Enhanced insulin sensitivity | [1][2] |
Further research is needed to establish definitive quantitative changes in PI(3,4)P2 levels in various diabetic tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PI(3,4)P2.
Quantification of PI(3,4)P2 by Mass Spectrometry
This protocol outlines a method for the extraction and quantification of phosphoinositides from cultured cells or tissues using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Chloroform, Methanol, Hydrochloric acid (HCl)
-
Internal standards for phosphoinositides
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Lipid Extraction:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Perform a lipid extraction using an acidified chloroform/methanol mixture (e.g., Folch or Bligh-Dyer method).[10][18][19][20]
-
Briefly, add a 2:1:0.8 mixture of chloroform:methanol:0.1 M HCl to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve ionization efficiency and chromatographic separation, derivatize the phosphate groups of the phosphoinositides.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample onto a suitable LC column for separation of phosphoinositide isomers.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each phosphoinositide of interest, including PI(3,4)P2.
-
Quantify the amount of PI(3,4)P2 by comparing its peak area to that of a known amount of internal standard.
-
Below is a workflow diagram for the quantification of PI(3,4)P2 by mass spectrometry.
Immunofluorescence Staining for PI(3,4)P2 Localization
This protocol describes a method for visualizing the subcellular localization of PI(3,4)P2 in cultured cells using immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against PI(3,4)P2
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation:
-
Permeabilization:
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[21]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PI(3,4)P2 antibody in blocking buffer.
-
Incubate the cells with the primary antibody overnight at 4°C.[23]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[24]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
In Vitro PI3-Kinase Assay
This protocol provides a method to measure the activity of PI3-kinases in vitro, which can be adapted to assess the generation of PI(3,4)P2 from PI(4)P by Class II PI3Ks.
Materials:
-
Recombinant PI3-kinase enzyme
-
Lipid substrate (e.g., PI(4)P)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager
Procedure:
-
Kinase Reaction:
-
Lipid Extraction and Separation:
-
Extract the lipids from the reaction mixture using a chloroform/methanol extraction.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different phosphoinositides.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphorimager screen.
-
Quantify the amount of radiolabeled PI(3,4)P2 produced by measuring the intensity of the corresponding spot.
-
Western Blotting for Phospho-Akt (Ser473)
This protocol describes the detection of phosphorylated Akt at serine 473, a downstream marker of PI(3,4)P2 signaling, by western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-Akt (Ser473)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][21]
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imager.[1]
-
Normalize the phospho-Akt signal to total Akt or a loading control like β-actin.
-
Conclusion
PI(3,4)P2 has unequivocally established itself as a pivotal signaling molecule with profound implications for both cancer and diabetes. Its intricate regulation and diverse downstream effects underscore the complexity of phosphoinositide signaling. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further unravel the roles of PI(3,4)P2 in disease and to explore its potential as a therapeutic target. As our understanding of the spatiotemporal dynamics of PI(3,4)P2 continues to grow, so too will the opportunities for developing novel and targeted therapies for these devastating diseases.
References
- 1. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAPP1 and TAPP2 are targets of phosphatidylinositol 3-kinase signaling in B cells: sustained plasma membrane recruitment triggered by the B-cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Expression Profile of Phosphatidylinositol in High Spatial Resolution Imaging Mass Spectrometry as a Potential Biomarker for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Phospho-PDK1 (Ser241) (C49H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Activation of protein kinase B and induction of adipogenesis by insulin in 3T3-L1 preadipocytes: contribution of phosphoinositide-3,4,5-trisphosphate versus phosphoinositide-3,4-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. The possible role of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 at the leading and trailing edges of the breast cancer cell line [scielo.isciii.es]
- 20. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arigobio.com [arigobio.com]
- 25. deepdyve.com [deepdyve.com]
An In-depth Technical Guide on the Mechanisms of PI(3,4)P2 Generation by Class I and Class II PI3Ks
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a critical second messenger implicated in a myriad of cellular processes, including cell survival, proliferation, metabolism, and migration. Its dysregulation is frequently associated with diseases such as cancer and diabetes, making the enzymes that regulate its production key targets for therapeutic intervention. This technical guide provides a comprehensive overview of the two primary enzymatic pathways responsible for PI(3,4)P2 synthesis, orchestrated by Class I and Class II phosphoinositide 3-kinases (PI3Ks). We delve into the distinct molecular mechanisms, isoform-specific functions, and spatiotemporal regulation of PI(3,4)P2 generation. Furthermore, this guide offers detailed experimental protocols for the assessment of PI3K activity and PI(3,4)P2 levels, alongside a quantitative summary of key parameters and visual representations of the associated signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.
Introduction to PI(3,4)P2 Signaling
Phosphoinositides are minor but critically important components of cellular membranes that play a central role in signal transduction. The phosphorylation of the inositol headgroup of phosphatidylinositol (PI) at various positions gives rise to a family of seven distinct phosphoinositide species, each with specific downstream effectors and cellular functions. Among these, PI(3,4)P2 has emerged as a crucial signaling molecule in its own right, not merely an intermediate in the degradation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1]
The generation of PI(3,4)P2 is tightly regulated by two main classes of PI3Ks, which employ distinct substrates and are activated by different upstream signals. Understanding the nuances of these production pathways is paramount for dissecting their roles in physiology and pathology.
Mechanism of PI(3,4)P2 Generation by Class I PI3Ks
Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ. The primary mechanism of PI(3,4)P2 generation by Class I PI3Ks is an indirect, two-step process:
-
Phosphorylation of PI(4,5)P2: Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks are recruited to the plasma membrane.[2] Here, they phosphorylate their primary substrate, phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), at the 3'-hydroxyl position of the inositol ring to produce PI(3,4,5)P3.[3]
-
Dephosphorylation of PI(3,4,5)P3: The newly synthesized PI(3,4,5)P3 is then acted upon by 5-phosphatases, most notably SHIP1 (SH2-containing inositol 5'-phosphatase 1) and SHIP2. These enzymes remove the phosphate group from the 5' position of the inositol ring, yielding PI(3,4)P2.[4]
This sequential pathway ensures a delayed but sustained production of PI(3,4)P2 following the initial, more transient wave of PI(3,4,5)P3 synthesis.
Signaling Pathway for Class I PI3K-mediated PI(3,4)P2 Generation
Caption: Class I PI3K signaling pathway for PI(3,4)P2 generation.
Mechanism of PI(3,4)P2 Generation by Class II PI3Ks
Class II PI3Ks are monomeric enzymes that are less characterized than their Class I counterparts. This class comprises three isoforms: PI3K-C2α, PI3K-C2β, and PI3K-C2γ. Unlike Class I, Class II PI3Ks directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P) at the 3'-position of the inositol ring.[5][6]
This direct pathway allows for a more rapid and localized production of PI(3,4)P2, often in distinct subcellular compartments compared to Class I-mediated synthesis. For instance, Class II PI3Ks are heavily implicated in the regulation of membrane trafficking events such as endocytosis.[7]
Signaling Pathway for Class II PI3K-mediated PI(3,4)P2 Generation
Caption: Class II PI3K signaling pathway for PI(3,4)P2 generation.
Quantitative Data on PI(3,4)P2 Generation and Signaling
A precise understanding of the quantitative aspects of PI(3,4)P2 signaling is crucial for building accurate models and for the development of targeted therapies. Below is a summary of available quantitative data.
Table 1: Cellular Concentrations of PI(3,4)P2
| Cell Type | Condition | PI(3,4)P2 Concentration (pmol/10^8 cells) | Reference |
| Human Platelets | Resting | 3.1 ± 0.2 | [8] |
Note: Data on absolute concentrations of PI(3,4)P2 are sparse in the literature.
Table 2: Kinetic Parameters of PI3K Isoforms
| PI3K Class | Isoform | Primary Substrate for PI(3,4)P2 Pathway | Relative Activity/Preference | Reference |
| Class I | p110α, β, δ, γ | PI(4,5)P2 | High affinity for PI(4,5)P2 to produce PI(3,4,5)P3 | [2] |
| Class II | PI3K-C2α | PI(4)P | Preferentially phosphorylates PI(4)P over PI | [9] |
| Class II | PI3K-C2β | PI(4)P | Can phosphorylate PI(4)P | [5] |
| Class II | PI3K-C2γ | PI(4)P | Can phosphorylate PI(4)P | [7] |
Table 3: Binding Affinities of PI(3,4)P2 Effector Proteins
| Effector Protein | Binding Domain | Ligand | Dissociation Constant (Kd) | Reference |
| TAPP1 | C-terminal PH | PI(3,4)P2 | High affinity (specific values vary with assay) | [10] |
| TAPP2 | C-terminal PH | PI(3,4)P2 | High affinity (specific values vary with assay) | [10] |
| AKT (PKB) | PH | PI(3,4)P2 | Binds with high affinity | [11] |
Experimental Protocols
Accurate measurement of PI3K activity and PI(3,4)P2 levels is fundamental to research in this field. The following sections provide detailed methodologies for key experiments.
In Vitro PI3K Kinase Assay (Luminescence-based)
This protocol describes a method to determine the in vitro activity of PI3K isoforms by measuring the amount of ADP produced during the phosphorylation of a phosphoinositide substrate.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α for Class I, or a Class II isoform)
-
Kinase dilution buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphoinositide substrate: PI(4,5)P2 for Class I or PI(4)P for Class II
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PI3K inhibitor or vehicle control (e.g., DMSO).
-
Create a serial dilution of the inhibitor in kinase assay buffer.
-
Reconstitute the recombinant PI3K enzyme in kinase dilution buffer to the desired concentration.
-
Prepare the substrate solution (PI(4,5)P2 or PI(4)P) in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the phosphoinositide substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro luminescence-based PI3K kinase assay.
Cellular PI(3,4)P2 Measurement by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of PI(3,4)P2 from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Acidified chloroform/methanol extraction buffer (e.g., CHCl₃:MeOH:1M HCl, ratios may vary)
-
Internal standard (e.g., a non-naturally occurring phosphoinositide with a known concentration)
-
Nitrogen gas stream
-
LC-MS/MS system equipped with a suitable column for lipid separation
Procedure:
-
Cell Harvesting and Lysis:
-
Grow cells to the desired confluency and apply experimental treatments.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate or after scraping, using an appropriate lysis buffer that is compatible with lipid extraction.
-
-
Lipid Extraction:
-
To the cell lysate, add the acidified chloroform/methanol extraction buffer and the internal standard.
-
Vortex the mixture vigorously and allow it to stand at room temperature for a defined period (e.g., 5-10 minutes) with occasional vortexing to ensure complete extraction.
-
Induce phase separation by adding chloroform and an acidic solution (e.g., 2M HCl).
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different phosphoinositide species using an appropriate chromatographic method.
-
Detect and quantify PI(3,4)P2 and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion masses.
-
-
Data Analysis:
-
Calculate the amount of PI(3,4)P2 in the sample by comparing its peak area to that of the internal standard.
-
Normalize the PI(3,4)P2 amount to the initial cell number or protein concentration of the lysate.
-
Experimental Workflow for Cellular PI(3,4)P2 Measurement
Caption: Workflow for cellular PI(3,4)P2 measurement by LC-MS/MS.
Conclusion and Future Directions
The generation of PI(3,4)P2 is a tightly controlled process with significant implications for cellular signaling and disease. The distinct mechanisms employed by Class I and Class II PI3Ks allow for precise spatiotemporal control over the production of this important second messenger, enabling it to regulate a diverse array of cellular functions. While significant progress has been made in elucidating these pathways, several key questions remain. A more detailed understanding of the isoform-specific kinetic parameters of both Class I and Class II PI3Ks in the context of PI(3,4)P2 generation is needed. Furthermore, the development of more specific pharmacological inhibitors for Class II PI3K isoforms will be instrumental in dissecting their precise roles in health and disease. Continued research in this area holds great promise for the development of novel therapeutic strategies targeting the PI3K signaling network.
References
- 1. [PDF] Classes of phosphoinositide 3-kinases at a glance | Semantic Scholar [semanticscholar.org]
- 2. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Class II phosphatidylinositol 3-kinase isoforms in vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis of phosphatidylinositol 3-kinase C2α function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Classes of phosphoinositide 3-kinases at a glance - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Interaction: A Technical Guide to PI(3,4)P2 and Pleckstrin Homology Domains
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance, yet pivotal, phospholipid second messenger integral to a multitude of cellular signaling pathways. Its transient production at the plasma membrane serves as a docking site for various proteins, thereby orchestrating complex cellular processes including cell survival, proliferation, and migration. A primary mechanism through which PI(3,4)P2 exerts its influence is via its specific interaction with pleckstrin homology (PH) domains, a structurally conserved protein module of approximately 120 amino acids found in a wide array of signaling proteins. This guide provides an in-depth technical overview of the PI(3,4)P2-PH domain interaction, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Analysis of PI(3,4)P2-PH Domain Interactions
The affinity of PH domains for PI(3,4)P2 varies, contributing to the specificity and complexity of downstream signaling events. While some PH domains exhibit high specificity for PI(3,4)P2, others display a broader binding profile, also recognizing other phosphoinositides like phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3]. The dissociation constant (Kd) is a key parameter used to quantify the strength of this interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported Kd values for the interaction of various PH domains with PI(3,4)P2.
| PH Domain Protein | Dissociation Constant (Kd) for PI(3,4)P2 | Comments |
| TAPP1 (C-terminal PH) | High affinity, specific binder | The C-terminal PH domain of TAPP1 is known to specifically interact with PI(3,4)P2 with high affinity.[1][2] |
| TAPP2 (C-terminal PH) | High affinity, specific binder | Similar to TAPP1, the C-terminal PH domain of TAPP2 is a specific high-affinity binder of PI(3,4)P2.[1] |
| Akt/PKB | Binds with similar affinity to PI(3,4,5)P3 | The PH domain of Akt/PKB recognizes both PI(3,4)P2 and PI(3,4,5)P3 with comparable affinities.[2][3] |
| DAPP1 | Binds with similar affinity to PI(3,4,5)P3 | The PH domain of DAPP1 demonstrates promiscuous binding to both PI(3,4)P2 and PI(3,4,5)P3.[2][3][4] |
| PDK1 | Interacts with PI(3,4)P2 | The PH domain of PDK1 interacts with PI(3,4)P2 and PI(3,4,5)P3.[5] |
| GRP1 | Weaker affinity compared to PI(3,4,5)P3 | The GRP1 PH domain binds to PI(3,4)P2-containing membranes with substantially weaker affinity than to PI(3,4,5)P3-containing membranes.[6] |
| Btk | Binds to PI(3,4,5)P3 with higher affinity | The Btk PH domain shows a preference for PI(3,4,5)P3 over other phosphoinositides.[7][8][9][10] |
| ARNO | Binds to phosphoinositides | Splice variants of ARNO show differential binding to phosphoinositides, including PI(3,4,5)P3 and PI(4,5)P2.[11] |
Signaling Pathways Involving PI(3,4)P2 and PH Domains
The generation of PI(3,4)P2 at the plasma membrane initiates the recruitment and activation of PH domain-containing proteins, triggering downstream signaling cascades. A key pathway involves the activation of PI3-Kinase (PI3K), which phosphorylates phosphatidylinositol (4)-phosphate [PI(4)P] to generate PI(3,4)P2, or alternatively, the dephosphorylation of PI(3,4,5)P3 by 5-phosphatases like SHIP. This accumulation of PI(3,4)P2 serves as a platform for the recruitment of effector proteins.
References
- 1. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Crystal structure of the phosphatidylinositol 3,4-bisphosphate-binding pleckstrin homology (PH) domain of tandem PH-domain-containing protein 1 (TAPP1): molecular basis of lipid specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP1 Pleckstrin Homology Domain: Activation Parameters and Novel Search Mechanism for Rare Target Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Interaction between the Btk PH domain and phosphatidylinositol-3,4,5-trisphosphate directly regulates Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Preparation of PI(3,4)P2 (18:1) Liposomes for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance but critical second messenger in cellular signaling pathways, primarily involved in cell growth, proliferation, and survival. It is generated at the plasma membrane and acts as a docking site for various proteins, most notably those containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt. The transient and localized production of PI(3,4)P2 is crucial for the spatiotemporal regulation of these signaling cascades. In vitro assays using liposomes containing PI(3,4)P2 are invaluable tools for studying the interactions between this lipid and its effector proteins, as well as for investigating the activity of enzymes that metabolize PI(3,4)P2, such as kinases and phosphatases.
This application note provides a detailed protocol for the preparation of PI(3,4)P2 (18:1) liposomes and their application in in vitro assays.
Data Presentation: Lipid Molar Masses and Stock Solution Calculations
Accurate preparation of liposomes with a defined lipid composition is critical for reproducible experimental results. The following table provides the molar masses of PI(3,4)P2 (18:1) and other commonly used lipids for creating liposomal model membranes.
| Lipid | Abbreviation | Molar Mass ( g/mol ) |
| 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) (ammonium salt) | PI(3,4)P2 (18:1) | 1074.16[1] |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 760.08[2][3][4] |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | POPE | 718.00[5][6][7][8] |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS | 761.0[9] |
| Cholesterol | Chol | 386.65[10][11][12][13][14] |
Example Calculation for a 1 mg Total Lipid Mixture (e.g., for a protein binding assay):
A common lipid composition for studying phosphoinositide-binding proteins consists of a majority of structural lipids with a small percentage of the phosphoinositide of interest. One such composition is 60 mol% phosphatidylcholine (PC), 15 mol% phosphatidylserine (PS), 20 mol% cholesterol, and 5 mol% of the specific phosphoinositide.
| Lipid | Mol % | Moles (relative) | Molar Mass ( g/mol ) | Mass (mg) | Volume from 10 mg/mL Stock (µL) |
| POPC | 60% | 0.60 | 760.08 | 0.588 | 58.8 |
| POPS | 15% | 0.15 | 761.00 | 0.148 | 14.8 |
| Cholesterol | 20% | 0.20 | 386.65 | 0.100 | 10.0 |
| PI(3,4)P2 (18:1) | 5% | 0.05 | 1074.16 | 0.069 | 6.9 |
| Total | 100% | 1.00 | - | 0.905 | 90.5 |
Note: The total mass is slightly less than 1 mg due to the varying molar masses of the components. Adjust volumes proportionally to achieve a final total lipid mass of 1 mg.
Experimental Protocols
Protocol 1: Preparation of PI(3,4)P2 (18:1) Unilamellar Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, suitable for a variety of in vitro assays.
Materials:
-
PI(3,4)P2 (18:1) and other lipids (POPC, POPS, Cholesterol, etc.) in chloroform or a chloroform/methanol mixture.
-
Glass vials
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Hydration buffer (e.g., HEPES-buffered saline (HBS): 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. In a clean glass vial, combine the desired volumes of lipid stock solutions to achieve the target molar ratios. b. Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the bottom and lower sides of the vial. c. Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the lipid film. The final total lipid concentration is typically between 1 and 10 mg/mL. b. Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs). c. For improved homogeneity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into one of the syringes and attach it to the extruder. c. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times). This process should be performed at a temperature above the phase transition temperature of the lipids. d. The resulting solution should be a clear or slightly opalescent suspension of LUVs.
-
Storage: a. Store the prepared liposomes at 4-8°C. b. For short-term storage (up to one week), liposomes are generally stable. For longer-term storage, the stability will depend on the lipid composition. Avoid freezing, as this can disrupt the liposome structure.
Protocol 2: Liposome-Protein Binding Assay (Liposome Flotation Assay)
This assay is used to determine if a protein of interest binds to PI(3,4)P2-containing liposomes.
Materials:
-
PI(3,4)P2-containing liposomes and control liposomes (lacking PI(3,4)P2)
-
Protein of interest
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
Sucrose solutions of varying concentrations (e.g., 60% and 25% w/v in binding buffer)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Incubation: a. In an ultracentrifuge tube, mix the protein of interest with the PI(3,4)P2-containing liposomes or control liposomes. Typical final concentrations are in the range of 0.1-1 µM for the protein and 0.1-1 mM for the liposomes. b. Incubate the mixture at room temperature for 30-60 minutes to allow for binding.
-
Sucrose Gradient: a. Add an equal volume of a concentrated sucrose solution (e.g., 60%) to the protein-liposome mixture and mix gently to achieve a final sucrose concentration that is dense enough to form the bottom layer (e.g., 30%). b. Carefully layer a lower concentration sucrose solution (e.g., 25%) on top of the mixture. c. Finally, layer the binding buffer (0% sucrose) on top of the 25% sucrose layer.
-
Ultracentrifugation: a. Centrifuge the tubes at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C. During centrifugation, the liposomes and any bound protein will float to the top of the gradient due to their lower density.
-
Analysis: a. Carefully collect fractions from the top to the bottom of the gradient. b. Analyze the protein content of each fraction by SDS-PAGE and Western blotting or Coomassie staining. c. An enrichment of the protein in the top fractions of the PI(3,4)P2-containing liposome sample compared to the control indicates a specific interaction.
Visualizations
PI(3,4)P2 Signaling Pathway
Caption: PI(3,4)P2 Signaling Pathway Overview.
Experimental Workflow for Liposome Preparation
Caption: Workflow for Preparing LUVs.
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Gradients of PI(4,5)P2 and PI(3,5)P2 Jointly Participate in Shaping the Back State of Dictyostelium Cells [frontiersin.org]
- 7. PI(3,4,5)P3 and PI(4,5)P2 Lipids Target Proteins with Polybasic Clusters to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analyses of phosphatidylserine/PI(4)P exchangers with diverse lipid species and membrane contexts reveal unanticipated rules on lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Utilizing PI(3,4)P2 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of lipid kinases using phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) as a crucial component of the assay. The protocols are designed for researchers in cell signaling, cancer biology, and drug discovery to investigate the function of kinases involved in the phosphoinositide 3-kinase (PI3K) signaling pathway.
Phosphatidylinositol (3,4)-bisphosphate is a key second messenger in cellular signaling, primarily synthesized from phosphatidylinositol (4)-phosphate (PI(4)P) by class I and II PI3Ks, or through the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by 5-phosphatases like SHIP1 and SHIP2.[1][2][3] Its levels are tightly controlled by phosphatases such as INPP4B, which dephosphorylates it at the 4-position.[1] PI(3,4)P2 plays a significant role in recruiting and activating downstream effector proteins, including the serine/threonine kinase Akt/PKB, which is crucial for cell survival, proliferation, and metabolism.[1][4] Dysregulation of the PI3K pathway and altered levels of PI(3,4)P2 are frequently observed in cancer.[4][5]
The following protocols describe in vitro methods to assess the activity of kinases that either produce or are regulated by PI(3,4)P2. These assays are essential for screening and characterizing kinase inhibitors, as well as for studying the kinetics and regulation of these enzymes.
Signaling Pathway Overview
The generation and function of PI(3,4)P2 are integral to the PI3K signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphoinositides at the 3'-hydroxyl position of the inositol ring.[5] This leads to the production of both PIP3 and PI(3,4)P2, which act as docking sites for proteins containing pleckstrin homology (PH) domains, thereby initiating downstream signaling events.[1][4]
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for PI(3,4)P2 Protein Binding Assay Using Lipid Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that acts as a crucial second messenger in various cellular signaling pathways.[1] It plays a significant role in processes such as cell survival, proliferation, metabolism, and migration.[2] PI(3,4)P2 is generated through two primary routes: the phosphorylation of PI(4)P by Class II PI3-kinases or the dephosphorylation of PI(3,4,5)P3 by 5-phosphatases like SHIP.[1][3] Its signaling functions are mediated by the recruitment of effector proteins containing specific lipid-binding domains, such as Pleckstrin Homology (PH) or Phox Homology (PX) domains, to cellular membranes.[3][4] Dysregulation of PI(3,4)P2 signaling is implicated in various diseases, including cancer and metabolic disorders.[4]
The protein-lipid overlay assay, commonly performed using commercially available "lipid strips," is a simple, rapid, and cost-effective method to screen for and identify novel protein-lipid interactions.[5][6][7] This technique involves a hydrophobic membrane spotted with various biologically relevant lipids, including PI(3,4)P2.[6][8] A protein of interest is incubated with the membrane, and its binding to specific lipids is detected, typically using antibodies in a method analogous to a Western blot.[5][7] This application note provides a detailed protocol for performing a PI(3,4)P2 protein binding assay using lipid strips, along with guidelines for data interpretation and visualization of the associated signaling pathway and experimental workflow.
PI(3,4)P2 Signaling Pathway
The generation and function of PI(3,4)P2 are integral parts of the broader PI3K signaling network. The pathway begins with the activation of phosphoinositide 3-kinases (PI3Ks), which leads to the production of key signaling lipids at the plasma membrane.
Experimental Protocol
This protocol is a generalized procedure for a protein-lipid overlay assay using commercially available lipid strips. Optimization of protein concentration, antibody dilutions, and incubation times is highly recommended for each new protein of interest.[9]
Materials Required
-
Lipid Strips: Commercially available hydrophobic membranes spotted with various lipids, including PI(3,4)P2 (e.g., PIP Strips™, Cayman LipiDOT™ Strips).[5][7][8]
-
Purified Protein of Interest: Preferably with an affinity tag (e.g., GST, 6xHis, FLAG) for which specific antibodies are available.
-
Primary Antibody: An antibody that specifically recognizes the protein of interest or its affinity tag.
-
Secondary Antibody: An enzyme-conjugated (e.g., HRP) antibody that recognizes the primary antibody.
-
Blocking Buffer: A buffer containing a blocking agent to prevent non-specific binding. Common options include 3-5% fatty acid-free Bovine Serum Albumin (BSA) or 1-5% non-fat dry milk in TBS-T or PBS-T.[5][9]
-
TBS-T: 10 mM Tris pH 8.0, 150 mM NaCl, 0.1% Tween-20.
-
PBS-T: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 0.1% Tween-20.
-
-
Wash Buffer: TBS-T or PBS-T.
-
Detection Reagent: Chemiluminescent (e.g., ECL) or colorimetric (e.g., TMB) substrate compatible with the enzyme-conjugated secondary antibody.[6][10]
-
Incubation Tray: A clean container slightly larger than the lipid strip.
-
Orbital Shaker
-
Imaging System: Chemiluminescence imager or scanner.
Assay Workflow
Step-by-Step Procedure
-
Blocking: Place the lipid strip in a clean incubation tray. Add 5-10 mL of blocking buffer, ensuring the membrane is fully submerged. Incubate for 1 hour at room temperature (RT) or overnight at 4°C with gentle agitation.[5][10] Note: The choice of blocking agent can affect results and may need optimization.[11]
-
Protein Incubation: Decant the blocking buffer. Add the purified protein of interest diluted in fresh blocking buffer. A starting concentration of 0.5-2.0 µg/mL is recommended.[9][10] Incubate for 1-3 hours at RT with gentle agitation.
-
Washing: Discard the protein solution. Wash the membrane by adding 5-10 mL of wash buffer and agitating for 5-10 minutes. Repeat this step two more times for a total of three washes.[10]
-
Primary Antibody Incubation: Decant the wash buffer. Add the primary antibody diluted in fresh blocking buffer (e.g., 1:1000 to 1:10,000 dilution). Incubate for 1 hour at RT with gentle agitation.
-
Washing: Repeat the washing procedure as described in step 3.
-
Secondary Antibody Incubation: Decant the wash buffer. Add the HRP-conjugated secondary antibody diluted in fresh blocking buffer (e.g., 1:2,000 to 1:20,000 dilution). Incubate for 1 hour at RT with gentle agitation.
-
Final Washing: Repeat the washing procedure as described in step 3. It is critical to thoroughly wash the membrane to minimize background signal.[12]
-
Detection: Decant the final wash buffer. Ensure excess buffer is removed. Add the detection reagent (e.g., ECL) to the membrane according to the manufacturer's instructions. Incubate for the recommended time (typically 1-5 minutes).
-
Imaging: Immediately acquire the signal using a chemiluminescence imager (e.g., ChemiDoc) or by exposing the membrane to X-ray film. Exposure times may need to be optimized.[12]
Data Presentation and Interpretation
The protein-lipid overlay assay is primarily a qualitative or semi-quantitative method to determine lipid binding specificity.[5] The result is an image of the strip where the intensity of each spot corresponds to the amount of protein bound to that specific lipid.
Quantitative Analysis
To obtain quantitative data, the intensity of the spots can be measured using densitometry software (e.g., ImageJ/Fiji). The background-subtracted intensity of each spot is measured and can be normalized to a positive control spot or expressed as a percentage of the highest intensity spot.
Example Data Table: The following table illustrates how quantitative data from a lipid strip assay for a hypothetical PI(3,4)P2-binding protein (Protein X) could be presented. The values represent the relative binding intensity calculated from densitometry analysis, normalized to the PI(3,4)P2 spot.
| Lipid Species Spotted | Mean Signal Intensity (Arbitrary Units) | Standard Deviation | Relative Binding (%) (Normalized to PI(3,4)P2) |
| Lysophosphatidic Acid | 150 | ± 20 | 5.0% |
| Lysophosphocholine | 120 | ± 15 | 4.0% |
| Phosphatidylinositol (PI) | 210 | ± 25 | 7.0% |
| PI(3)P | 450 | ± 40 | 15.0% |
| PI(4)P | 300 | ± 30 | 10.0% |
| PI(5)P | 240 | ± 28 | 8.0% |
| PI(3,4)P2 | 3000 | ± 150 | 100.0% |
| PI(3,5)P2 | 600 | ± 55 | 20.0% |
| PI(4,5)P2 | 750 | ± 60 | 25.0% |
| PI(3,4,5)P3 | 1800 | ± 120 | 60.0% |
| Phosphatidic Acid (PA) | 180 | ± 22 | 6.0% |
| Phosphatidylserine (PS) | 165 | ± 18 | 5.5% |
| Phosphatidylethanolamine | 135 | ± 16 | 4.5% |
| Phosphatidylcholine | 100 | ± 12 | 3.3% |
| Sphingosine-1-Phosphate | 110 | ± 14 | 3.7% |
| Blank | 50 | ± 8 | 1.7% |
Interpretation and Controls
-
Specificity: A strong signal at the PI(3,4)P2 spot compared to other lipids indicates specific binding. Cross-reactivity with other phosphoinositides, such as PI(3,4,5)P3 or PI(4,5)P2, is common for many PH domains and should be noted.[2]
-
Positive Control: It is highly recommended to spot a positive control protein onto the membrane before blocking to confirm that the antibodies and detection system are working correctly.[5][11]
-
Negative Controls: The "blank" spot should show minimal signal. Additionally, performing the assay without the primary antibody or without the protein of interest can help identify sources of non-specific binding.[9]
-
Limitations: This assay does not provide information on binding affinity (Kd). The presentation of lipids on a 2D membrane surface may not perfectly mimic their state in a biological membrane. Therefore, results should ideally be confirmed with a secondary, more quantitative method like Surface Plasmon Resonance (SPR), liposome binding assays, or Isothermal Titration Calorimetry (ITC).[5]
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Lipid Strips - Lipid-Protein Interaction Assay - Echelon Biosciences [echelon-inc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Strips and Arrays protocol - Echelon Biosciences [echelon-inc.com]
- 11. 5 tips to improve your Strips! - Echelon Biosciences [echelon-inc.com]
- 12. michaelg366.sg-host.com [michaelg366.sg-host.com]
Application Notes: Visualizing PI(3,4)P2 Dynamics in Live Cells
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically encoded fluorescent probe to visualize intracellular phosphatidylinositol 3,5-bisphosphate localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 15. researchgate.net [researchgate.net]
Application of PI(3,4)P2 Biosensors in Live-Cell Imaging: A Detailed Guide for Researchers
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that acts as a crucial second messenger in a variety of cellular processes, including cell growth, proliferation, survival, and migration.[1] Its production and localization are tightly regulated, and dysregulation of PI(3,4)P2 signaling is implicated in diseases such as cancer and metabolic disorders.[2] Genetically encoded biosensors for PI(3,4)P2 have become indispensable tools for studying the spatiotemporal dynamics of this lipid in living cells, providing unprecedented insights into its complex biology.[3][4]
This document provides detailed application notes and protocols for utilizing PI(3,4)P2 biosensors in live-cell imaging experiments, targeted towards researchers, scientists, and professionals in drug development.
Principle of PI(3,4)P2 Biosensors
The most widely used PI(3,4)P2 biosensors are based on the pleckstrin homology (PH) domain of the Tandem PH-domain containing Protein 1 (TAPP1).[3][5] The TAPP1-PH domain exhibits high specificity for PI(3,4)P2.[3] These biosensors are genetically encoded, meaning they consist of the TAPP1-PH domain fused to a fluorescent protein (e.g., EGFP, mCherry). When expressed in cells, these fusion proteins translocate from the cytosol to membranes enriched in PI(3,4)P2, allowing for the visualization of the lipid's localization and dynamics in real-time using fluorescence microscopy.[3][4] To enhance avidity and sensitivity, tandem or trimeric repeats of the PH domain are often used.[3][6]
Signaling Pathways Involving PI(3,4)P2
PI(3,4)P2 is generated through two primary pathways:
-
Class I PI3K Pathway: Upon stimulation by growth factors (e.g., insulin), Class I PI3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 is then dephosphorylated at the 5'-position by 5-phosphatases like SHIP1 and SHIP2 to produce PI(3,4)P2.[1]
-
Class II PI3K Pathway: Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate PI(3,4)P2.[2]
Once produced, PI(3,4)P2 recruits and activates downstream effector proteins containing PH domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which plays a central role in promoting cell survival and growth.[1][2] The tumor suppressor PTEN can dephosphorylate PI(3,4)P2 at the 3'-position, converting it back to PI4P, thus terminating the signal.[4][9]
Below is a diagram illustrating the key signaling pathways involving PI(3,4)P2.
Quantitative Data from Live-Cell Imaging Experiments
The following table summarizes representative quantitative data from live-cell imaging experiments using PI(3,4)P2 biosensors. This data illustrates the temporal dynamics of PI(3,4)P2 production in response to cellular stimuli.
| Cell Type | Biosensor | Stimulus | Peak Response Time (relative to stimulus) | Fold Change in Fluorescence Intensity (Peak vs. Baseline) | Microscopy Technique | Reference |
| HeLa | mCherry-cPHx3-TAPP1 | 200 nM Insulin | Sustained, lagging behind PIP3 peak | Not explicitly stated, but sustained elevation shown graphically | TIRF | [3][10] |
| COS-7 | cPHx3-TAPP1 | Chemically induced dimerization of PI3K | Lagging synthesis after PIP3 peak | Not explicitly stated, but sustained elevation shown graphically | TIRF | [3][10] |
| COS-7 | EGFP-2xPH-TAPP1 | Growth Factor Stimulation | Not explicitly stated, but accumulation at lysosome observed | Significant accumulation | Confocal | [11] |
| MDCK | EGFP-2xPH-TAPP1 | Lumen formation | Co-localization with Rab11a vesicles | Enriched at apical and recycling endosomes | Confocal | [11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PI(3,4)P2 Dynamics using TIRF Microscopy
This protocol is adapted for transient expression of PI(3,4)P2 biosensors and subsequent imaging by Total Internal Reflection Fluorescence (TIRF) microscopy, which is ideal for visualizing events at the plasma membrane.[12]
Materials:
-
Culture Medium: DMEM with L-Glutamine, Sodium Pyruvate, 10% FBS, and 1% Penicillin-Streptomycin.[12]
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
PI(3,4)P2 Biosensor Plasmid: e.g., pEGFP-cPHx3-TAPP1 or pmCherry-cPHx3-TAPP1.[3]
-
Glass-bottom dishes or coverslips: Coated with Matrigel or fibronectin.[12]
-
Live-Cell Imaging Medium: Fluorobrite DMEM with L-Glutamine and Penicillin-Streptomycin.[12]
-
Stimulus: e.g., Insulin (200 nM final concentration).[10]
-
Microscope: A TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells onto coated glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.[12] For HeLa cells, this is typically around 1.5 x 10^5 cells per 35 mm dish.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium and incubate for 18-24 hours to allow for biosensor expression.
-
-
Serum Starvation (optional but recommended):
-
To reduce basal PI3K signaling, replace the complete medium with serum-free medium 2-4 hours before imaging.
-
-
Live-Cell Imaging Setup:
-
Ensure the microscope's environmental chamber is pre-warmed to 37°C and equilibrated with 5% CO2 for at least 3 hours.[12]
-
Wash the cells twice with pre-warmed Live-Cell Imaging Medium.
-
Add fresh Live-Cell Imaging Medium to the dish and place it on the microscope stage.
-
-
Image Acquisition:
-
Locate a field of view with healthy, transfected cells exhibiting a diffuse cytosolic fluorescence of the biosensor.
-
Set up the TIRF illumination to visualize the plasma membrane.
-
Acquire baseline images for 2-5 minutes.
-
Carefully add the stimulus (e.g., insulin) to the dish.
-
Continue acquiring images at regular intervals (e.g., every 10-30 seconds) for the desired duration (e.g., 15-30 minutes) to capture the translocation of the biosensor to the plasma membrane.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane over time. This is typically done by defining a region of interest (ROI) at the plasma membrane and measuring the mean intensity in the ROI for each time point.
-
Normalize the fluorescence intensity data to the baseline before stimulation.
-
Experimental Workflow Diagram
Concluding Remarks
The use of genetically encoded biosensors for PI(3,4)P2 has revolutionized our ability to study phosphoinositide signaling in living cells. The protocols and information provided here offer a comprehensive guide for researchers to design and execute live-cell imaging experiments to investigate the intricate roles of PI(3,4)P2 in cellular function and disease. By carefully selecting the appropriate biosensor, imaging modality, and experimental conditions, researchers can gain valuable insights into the dynamic regulation of this important second messenger.
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Recombinant biosensors for multiplex and super-resolution imaging of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
Application Notes and Protocols for PI(3,4)P2 (18:1) (ammonium salt) in Ion Channel Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance membrane phospholipid that plays a crucial role as a second messenger in various cellular signaling pathways.[1] Generated at the plasma membrane through the action of phosphoinositide 3-kinases (PI3Ks) and SHIP phosphatases, PI(3,4)P2 is a key regulator of diverse cellular processes, including cell growth, survival, and cytoskeletal dynamics.[1][2] A growing body of evidence highlights the significance of PI(3,4)P2 in directly modulating the activity of various ion channels, thereby influencing neuronal excitability, muscle contraction, and other physiological functions.
This document provides detailed application notes and experimental protocols for utilizing PI(3,4)P2 (18:1) (ammonium salt), a dioleoyl version of this lipid, in the investigation of ion channel regulation. The 18:1 oleoyl acyl chains confer a more physiologically relevant fluidity to the lipid compared to shorter-chain analogs.
Data Presentation: Quantitative Effects of PI(3,4)P2 on Ion Channels
The modulatory effect of PI(3,4)P2 on ion channels is highly dependent on the specific channel subtype. The following tables summarize the available quantitative data on the interaction of PI(3,4)P2 with key ion channel families.
| Ion Channel Family | Channel Subtype | PI(3,4)P2 Effect | Relative Potency/Efficacy | Reference |
| Kir (Inwardly Rectifying Potassium) Channels | Kir2.1 | Very weak to no activation | <10% of PI(4,5)P2 activation | [3] |
| Kir3.1/3.4 | Weak activation | ~20-30% of maximal PI(4,5)P2 activation | [3] | |
| Kir6.2 (K-ATP) | Strong activation | Similar to PI(4,5)P2 and PI(3,4,5)P3 | [3] | |
| TRP (Transient Receptor Potential) Channels | TRPM3 | Activation | Potency similar to PI(4,5)P2 | [4][5] |
| KCNQ (Voltage-gated Potassium) Channels | KCNQ2/3 (Kv7.2/7.3) | Activation | Appears to have a nonspecific phosphoinositide activation profile | [6] |
Note: The data presented is often for general PI(3,4)P2 or for variants with different acyl chains (e.g., diC8). While PI(3,4)P2 (18:1) is expected to have similar effects on the channel protein's headgroup recognition, the biophysical properties conferred by the 18:1 acyl chains may influence its presentation in the membrane and interaction kinetics.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Involving PI(3,4)P2
The production of PI(3,4)P2 is a critical step in the PI3K/Akt signaling cascade, which is fundamental to cell survival and growth.
Caption: PI3K/Akt signaling pathway leading to PI(3,4)P2 production.
Experimental Workflow: Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct application of PI(3,4)P2 to the intracellular face of the plasma membrane while recording the activity of a single or a small number of ion channels.
Caption: Workflow for inside-out patch-clamp experiments.
Experimental Workflow: Lipid-Protein Overlay Assay
This biochemical assay is used to screen for interactions between a protein of interest (e.g., an ion channel or a regulatory subunit) and various lipids, including PI(3,4)P2.
Caption: Workflow for lipid-protein overlay assay.
Experimental Protocols
Protocol 1: Inside-Out Patch-Clamp Electrophysiology
Objective: To measure the effect of PI(3,4)P2 (18:1) on the activity of a specific ion channel.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293, CHO, or Xenopus oocytes)
-
PI(3,4)P2 (18:1) (ammonium salt) stock solution (e.g., 1 mM in chloroform, stored at -20°C)
-
Carrier lipid solution (e.g., 10 mg/mL L-α-phosphatidylserine (PS) in chloroform)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Standard intracellular and extracellular solutions
Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 2 CaCl2, pH 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, pH 7.4 with KOH.
Procedure:
-
Preparation of PI(3,4)P2 (18:1) solution:
-
Evaporate a small aliquot of the PI(3,4)P2 (18:1) stock solution under a gentle stream of nitrogen.
-
Resuspend the dried lipid in the intracellular bath solution to the desired final concentration (e.g., 1-10 µM). To aid in solubilization, sonicate the solution briefly in a bath sonicator. For long-chain phosphoinositides, co-sonication with a carrier lipid like PS (at a 1:10 molar ratio of PI(3,4)P2 to PS) is recommended to improve delivery to the membrane patch.
-
-
Cell Preparation:
-
Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.
-
-
Pipette Fabrication and Gigaseal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
-
Patch Excision:
-
After establishing a stable gigaseal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
-
Recording and Lipid Application:
-
Record baseline channel activity in the intracellular solution.
-
Perfuse the inside-out patch with the intracellular solution containing the prepared PI(3,4)P2 (18:1).
-
Record changes in channel activity (e.g., open probability, current amplitude) in the presence of PI(3,4)P2.
-
Wash out the PI(3,4)P2 with the control intracellular solution to observe reversibility.
-
-
Data Analysis:
-
Analyze the recorded currents to quantify the effect of PI(3,4)P2 (18:1) on the ion channel's gating properties.
-
Protocol 2: Lipid-Protein Overlay Assay
Objective: To determine if a purified protein (e.g., an ion channel or a regulatory subunit) binds to PI(3,4)P2 (18:1).
Materials:
-
Purified protein of interest with an epitope tag (e.g., GST, His-tag)
-
PI(3,4)P2 (18:1) (ammonium salt) and other control lipids
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lipid Spotting:
-
Dissolve PI(3,4)P2 (18:1) and control lipids in an appropriate solvent (e.g., chloroform:methanol:water, 2:1:0.8).
-
Spot 1-2 µL of each lipid solution (at various concentrations, e.g., from 1 to 100 pmol) onto a nitrocellulose membrane. Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific protein binding.
-
-
Protein Incubation:
-
Incubate the membrane with a solution of the purified protein (e.g., 0.5-1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound protein.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
A positive signal at the location of the PI(3,4)P2 (18:1) spot indicates a direct interaction between the protein and the lipid. The intensity of the signal can provide a qualitative measure of the binding affinity.
-
Conclusion
PI(3,4)P2 (18:1) (ammonium salt) is a valuable tool for dissecting the intricate mechanisms of ion channel regulation by phosphoinositides. The protocols and data presented here provide a framework for researchers to investigate the role of this important signaling lipid in their specific ion channel of interest. By combining electrophysiological and biochemical approaches, a comprehensive understanding of how PI(3,4)P2 modulates ion channel function in health and disease can be achieved.
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoinositide regulation of inward rectifier potassium (Kir) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the transient receptor potential channel TRPM3 by phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: Employing Synthetic PI(3,4)P2 Analogs in Cell Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a critical, albeit low-abundance, phospholipid second messenger that plays a pivotal role in a multitude of cellular processes.[1][2] Dysregulation of PI(3,4)P2 signaling is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.[1] Synthetic analogs of PI(3,4)P2 are invaluable tools for dissecting its complex signaling networks, enabling researchers to probe its functions with a high degree of specificity and control. These analogs can be employed in a variety of in vitro and cell-based assays to identify and characterize PI(3,4)P2 binding proteins, investigate the activity of enzymes that metabolize PI(3,4)P2, and elucidate its downstream cellular effects.
This document provides detailed application notes and protocols for utilizing synthetic PI(3,4)P2 analogs in cell signaling studies. It is designed to guide researchers in the effective application of these powerful tools to advance our understanding of PI(3,4)P2-mediated signaling pathways and to facilitate the discovery of novel therapeutic agents.
PI(3,4)P2 Signaling Pathways
PI(3,4)P2 is primarily generated through two main pathways. First, upon stimulation of cell surface receptors like receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs), Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] to produce phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3].[1] PI(3,4,5)P3 is then dephosphorylated at the 5-position by 5-phosphatases, such as SHIP1 and SHIP2, to yield PI(3,4)P2.[2] Alternatively, Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate PI(3,4)P2.[1] The levels of PI(3,4)P2 are tightly regulated by the activity of phosphatases, including the tumor suppressor PTEN, which dephosphorylates the 3-position, and the 4-phosphatase INPP4B.
Once generated at the plasma membrane and other cellular compartments, PI(3,4)P2 acts as a docking site for a specific set of effector proteins containing phosphoinositide-binding domains, most notably the pleckstrin homology (PH) domain.[2] This recruitment to cellular membranes is a critical step in the activation of downstream signaling cascades.
Key cellular processes regulated by PI(3,4)P2 include:
-
Actin Cytoskeleton Rearrangement: PI(3,4)P2, through effectors like Lamellipodin, plays a crucial role in the formation of lamellipodia and invadopodia, structures essential for cell migration and invasion.[1][2]
-
Endocytosis: PI(3,4)P2 is involved in clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor regulation, and synaptic vesicle recycling.[3]
-
Cell Survival and Proliferation: By binding to and activating proteins like Akt (also known as Protein Kinase B), PI(3,4)P2 contributes to signaling pathways that promote cell survival and growth.[2]
Below are diagrams illustrating the core PI(3,4)P2 signaling pathway and its roles in actin dynamics and endocytosis.
Quantitative Data on PI(3,4)P2 Interactions
| Effector Protein (Domain) | Ligand | Binding Affinity (Kd) | Method |
| TAPP1 (PH Domain) | PI(3,4)P2 | High Affinity (Specific) | In vitro binding assays |
| Lamellipodin (PH Domain) | PI(3,4)P2 | Strong Interaction | Surface Plasmon Resonance (SPR) |
| Akt/PKB (PH Domain) | PI(3,4)P2 | High Affinity | In vitro binding assays |
| Akt/PKB (PH Domain) | PI(3,4,5)P3 | High Affinity | In vitro binding assays |
Note: Specific Kd values for TAPP1 and Lamellipodin with PI(3,4)P2 are not consistently reported in the literature, but they are established as high-affinity and specific binding partners.[4][5][6] The PH domain of Akt binds to both PI(3,4)P2 and PI(3,4,5)P3 with high affinity.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing synthetic PI(3,4)P2 analogs.
Protein-Lipid Overlay Assay
This assay is a straightforward method to qualitatively assess the binding of a protein of interest to various lipids, including synthetic PI(3,4)P2.
Materials:
-
Synthetic PI(3,4)P2 and other control lipids (e.g., PI, PI4P, PI(4,5)P2)
-
Nitrocellulose or PVDF membrane
-
Purified protein of interest (e.g., GST-tagged or His-tagged)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the protein tag
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)
Protocol:
-
Lipid Spotting: Carefully spot 1-2 µL of each lipid solution (at various concentrations, e.g., 100, 50, 25 pmol) onto a nitrocellulose membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Protein Incubation: Decant the blocking buffer and add the purified protein of interest diluted in blocking buffer (e.g., 0.5-1 µg/mL). Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescence substrate and visualize the signal using an appropriate imaging system.
In Vitro PI3-Kinase Assay
This assay measures the activity of PI3-kinases by quantifying the production of 3-phosphorylated phosphoinositides from a synthetic lipid substrate.
Materials:
-
Recombinant PI3-Kinase
-
Synthetic lipid substrate (e.g., PI(4,5)P2)
-
Kinase reaction buffer
-
ATP (including [γ-³²P]ATP for radioactive detection if applicable)
-
Test compounds (inhibitors or activators)
-
Detection reagents (e.g., ELISA kit for PI(3,4,5)P3 or PI(3,4)P2)
Protocol (Example using a non-radioactive ELISA-based detection):
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the recombinant PI3K enzyme and the test compound or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PI(4,5)P2) and ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Detection: Quantify the amount of PI(3,4,5)P3 or PI(3,4)P2 produced using a competitive ELISA kit according to the manufacturer's instructions. The signal is typically inversely proportional to the amount of product.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Assay: Investigating Actin Cytoskeleton Rearrangement with Cell-Permeable PI(3,4)P2
This protocol describes how to introduce a synthetic, cell-permeable PI(3,4)P2 analog into live cells to directly observe its effects on actin dynamics. Short-chain diC8-PI(3,4)P2 can be delivered into cells using a carrier-based method.
Materials:
-
Cell-permeable synthetic PI(3,4)P2 analog (e.g., diC8-PI(3,4)P2)
-
Carrier reagent (e.g., a polyamine-based carrier)
-
Cultured cells of interest (e.g., fibroblasts, cancer cells) plated on coverslips
-
Fluorescently labeled phalloidin (for F-actin staining)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Protocol:
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
Preparation of PI(3,4)P2-Carrier Complex: Prepare the complex of diC8-PI(3,4)P2 and the carrier reagent according to the manufacturer's instructions. This typically involves a brief pre-incubation of the lipid and the carrier.
-
Cell Treatment: Add the PI(3,4)P2-carrier complex to the cell culture medium at the desired final concentration. Include appropriate controls, such as carrier alone or a complex with a control lipid.
-
Incubation: Incubate the cells for a specific time course (e.g., 15, 30, 60 minutes) to allow for the uptake of the lipid and subsequent cellular response.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Actin Staining:
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled phalloidin diluted in PBS for 30-60 minutes at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for changes in actin cytoskeleton organization, such as the formation of lamellipodia, membrane ruffles, or stress fibers.
-
Conclusion
Synthetic PI(3,4)P2 analogs are indispensable tools for the detailed investigation of its multifaceted roles in cell signaling. The protocols and data presented in these application notes provide a robust framework for researchers to explore the intricacies of PI(3,4)P2-mediated pathways. By employing these methods, scientists and drug development professionals can gain deeper insights into the mechanisms of diseases associated with aberrant PI(3,4)P2 signaling and accelerate the discovery of novel therapeutic strategies.
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Spatiotemporal control of endocytosis by phosphatidylinositol-3,4-bisphosphate [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of the phosphatidylinositol 3,4-bisphosphate-binding pleckstrin homology (PH) domain of tandem PH-domain-containing protein 1 (TAPP1): molecular basis of lipid specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Phosphatase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a critical low-abundance signaling lipid within the phosphoinositide pathway, playing a key role in cellular processes such as cell migration, proliferation, and survival.[1][2] The cellular levels of PI(3,4)P2 are tightly regulated by the coordinated action of phosphoinositide kinases and phosphatases. Dysregulation of PI(3,4)P2 metabolism is implicated in various diseases, including cancer, making the phosphatases that dephosphorylate this lipid attractive targets for therapeutic intervention.[1] These application notes provide detailed protocols for utilizing PI(3,4)P2 as a substrate in phosphatase activity assays, enabling the characterization of enzyme kinetics and the screening of potential inhibitors.
PI(3,4)P2 Signaling Pathway and Key Phosphatases
PI(3,4)P2 is primarily generated at the plasma membrane through the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3] by 5-phosphatases such as SHIP1 and SHIP2.[3] It can also be synthesized by the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Class II PI3-kinases. The signaling cascade is terminated by the action of specific phosphatases that hydrolyze PI(3,4)P2.
The primary phosphatases that act on PI(3,4)P2 are:
-
Inositol polyphosphate 4-phosphatases (INPP4A and INPP4B): These enzymes hydrolyze the phosphate group at the 4-position of the inositol ring, producing phosphatidylinositol 3-phosphate (PI3P).[1][3]
-
Phosphatase and tensin homolog (PTEN) and Transmembrane phosphatases with tensin homology (TPTE) family: These phosphatases remove the phosphate group at the 3-position of the inositol ring, yielding phosphatidylinositol 4-phosphate (PI4P).[4][5][6]
The activity of these phosphatases is crucial for maintaining cellular homeostasis, and their aberrant function is linked to various pathologies.[1] Therefore, robust and reliable assays to measure their activity using PI(3,4)P2 as a substrate are essential for both basic research and drug discovery.
Metabolism of PI(3,4)P2.
Quantitative Data Summary
The following tables summarize key parameters for phosphatases that metabolize phosphoinositides. It is important to note that while INPP4B and PTEN are known to dephosphorylate PI(3,4)P2, specific kinetic data for this substrate are not always readily available. The provided data may be for other substrates, as indicated.
Table 1: Michaelis-Menten Constants (Km) of Phosphoinositide Phosphatases
| Enzyme | Substrate | Km (µM) | Comments |
| INPP4B | p-Nitrophenyl phosphate (pNPP) | 38,030 ± 6,820 | Km determined using a synthetic phosphotyrosine analog. |
| PTEN | diC6-PIP3 | 20 - 160 | The concentration range of substrate used in the assay. |
Table 2: Assay Conditions for Phosphatase Activity Measurement
| Parameter | Malachite Green Assay | Fluorescence Polarization Assay |
| Enzyme | Recombinant INPP4B or PTEN | Recombinant INPP4B or PTEN |
| Substrate | PI(3,4)P2 | PI(3,4)P2 |
| Typical Substrate Conc. | 10 - 100 µM | 1 - 20 µM |
| Typical Enzyme Conc. | 50 - 200 ng/reaction | 10 - 100 ng/reaction |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM DTT | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% Triton X-100 |
| Incubation Time | 15 - 60 min | 30 - 90 min |
| Incubation Temperature | 37°C | Room Temperature or 37°C |
| Detection Method | Colorimetric (Absorbance at 620-660 nm) | Fluorescence Polarization (mP) |
Experimental Protocols
Two common methods for measuring phosphatase activity with PI(3,4)P2 as a substrate are the Malachite Green assay and the Fluorescence Polarization assay.
Protocol 1: Malachite Green Phosphatase Assay
This colorimetric assay quantifies the release of inorganic phosphate (Pi) from the dephosphorylation of PI(3,4)P2. The liberated phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[7][8]
Workflow for the Malachite Green assay.
Materials:
-
Recombinant phosphatase (e.g., INPP4B, PTEN)
-
PI(3,4)P2 substrate (water-soluble form recommended)
-
Malachite Green Phosphatase Assay Kit (e.g., Echelon Biosciences, Cat. # K-1500) or individual components:
-
Malachite Green solution
-
Phosphate standard (e.g., 1 mM KH2PO4)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM DTT (prepare fresh)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Preparation of Phosphate Standards: a. Prepare a dilution series of the phosphate standard in the Assay Buffer. A typical range is 0 to 2000 pmol of phosphate per well. b. For example, create standards with final concentrations of 0, 2.5, 5, 10, 15, and 20 µM phosphate. c. Add 25 µL of each standard to triplicate wells of the 96-well plate.
-
Enzyme Reaction Setup: a. Prepare the enzyme and substrate solutions in Assay Buffer. b. In separate wells of the 96-well plate, set up the following reactions (final volume of 50 µL):
- Enzyme + Substrate: Add enzyme (e.g., 50-200 ng) and PI(3,4)P2 (e.g., 50 µM final concentration).
- Enzyme Only Control: Add enzyme and an equal volume of Assay Buffer instead of substrate.
- Substrate Only Control: Add PI(3,4)P2 and an equal volume of Assay Buffer instead of enzyme.
- Buffer Blank: Add Assay Buffer only. c. It is recommended to perform all reactions in triplicate.
-
Enzyme Reaction: a. Initiate the reaction by adding the final component (typically the substrate). b. Incubate the plate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: a. Stop the reaction by adding 100 µL of the Malachite Green solution to each well.[7] b. Incubate the plate at room temperature for 15-30 minutes to allow for color development. Do not shake the plate during this incubation.[7] c. Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the buffer blank from all other readings. b. Plot the absorbance of the phosphate standards versus the amount of phosphate (in pmol). c. Generate a standard curve by fitting the data to a linear regression model. d. Use the equation from the standard curve to determine the amount of phosphate released in each enzyme reaction well. e. Calculate the specific activity of the phosphatase (e.g., in pmol/min/µg of enzyme).
Protocol 2: Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the displacement of a fluorescently labeled PI(3,4)P2 probe from a specific PI(3,4)P2-binding protein (detector) by the PI(3,4)P2 produced in a phosphatase reaction (in the case of a 5-phosphatase like SHIP2) or the consumption of a PI(3,4)P2 substrate. For a 4-phosphatase like INPP4B acting on PI(3,4)P2, a competitive format is used where the remaining PI(3,4)P2 competes with a fluorescent probe.[7][9]
Workflow for the Fluorescence Polarization assay.
Materials:
-
Recombinant phosphatase (e.g., INPP4B, PTEN)
-
PI(3,4)P2 substrate
-
FP Assay Kit (containing PI(3,4)P2 detector protein and fluorescent PI(3,4)P2 probe) or individual components
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% Triton X-100
-
Black, low-volume, non-binding 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Phosphatase Reaction: a. In a 384-well plate, set up the phosphatase reaction in a small volume (e.g., 10 µL). b. Add the phosphatase enzyme to the wells. c. Initiate the reaction by adding the PI(3,4)P2 substrate. d. Include controls such as no enzyme, no substrate, and a no-reaction control (for maximum polarization). e. Incubate the plate at room temperature or 37°C for 30-90 minutes.
-
Detection: a. To each well, add the detection reagents: the PI(3,4)P2 detector protein and the fluorescent PI(3,4)P2 probe, in a suitable buffer (e.g., 10 µL of a 2x solution). b. Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: a. Measure the fluorescence polarization (mP) of each well using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: a. The phosphatase activity is inversely proportional to the measured mP value. As the phosphatase consumes the PI(3,4)P2 substrate, there is less unlabeled PI(3,4)P2 to compete with the fluorescent probe for binding to the detector protein. This results in more probe binding to the detector and a higher polarization value. Conversely, for an assay measuring the production of PI(3,4)P2 (e.g., from a SHIP2 reaction), an increase in product will displace the fluorescent probe, leading to a decrease in polarization. b. A standard curve can be generated by titrating known amounts of PI(3,4)P2 to correlate the mP value with the concentration of the lipid. c. Calculate the percentage of substrate consumed or product generated to determine the phosphatase activity.
Conclusion
The use of PI(3,4)P2 as a substrate in phosphatase activity assays is fundamental for advancing our understanding of phosphoinositide signaling and for the development of novel therapeutics. The Malachite Green and Fluorescence Polarization assays are two robust and adaptable methods for this purpose. The detailed protocols provided herein offer a starting point for researchers to establish these assays in their laboratories. Careful optimization of assay conditions, including enzyme and substrate concentrations, and incubation times, will ensure reliable and reproducible results for the characterization of PI(3,4)P2-metabolizing phosphatases.
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5' PtdIns(3,4,5)P3 Phosphatase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Drug Discovery for PI3K Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Hyperactivation of this pathway is a common feature in various human diseases, particularly cancer, making PI3K a prime target for therapeutic intervention.[5][6][7] The activation of Class I PI3Ks leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] While PIP3 has been the historical focus, there is now substantial evidence that its metabolic product, phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2], is not merely a byproduct but a crucial signaling molecule in its own right.[1][3][9][10][11][12]
PI(3,4)P2 plays a distinct role in orchestrating cellular responses by recruiting a specific set of effector proteins to the plasma membrane.[10][11] This application note provides a detailed overview and protocols for leveraging PI(3,4)P2 in the discovery and characterization of PI3K pathway inhibitors, utilizing it as both a direct target for screening assays and a key pharmacodynamic biomarker.
The PI3K Pathway: Generation and Function of PI(3,4)P2
PI(3,4)P2 is synthesized through two primary routes within the cell. The canonical pathway involves the dephosphorylation of PIP3 at the 5-position by 5-phosphatases, such as SHIP1 and SHIP2.[1][9][10][12] Alternatively, Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to form PI(3,4)P2.[9][10][12] Once produced, PI(3,4)P2 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including the serine/threonine kinase Akt, Tandem PH-domain containing Proteins (TAPP1/2), and lamellipodin, thereby propagating downstream signaling.[10][11] The signaling is terminated by the action of phosphatases; PTEN dephosphorylates the 3-position, while inositol polyphosphate 4-phosphatases (INPP4A/INPP4B) remove the 4-position phosphate.[1][11][13]
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Status of PI3K inhibition and biomarker development in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2 (18:1), ammonium salt]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of PI(3,4)P2 (18:1) (ammonium salt) in aqueous buffers. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is PI(3,4)P2 (18:1) difficult to dissolve in aqueous buffers?
A1: PI(3,4)P2 (18:1) is an amphipathic molecule, possessing a polar, hydrophilic inositol headgroup and two long, hydrophobic 18:1 (oleoyl) fatty acid chains. In aqueous environments, the hydrophobic tails tend to aggregate to minimize contact with water, leading to low solubility and the formation of micelles or larger aggregates.
Q2: What is the recommended method for preparing an aqueous solution of PI(3,4)P2 (18:1)?
A2: The recommended method involves creating a suspension of the lipid in the desired buffer, followed by sonication to facilitate the formation of a uniform dispersion of lipid vesicles or micelles. For some applications, initial dissolution in an organic solvent followed by dilution into the aqueous buffer can also be effective. Detailed protocols are provided in the "Experimental Protocols" section.
Q3: What is the expected appearance of a solubilized PI(3,4)P2 solution?
A3: A properly dispersed solution of a similar long-chain phosphoinositide, PI(4,5)P2, at a concentration of 5 mg/mL in water is described as a slightly hazy, faint yellow solution[1]. A similar appearance can be expected for PI(3,4)P2 (18:1). A very cloudy or precipitated solution indicates poor solubility or aggregation.
Q4: Can detergents be used to improve the solubility of PI(3,4)P2?
A4: Yes, non-ionic detergents such as Triton X-100 or those used in buffer preparations like PBS-T can aid in solubilizing phosphoinositides by forming mixed micelles with the lipid.[2][3] This can help to create a more stable and homogenous solution. However, the choice of detergent and its concentration must be compatible with downstream applications.
Q5: How should I store aqueous solutions of PI(3,4)P2 (18:1)?
A5: For short-term storage, aqueous solutions should be kept at 4°C for 1-2 days[1]. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the lipid in solution is limited by the oxidation of the unsaturated fatty acid chains[1].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Lipid powder does not disperse in buffer and clumps together. | - Insufficient energy to break up lipid aggregates.- Low temperature of the buffer. | - Allow the lipid vial to warm to room temperature before opening.- Use a vortex mixer to create an initial suspension before sonication.- Ensure the buffer is at room temperature. |
| Solution remains very cloudy or has visible precipitates after sonication. | - Incomplete solubilization.- Lipid concentration is too high.- Inappropriate buffer conditions (pH, ionic strength). | - Increase sonication time and/or power. Ensure the probe is properly submerged and that the sample is kept cool to prevent degradation.- Try a lower concentration of the lipid.- Optimize buffer conditions. Some studies suggest Tris buffers may offer better solubility for amphipathic molecules than PBS.[1] |
| Lipid precipitates out of solution over a short period. | - Unstable suspension.- Changes in temperature. | - Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Triton X-100).- Store the solution at a constant temperature.- Prepare fresh solutions before each experiment if stability is an issue. |
| Inconsistent results in downstream assays. | - Inhomogeneous lipid solution.- Degradation of the lipid. | - Ensure the solution is thoroughly mixed before each use.- Prepare fresh solutions and avoid repeated freeze-thaw cycles.- Consider preparing a stock solution in an organic solvent and diluting it into the aqueous buffer immediately before the experiment. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Solubility of a similar lipid (PI(4,5)P2) in water | 5 mg/mL (yields a slightly hazy solution) | [1] |
| Solubility of a similar lipid (PI(4,5)P2) in organic solvent | 10 mg/mL in chloroform:methanol:water:1N HCl (20:10:1:1, v/v/v/v) | [1] |
| Recommended Sonication for long-chain phosphoinositides | 30 minutes on ice at 90% power, 90% duty cycle with 1-second pulses | [2] |
| Short-term storage of aqueous solutions | 1-2 days at 4-8°C | [1] |
| Long-term storage of aqueous solutions | Freeze in aliquots in deoxygenated solvents | [1] |
Experimental Protocols
Protocol 1: Direct Solubilization in Aqueous Buffer
This protocol is suitable for preparing a stock solution of PI(3,4)P2 (18:1) directly in an aqueous buffer.
Materials:
-
PI(3,4)P2 (18:1) (ammonium salt) powder
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Micro-tip sonicator
-
Ice bath
-
Vortex mixer
Procedure:
-
Allow the vial of PI(3,4)P2 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of lipid powder and transfer it to a sterile glass vial.
-
Add the desired volume of room temperature aqueous buffer to the vial to achieve the target concentration.
-
Immediately cap the vial and vortex vigorously for 1-2 minutes to create a suspension.
-
Place the vial in an ice bath to keep the sample cool during sonication.
-
Insert the micro-tip of the sonicator into the lipid suspension, ensuring the tip is submerged but not touching the bottom of the vial.
-
Sonicate the suspension on ice. A suggested starting point is 30 minutes at 90% power with a 90% duty cycle, using 1-second pulses[2]. The optimal sonication time may need to be determined empirically.
-
After sonication, the solution should appear as a uniform, slightly hazy dispersion.
-
Visually inspect the solution for any remaining lipid clumps or precipitate. If present, sonicate for additional intervals, allowing the solution to cool in between.
Protocol 2: Solubilization via an Organic Solvent Intermediate
This protocol is an alternative method that can be useful if direct solubilization proves difficult or for applications where trace amounts of an organic solvent are acceptable.
Materials:
-
PI(3,4)P2 (18:1) (ammonium salt) powder
-
Organic solvent (e.g., methanol or a 2:1 chloroform:methanol mixture)
-
Aqueous buffer of choice
-
Nitrogen or argon gas stream
-
Vortex mixer
-
Micro-tip sonicator (optional, but recommended)
Procedure:
-
Allow the vial of PI(3,4)P2 powder to equilibrate to room temperature.
-
Dissolve the lipid powder in a small volume of the organic solvent in a glass vial. Vortex gently until the lipid is fully dissolved.
-
Dry the lipid to a thin film at the bottom of the vial using a gentle stream of nitrogen or argon gas.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Add the desired volume of aqueous buffer to the dried lipid film.
-
Vortex the vial for 5-10 minutes to hydrate the lipid film and form a suspension.
-
For a more uniform dispersion, sonicate the suspension as described in Protocol 1, Step 6-9.
Visualizations
Caption: Troubleshooting workflow for PI(3,4)P2 solubilization.
Caption: Simplified 2D representation of a PI(3,4)P2 micelle.
References
Technical Support Center: Optimizing PI(3,4)P2 for Maximal Akt Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) concentration to achieve maximal activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
Frequently Asked Questions (FAQs)
Q1: What is the role of PI(3,4)P2 in Akt activation?
A1: PI(3,4)P2 is a critical lipid second messenger in the PI3K/Akt signaling pathway. It is primarily generated at the plasma membrane when SHIP (SH2-containing inositol 5-phosphatase) dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1][2] Both PI(3,4)P2 and PI(3,4,5)P3 can recruit Akt to the membrane by binding to its Pleckstrin Homology (PH) domain.[3] This recruitment is a prerequisite for Akt's full activation, which requires subsequent phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[4][5]
Q2: Which phosphorylation site on Akt is more sensitive to PI(3,4)P2 levels?
A2: Studies have shown a strong correlation between cellular PI(3,4)P2 levels and the phosphorylation of Akt at Ser473.[1][4] While PI(3,4,5)P3 is more directly linked to Thr308 phosphorylation by PDK1, PI(3,4)P2 appears to be a key determinant for Ser473 phosphorylation, which is mediated by mTORC2.[1][3][4] Overall cytosolic Akt activity is highly dependent on the levels of PI(3,4)P2.[4]
Q3: How is PI(3,4)P2 degraded, and why is this important?
A3: The levels of PI(3,4)P2 are primarily regulated by the lipid phosphatase INPP4B (Inositol polyphosphate 4-phosphatase type II), which removes the phosphate from the 4-position of the inositol ring.[6] Dysregulation of INPP4B, often observed in cancers, can lead to elevated PI(3,4)P2 levels and consequently, sustained and heightened Akt activation, promoting cell survival and proliferation.
Q4: Can I use PI(3,4)P2 directly in my cell-based experiments?
A4: Introducing anionic lipids like PI(3,4)P2 into live cells is challenging due to their charge. Common methods include using carrier-based lipid delivery reagents (transfection) or delivering lipids as water-soluble, short-chain derivatives. However, achieving a precise and uniform intracellular concentration is difficult. A more common approach is to modulate the enzymes that produce or degrade PI(3,4)P2, such as by overexpressing or inhibiting SHIP and INPP4B, respectively. For quantitative studies, in vitro kinase assays using liposomes containing PI(3,4)P2 are often more reliable.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway showing the generation and role of PI(3,4)P2.
Quantitative Data Summary
Directly titrating intracellular PI(3,4)P2 concentrations is experimentally challenging. The following table provides an expected correlation between relative PI(3,4)P2 levels and Akt activation status, based on published findings.[1][4] These correlations are typically achieved by manipulating the activity of PI(3,4)P2-metabolizing enzymes in cell culture or by using varying molar percentages of PI(3,4)P2 in in vitro liposome-based kinase assays.
| Relative PI(3,4)P2 Concentration | Expected p-Akt (Thr308) Level | Expected p-Akt (Ser473) Level | Overall Akt Kinase Activity | Experimental Approach |
| Low / Basal | Basal | Basal | Low | Untreated cells; Control liposomes (0% PI(3,4)P2) |
| Moderate | Moderate Increase | High Increase | High | SHIP overexpression; Liposomes with low molar % PI(3,4)P2 |
| High | Moderate-High Increase | Maximal Increase | Maximal | INPP4B knockdown/inhibition; Liposomes with high molar % PI(3,4)P2 |
| Very High (Supraphysiological) | Variable | Maximal | Plateau / Potential Decrease | Overexpression of active PI3K mutants with INPP4B knockout |
Troubleshooting Guide
This guide addresses common issues encountered when studying PI(3,4)P2-mediated Akt activation.
Issue 1: Low or No Akt Phosphorylation (p-Akt) Signal
| Potential Cause | Recommended Solution |
| Suboptimal PI(3,4)P2 Concentration | Perform a dose-response experiment. If using liposomes, test a range of PI(3,4)P2 molar percentages (e.g., 1-10 mol%). If modulating enzymes, confirm knockdown or overexpression efficiency. |
| Inactive Reagents | Ensure PI(3,4)P2 has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the activity of recombinant Akt and other kinases in the assay. |
| Phosphatase Activity in Lysates | When preparing cell lysates, always use ice-cold buffers supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[7] |
| Poor Antibody Quality | Use a well-validated phospho-specific Akt antibody. Check datasheets for recommended applications and dilutions. Run a positive control (e.g., lysate from cells treated with a known Akt activator like insulin or EGF) to confirm antibody performance.[5][8] |
| Incorrect Western Blot Protocol | When probing for phospho-proteins, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, not milk, as milk contains phosphoproteins (casein) that can cause high background.[7] |
Issue 2: High Background on Western Blots
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and duration of TBST washes after primary and secondary antibody incubations (e.g., 3 x 10 minutes each). |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific for the primary antibody's host species. Consider using pre-adsorbed secondary antibodies. |
| High Antibody Concentration | Titrate both primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Contaminated Buffers | Prepare fresh lysis buffer, running buffer, transfer buffer, and TBST. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Use cells from a similar passage number and ensure they are at a consistent confluency (e.g., 70-80%) at the time of the experiment. Cell health can significantly impact signaling pathways. |
| Inconsistent Liposome Preparation | If using liposomes, ensure the preparation method (e.g., extrusion, sonication) is consistent. Use Dynamic Light Scattering (DLS) to verify vesicle size and homogeneity between batches.[9] |
| Inaccurate Protein Quantification | Perform a reliable protein quantification assay (e.g., BCA) on all cell lysates to ensure equal protein loading for Western blotting.[7][8] |
| Loading Control Variability | Normalize the p-Akt signal to the total Akt signal, as total Akt levels can sometimes change with treatment. Also, use a housekeeping protein like β-actin or GAPDH to confirm equal loading.[8] |
Experimental Workflow & Protocols
Workflow for In Vitro Akt Activation Assay
References
- 1. PI(3,4,5)P3 and PI(3,4)P2 levels correlate with PKB/akt phosphorylation at Thr308 and Ser473, respectively; PI(3,4)P2 levels determine PKB activity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. PI(3,4,5)P3 and PI(3,4)P2 levels correlate with PKB/akt phosphorylation at Thr308 and Ser473, respectively; PI(3,4)P2 levels determine PKB activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. PI(3,4,5)P3 and PI(3,4)P2 levels correlate with PKB/akt phosphorylation at Thr308 and Ser473, respectively; PI(3,4)P2 levels determine PKB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low signal in PI(3,4)P2-dependent assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2)-dependent assays.
Frequently Asked Questions (FAQs)
Q1: What is PI(3,4)P2 and why is it difficult to detect?
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance phospholipid that acts as a crucial second messenger in various cellular signaling pathways, including cell growth, survival, and migration.[1][2][3] Its detection is challenging due to its transient nature and significantly lower cellular concentration compared to other phosphoinositides.[4][5][6]
Q2: How is PI(3,4)P2 synthesized and degraded in the cell?
PI(3,4)P2 is primarily generated through two main pathways:
-
Dephosphorylation of PI(3,4,5)P3: Class I PI3-Kinases (PI3Ks) phosphorylate PI(4,5)P2 to produce PI(3,4,5)P3. Subsequently, 5-phosphatases like SHIP1 and SHIP2 dephosphorylate PI(3,4,5)P3 to generate PI(3,4)P2.[4][7][8]
-
Phosphorylation of PI(4)P: Class II PI3Ks can directly phosphorylate Phosphatidylinositol 4-phosphate (PI(4)P) to produce PI(3,4)P2.[1][9]
Degradation of PI(3,4)P2 is carried out by phosphatases such as INPP4B, which removes the phosphate group at the 4' position, and PTEN, which can dephosphorylate the 3' position.[1][4]
Q3: What are the common methods to detect and measure PI(3,4)P2?
Several methods are available, each with its own advantages and limitations:
-
Genetically Encoded Biosensors: Fluorescently tagged protein domains that specifically bind to PI(3,4)P2, such as the PH domain of TAPP1, allow for real-time visualization of its localization and relative abundance in living cells.[4][10][11]
-
Antibody-based Assays: Monoclonal antibodies specific for PI(3,4)P2 can be used in techniques like ELISA and immunofluorescence.[2][12][13]
-
Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and quantitative method to measure the absolute amount of PI(3,4)P2 in cell or tissue extracts.[4][14]
-
Biochemical Assays: Traditional methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) after metabolic labeling with radioactive isotopes can also be used for quantification.[10]
Troubleshooting Guide for Low Signal
Low or no signal in your PI(3,4)P2 assay can be frustrating. This guide provides potential causes and solutions for common issues.
Section 1: General Issues Applicable to All Assay Types
Problem: Low or undetectable PI(3,4)P2 levels.
-
Cause 1: Inappropriate Cell Stimulation. The PI3K pathway, which governs PI(3,4)P2 production, is often activated by growth factors or other stimuli.[7]
-
Solution: Ensure cells are stimulated appropriately to activate the PI3K pathway. Optimize stimulant concentration and incubation time. Serum starvation prior to stimulation can enhance the signal-to-noise ratio.
-
-
Cause 2: Cell Health and Density. Unhealthy or sparse cells will not produce a robust signal.
-
Solution: Ensure cells are healthy, within a proper passage number, and plated at an optimal density.
-
-
Cause 3: Lipid Extraction Inefficiency. PI(3,4)P2 is a lipid and requires efficient extraction from cellular membranes.
-
Solution: Use a validated lipid extraction protocol. A common method involves a two-phase extraction with chloroform and methanol. Ensure complete cell lysis and proper phase separation.
-
-
Cause 4: PI(3,4)P2 Degradation. Phosphatases can rapidly degrade PI(3,4)P2 during sample preparation.
-
Solution: Work quickly and on ice. Include phosphatase inhibitors in your lysis and extraction buffers.
-
Section 2: Specific Issues in Antibody-Based Assays (ELISA, Immunofluorescence)
Problem: Weak or no signal in a PI(3,4)P2 ELISA.
-
Cause 1: Poor Antibody Performance. The antibody may have low affinity, low specificity, or may have degraded due to improper storage.
-
Cause 2: Inefficient Blocking. Incomplete blocking can lead to high background and low specific signal.
-
Solution: Use an appropriate blocking buffer (e.g., BSA, non-fat dry milk) and ensure sufficient incubation time.
-
-
Cause 3: Suboptimal Assay Conditions. Incorrect incubation times, temperatures, or buffer compositions can all lead to a weak signal.
-
Cause 4: Insufficient Washing. Inadequate washing can result in high background, masking a weak signal.
-
Solution: Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps.[18]
-
Quantitative Data Summary: ELISA Troubleshooting
| Parameter | Standard Range | Troubleshooting Action |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate to find optimal concentration. |
| Incubation Time (Primary Ab) | 1-2 hours at RT or overnight at 4°C | Increase incubation time. |
| Incubation Time (Secondary Ab) | 1 hour at RT | Ensure adherence to protocol. |
| Washing Steps | 3-5 times | Increase number of washes and soaking time.[17] |
Section 3: Specific Issues with Genetically Encoded Biosensors
Problem: Low or diffuse fluorescence signal.
-
Cause 1: Low Biosensor Expression. Insufficient expression of the fluorescently tagged biosensor will result in a weak signal.
-
Solution: Use a strong promoter to drive expression. Verify expression levels via Western blot or by observing the fluorescence of a control protein.
-
-
Cause 2: Low Avidity of the Biosensor. Single PH domain-based biosensors may have insufficient avidity to detect the low levels of cellular PI(3,4)P2.[4][11]
-
Cause 3: Photobleaching. Excessive exposure to excitation light can permanently quench the fluorescent signal.
-
Solution: Minimize exposure time and use the lowest possible laser power. Use an anti-fade mounting medium for fixed cells.
-
Experimental Protocols
Key Experiment: PI(3,4)P2 Mass ELISA Protocol
This protocol is a generalized procedure based on commercially available kits.[15][16]
-
Lipid Extraction:
-
Culture and stimulate cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract lipids using a chloroform/methanol/water or other appropriate solvent system.
-
Dry the lipid extract under a stream of nitrogen.
-
-
ELISA Procedure:
-
Resuspend the dried lipid extract in the provided assay buffer.
-
Prepare a standard curve using the supplied PI(3,4)P2 standard.
-
Add samples and standards to the PI(3,4)P2-coated microplate.
-
Add the PI(3,4)P2 detector protein (e.g., a GST-tagged PH domain) and incubate. This is a competitive assay, so higher PI(3,4)P2 in the sample results in less detector binding to the plate.
-
Wash the plate thoroughly.
-
Add a peroxidase-conjugated secondary antibody that binds to the detector protein and incubate.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., 1N H2SO4).
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of PI(3,4)P2 in the sample.
-
Visualizations
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. PI-3,4-P2 (Phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2)) - Creative Biolabs [creativebiolabs.net]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAPPing into PIPs: A new reporter reveals the origin of plasma membrane PI(3,4)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echelon-inc.com [echelon-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echelon-inc.com [echelon-inc.com]
- 16. PI(3,4)P2 Mass ELISA - Echelon Biosciences [echelon-inc.com]
- 17. ethosbiosciences.com [ethosbiosciences.com]
- 18. mybiosource.com [mybiosource.com]
- 19. biorxiv.org [biorxiv.org]
stability of PI(3,4)P2 (18:1) (ammonium salt) under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI(3,4)P2 (18:1) (ammonium salt).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for PI(3,4)P2 (18:1) (ammonium salt)?
A1: Proper storage and handling are crucial for maintaining the stability and integrity of PI(3,4)P2 (18:1) (ammonium salt).
Storage:
-
Solid Form: Store the lyophilized powder at -20°C.[1][2] When stored correctly, it is stable for at least one year.[2]
-
In Solution: It is highly recommended to prepare aqueous solutions fresh for each experiment. Phosphoinositides in aqueous solutions are prone to rapid degradation. If short-term storage is necessary, store at -20°C or -80°C and use as soon as possible. Avoid repeated freeze-thaw cycles.
Handling:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Use inert gas (e.g., argon or nitrogen) to blanket the product after use to minimize oxidation.
-
For preparing solutions, use high-purity solvents.
Q2: What are the main pathways for PI(3,4)P2 degradation in a cellular context?
A2: In a cellular environment, the levels of PI(3,4)P2 are tightly regulated by the activity of specific lipid phosphatases. The primary enzymatic degradation pathways involve:
-
SHIP1 and SHIP2 (SH2-containing inositol 5-phosphatase): These enzymes dephosphorylate PI(3,4,5)P3 at the 5' position to generate PI(3,4)P2.[3][4]
-
PTEN (Phosphatase and tensin homolog): PTEN can dephosphorylate PI(3,4)P2 at the 3' position to produce PI(4)P.[3]
-
INPP4A and INPP4B (Inositol polyphosphate 4-phosphatase A and B): These phosphatases remove the phosphate group from the 4' position of PI(3,4)P2, yielding PI(3)P.[3]
Understanding these pathways is critical for interpreting experimental results, especially in cell-based assays where these enzymes are active.
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Kinase/Phosphatase Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of PI(3,4)P2 substrate | - Prepare fresh liposomes or substrate solutions for each experiment. - Store stock solutions appropriately at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Verify the integrity of the lipid by a suitable method like TLC if degradation is suspected. |
| Incorrect buffer conditions (pH, ionic strength) | - Optimize the pH of your reaction buffer. Phosphoinositide stability can be pH-dependent. While specific data for PI(3,4)P2 (18:1) is limited, as a general guide, neutral to slightly acidic pH is often preferred for stability. - Ensure the ionic strength of the buffer is appropriate for your enzyme's activity. |
| Enzyme inactivity | - Confirm the activity of your kinase or phosphatase using a known positive control substrate. - Ensure proper storage and handling of the enzyme. |
| Sub-optimal substrate presentation | - When using liposomes, ensure they are properly formed and have a uniform size distribution. Sonication or extrusion can be used for this purpose. - The molar percentage of PI(3,4)P2 in the liposomes may need optimization. |
Issue 2: High Background Signal in Lipid-Protein Binding Assays
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of protein to liposomes or membrane | - Include a blocking agent, such as Bovine Serum Albumin (BSA), in your binding buffer. - Optimize the salt concentration in the binding buffer to reduce electrostatic interactions. - Perform control experiments with liposomes lacking PI(3,4)P2 to determine the level of non-specific binding. |
| Protein aggregation | - Centrifuge the protein solution at high speed before the binding assay to remove any aggregates. - Analyze the protein by SDS-PAGE to check for purity and degradation. |
| Contamination of reagents | - Use high-purity lipids, buffers, and proteins. - Filter all buffers before use. |
Data Presentation
Table 1: Chemical and Physical Properties of PI(3,4)P2 (18:1) (Ammonium Salt)
| Property | Value | Reference |
| Molecular Formula | C₄₅H₉₄N₃O₁₉P₃ | [1] |
| Molecular Weight | 1074.16 g/mol | [1] |
| Form | Powder | [1] |
| Purity | >99% (TLC) | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 1 year (when stored properly) | [2] |
Experimental Protocols
General Protocol for a PI3-Kinase HTRF Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular PI3K isoform and experimental setup.
-
Reagent Preparation:
-
Lipid Working Solution: Prepare liposomes containing PI(4,5)P2 (the substrate for class I PI3Ks) and the carrier lipid (e.g., PC/PS). The final concentration of PI(4,5)P2 in the assay is typically in the low micromolar range.
-
PI3-Kinase Solution: Dilute the PI3-Kinase to the desired concentration in the kinase assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in kinase assay buffer.
-
Stop and Detection Reagents: Prepare according to the manufacturer's instructions for the specific HTRF kit being used.
-
-
Assay Procedure (384-well plate format):
-
Add inhibitor or vehicle (e.g., DMSO) to the appropriate wells.
-
Add the PI3-Kinase/Lipid Working Solution to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the Detection Mix, which typically contains a europium-labeled antibody and a fluorescent acceptor that binds to the product, PI(3,4,5)P3.
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on an HTRF-compatible plate reader.
-
General Protocol for a Liposome Co-sedimentation Assay
This protocol is designed to assess the binding of a protein to PI(3,4)P2-containing liposomes.
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass tube containing a carrier lipid (e.g., POPC) and the desired molar percentage of PI(3,4)P2 (18:1).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with the appropriate buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate the protein of interest with the PI(3,4)P2-containing liposomes and control liposomes (lacking PI(3,4)P2) in a binding buffer.
-
Incubation is typically performed at room temperature for 30-60 minutes.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes (e.g., 30-60 minutes).
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound protein.
-
Visualizations
Caption: PI(3,4)P2 in the PI3K Signaling Pathway.
Caption: General Experimental Workflow for PI(3,4)P2-based assays.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI(3,4)P2 Lipid-Protein Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] lipid-protein interaction studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in PI(3,4)P2-protein interaction assays?
A1: The most prevalent artifacts stem from non-specific binding, inappropriate experimental controls, and issues with lipid and protein quality. Due to the highly negative charge of phosphoinositides, proteins with polybasic regions can exhibit electrostatic interactions that are not physiologically relevant.[1][2][3] It is crucial to use appropriate controls, such as other phosphoinositide isomers and neutral lipids, to distinguish specific binding from general electrostatic attraction. Furthermore, the purity and stability of both the PI(3,4)P2 lipid and the protein of interest are paramount, as contaminants or degradation can lead to misleading results.
Q2: My protein appears to bind to multiple phosphoinositides in a lipid-protein overlay assay. How can I determine the specific interaction with PI(3,4)P2?
A2: Promiscuous binding is a known challenge, especially with certain protein domains like Pleckstrin Homology (PH) domains.[2] To ascertain specificity for PI(3,4)P2, it is essential to perform quantitative and complementary assays. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide binding affinity data (Kd values) for different phosphoinositides, allowing for a quantitative comparison. Additionally, liposome co-sedimentation assays using liposomes with varying compositions can help validate the specificity observed in overlay assays in a more physiological membrane context.
Q3: What are the key considerations when using fluorescently tagged PI(3,4)P2 binding domains as biosensors in live cells?
A3: While powerful, the use of fluorescent biosensors, such as the PH domain of TAPP1, requires careful interpretation.[4][5] Overexpression of the biosensor can itself become an artifact by sequestering endogenous PI(3,4)P2, potentially disrupting downstream signaling pathways. It is advisable to express the biosensor at the lowest detectable level and to use control constructs, such as a mutant domain incapable of binding PI(3,4)P2, to confirm that the observed localization is due to specific lipid interaction.
Q4: How is the cellular concentration and localization of PI(3,4)P2 regulated, and how might this affect my in vitro experiments?
A4: PI(3,4)P2 is a low-abundance signaling lipid whose levels are tightly controlled by the coordinated action of phosphoinositide kinases and phosphatases.[6][7] It is primarily generated through two pathways: phosphorylation of PI(4)P by Class I and II PI3-kinases, and dephosphorylation of PI(3,4,5)P3 by 5-phosphatases like SHIP1/2.[6] Understanding this dynamic regulation is crucial when designing in vitro experiments, as the local concentration and availability of PI(3,4)P2 in a cellular context can be very different from the bulk concentrations used in biochemical assays.
II. Troubleshooting Guides
A. Protein-Lipid Overlay Assay
Issue 1: High background or non-specific binding to the membrane.
-
Possible Cause: Inadequate blocking of the membrane.
-
Troubleshooting Tip: Increase the concentration of the blocking agent (e.g., fatty acid-free BSA or non-fat dry milk) and/or extend the blocking time. Ensure the blocking buffer is fresh and properly prepared.
Issue 2: Weak or no signal for the expected interaction.
-
Possible Cause 1: The protein of interest is inactive or degraded.
-
Troubleshooting Tip: Confirm the integrity and activity of your protein using a separate method, such as SDS-PAGE and a functional assay if available.
-
Possible Cause 2: The lipid spots on the membrane are of poor quality.
-
Troubleshooting Tip: Ensure lipids are properly solubilized before spotting and that the membrane is not allowed to dry out during the procedure. Use commercially available, pre-spotted membranes (e.g., PIP-Strips™) for quality control.
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in the manual spotting of lipids.
-
Troubleshooting Tip: Use a consistent spotting technique and volume. For more reproducible results, consider using commercially prepared membranes.
B. Surface Plasmon Resonance (SPR)
Issue 1: Poor immobilization of lipid vesicles to the sensor chip.
-
Possible Cause: Incorrect chip type or improper vesicle preparation.
-
Troubleshooting Tip: Use an appropriate sensor chip for lipid analysis, such as an L1 chip. Ensure that liposomes are of the correct size and concentration for optimal coating.
Issue 2: High non-specific binding of the protein to the control surface.
-
Possible Cause: Electrostatic interactions with the chip surface or control lipids.
-
Troubleshooting Tip: Include a blocking agent like BSA in the running buffer. Use a control surface with a lipid composition that is as similar as possible to the experimental surface but lacks PI(3,4)P2.
Issue 3: Difficulty in regenerating the sensor surface.
-
Possible Cause: Strong, irreversible binding of the protein to the lipid vesicles.
-
Troubleshooting Tip: Test a range of regeneration solutions with varying pH and salt concentrations to find a condition that removes the bound protein without damaging the lipid layer. If regeneration is consistently problematic, consider using a new sensor chip for each experiment.
C. Liposome Co-sedimentation Assay
Issue 1: Protein is found in the pellet even in the absence of liposomes.
-
Possible Cause: The protein is aggregating and pelleting on its own.
-
Troubleshooting Tip: Centrifuge the protein solution at high speed before adding it to the liposomes to remove any pre-existing aggregates. Optimize buffer conditions (e.g., pH, salt concentration) to improve protein solubility.
Issue 2: Inconsistent liposome pelleting.
-
Possible Cause: Liposomes are too small or not dense enough to pellet effectively.
-
Troubleshooting Tip: Ensure proper liposome preparation, including extrusion to create unilamellar vesicles of a consistent size. Adjust centrifugation speed and time as needed.
Issue 3: High background binding to control liposomes (lacking PI(3,4)P2).
-
Possible Cause: Non-specific electrostatic interactions with other anionic lipids in the liposomes (e.g., phosphatidylserine).
-
Troubleshooting Tip: Include control liposomes with varying concentrations of other anionic lipids to assess the degree of non-specific binding. Increase the salt concentration in the binding buffer to reduce electrostatic interactions.
III. Quantitative Data Summary
The following table summarizes the dissociation constants (Kd) for the interaction of selected proteins with PI(3,4)P2. These values provide a quantitative measure of binding affinity, with lower Kd values indicating higher affinity.
| Protein Domain | Protein Name | Organism | Method | Kd (µM) | Reference |
| PH | TAPP1 | Human | SPR | ~0.1-0.5 | [8] |
| PH | AKT1/PKBα | Human | SPR | ~0.1-0.5 | [9][10] |
| PX | SNX9 | Human | Liposome Binding | ~1-5 | [1][11] |
| PH | Btk | Human | Competition Assay | ~0.1-1 | |
| PH | PLCδ1 | Rat | SPR | >10 | [2] |
IV. Experimental Protocols
A. Protein-Lipid Overlay Assay
This protocol provides a method to qualitatively assess the binding of a protein to various lipids spotted on a nitrocellulose membrane.
-
Lipid Preparation and Spotting:
-
Dissolve lipids in an appropriate organic solvent (e.g., chloroform/methanol/water mixture).
-
Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane in a grid pattern. Include a range of phosphoinositides and other lipids as controls.
-
Allow the solvent to evaporate completely.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation:
-
Dilute the purified protein of interest in the blocking buffer to a final concentration of 0.5-1 µg/mL.
-
Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound protein.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against the protein of interest or an epitope tag for 1 hour at room temperature.
-
Wash the membrane as in step 4.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
B. Surface Plasmon Resonance (SPR)
This protocol outlines the steps for quantitatively measuring the binding kinetics and affinity of a protein to PI(3,4)P2-containing liposomes.
-
Liposome Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of PI(3,4)P2 and a background of neutral lipids (e.g., POPC). Also, prepare control liposomes lacking PI(3,4)P2.
-
Use extrusion to create vesicles of a uniform size (e.g., 100 nm).
-
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate an L1 sensor chip with running buffer (e.g., HBS-N).
-
Inject the PI(3,4)P2-containing liposomes over one flow cell and the control liposomes over another flow cell to immobilize them on the chip surface.
-
-
Protein Binding Analysis:
-
Inject a series of increasing concentrations of the purified protein over both flow cells.
-
Monitor the change in the SPR signal (response units, RU) in real-time to measure association and dissociation.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the experimental flow cell to correct for non-specific binding.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
C. Liposome Co-sedimentation Assay
This protocol describes a method to assess protein-lipid binding by incubating a protein with liposomes and separating the bound from the unbound protein by ultracentrifugation.
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion, as described for the SPR protocol. Create separate batches of liposomes with and without PI(3,4)P2.
-
-
Binding Reaction:
-
Incubate a fixed concentration of the purified protein with increasing concentrations of liposomes in a binding buffer (e.g., HEPES buffer with KCl and DTT).
-
Include a control reaction with no liposomes.
-
Allow the binding reaction to proceed for 30-60 minutes at room temperature.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in a sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Quantify the amount of protein in the pellet fraction to determine the extent of liposome binding.
-
V. Visualizations
Caption: PI(3,4)P2 Signaling Pathway.
Caption: Experimental Workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 6. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of the Akt-1 protein kinase to phosphatidylinositol 3,4,5-trisphosphate without subsequent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNX–BAR proteins in phosphoinositide-mediated, tubular-based endosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between the Btk PH domain and phosphatidylinositol-3,4,5-trisphosphate directly regulates Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PI(3,4)P2 Experiments: A Guide to Buffer Selection and Troubleshooting
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate buffers for experiments involving Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This resource includes detailed troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a buffer for a PI(3,4)P2 binding assay?
A1: The most critical factor is maintaining the stability and biological activity of both the PI(3,4)P2 lipid and the protein of interest. This involves optimizing pH, ionic strength, and including essential additives. A common starting point is a buffer with a physiological pH, such as HEPES or Tris-HCl, in the range of 7.2-7.5.
Q2: Why is the choice of detergent important in buffers for PI(3,4)P2 experiments?
A2: Detergents are often necessary to solubilize lipids and membrane-associated proteins. However, the type and concentration of the detergent must be carefully chosen to avoid disrupting the interaction between PI(3,4)P2 and its binding partners. Non-ionic detergents like Triton X-100 or NP-40 at low concentrations (e.g., 0.1-0.5%) are generally preferred.
Q3: Should I include phosphatase and protease inhibitors in my lysis buffer when studying endogenous PI(3,4)P2?
A3: Absolutely. PI(3,4)P2 levels are tightly regulated by phosphatases such as PTEN and INPP4B.[1][2] To preserve the phosphorylation state of PI(3,4)P2 and prevent protein degradation during cell lysis, the inclusion of a comprehensive cocktail of phosphatase and protease inhibitors is essential.
Q4: Can divalent cations in the buffer affect my PI(3,4)P2 experiment?
A4: Yes, divalent cations like Mg²⁺ and Ca²⁺ can be crucial. Many enzymes that metabolize PI(3,4)P2, such as PI3-kinases, require Mg²⁺ for their activity.[3] Conversely, some phosphatases are inhibited by certain divalent cations. Therefore, the concentration of these ions must be optimized based on the specific enzyme or protein being studied.
Q5: How should I prepare and handle PI(3,4)P2-containing liposomes?
A5: PI(3,4)P2 is susceptible to degradation. Liposomes should be prepared using fresh, high-quality lipids and hydrated with the experimental buffer. Sonication or extrusion can be used to create unilamellar vesicles of a defined size. It is recommended to prepare liposomes fresh for each experiment and store them on ice, using them within a short timeframe.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal in a PI(3,4)P2 ELISA | PI(3,4)P2 degradation. | Ensure proper storage of PI(3,4)P2 standards and samples. Use buffers containing phosphatase inhibitors. Avoid repeated freeze-thaw cycles. |
| Inefficient extraction from cells. | Optimize the lipid extraction protocol. Ensure complete cell lysis and efficient phase separation. | |
| Incorrect buffer composition. | Verify the pH and ionic strength of the assay buffer. Ensure the presence of necessary co-factors (e.g., Mg²⁺ for detector proteins). The assay is a competitive ELISA, so the signal is inversely proportional to the amount of PI(3,4)P2.[4][5] | |
| High background in a protein-lipid binding assay | Non-specific binding of the protein to the membrane or support. | Include a blocking agent in the buffer, such as Bovine Serum Albumin (BSA) or casein. Optimize the concentration of the detergent. |
| Aggregation of PI(3,4)P2 or protein. | Ensure proper solubilization of PI(3,4)P2. Centrifuge protein solutions before use to remove aggregates. | |
| Inconsistent results in enzyme activity assays | Instability of the enzyme or substrate. | Use a buffer that maintains the optimal pH for the enzyme. Include stabilizing agents like glycerol if necessary. Prepare fresh substrate for each experiment. |
| Presence of inhibitors in the sample. | Purify the enzyme of interest. If using cell lysates, consider potential endogenous inhibitors and perform appropriate controls. | |
| Difficulty in reproducing cell-based assay results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and stimulation conditions. |
| Inefficient cell lysis and phosphoinositide preservation. | Use a lysis buffer specifically designed for phosphoinositide analysis, containing potent phosphatase and protease inhibitors.[6] |
Experimental Protocols & Buffer Compositions
Below are recommended buffer compositions and a summarized protocol for key PI(3,4)P2 experiments.
PI(3,4)P2 Signaling Pathway
The PI3K/AKT signaling pathway is a crucial cellular pathway involved in cell growth, proliferation, and survival. PI(3,4)P2 is a key second messenger in this pathway.
Caption: PI(3,4)P2 in the PI3K/AKT signaling pathway.
Buffer Composition Tables
Table 1: Buffers for PI(3,4)P2 Binding Assays & ELISAs
| Buffer Component | Concentration | Purpose |
| HEPES, pH 7.4 | 20-50 mM | Buffering agent |
| NaCl | 100-150 mM | Ionic strength |
| MgCl₂ | 1-5 mM | Cation for protein binding |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent |
| BSA | 0.1-1% (w/v) | Blocking agent |
| Tween-20 or Triton X-100 | 0.05-0.1% (v/v) | Detergent |
| Phosphatase Inhibitor Cocktail | 1X | Prevent PI(3,4)P2 degradation |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation |
Table 2: Buffers for PI3-Kinase and PTEN Phosphatase Assays
| Buffer Component | PI3-Kinase Assay | PTEN Phosphatase Assay | Purpose |
| HEPES or Tris-HCl, pH 7.5 | 20-50 mM | 50 mM | Buffering agent |
| NaCl | 50-100 mM | 100 mM | Ionic strength |
| MgCl₂ | 5-10 mM | 10 mM | Essential cofactor for PI3K |
| DTT | 1-10 mM | 10 mM | Reducing agent |
| ATP | 10-100 µM | - | Phosphate donor for PI3K |
| Sodium Cholate | 0.5 mM | - | Detergent for lipid presentation |
| EDTA | - | 1 mM | Chelates divalent cations if needed |
Table 3: Cell Lysis Buffer for PI(3,4)P2 Analysis
| Buffer Component | Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Ionic strength |
| EDTA | 1 mM | Chelating agent |
| NP-40 or Triton X-100 | 1% (v/v) | Detergent for cell lysis |
| Sodium Deoxycholate | 0.5% (w/v) | Detergent |
| SDS | 0.1% (w/v) | Strong anionic detergent |
| Phosphatase Inhibitor Cocktail | 1X | Inhibit phosphatases |
| Protease Inhibitor Cocktail | 1X | Inhibit proteases |
General Experimental Workflow: PI(3,4)P2 ELISA
Caption: A generalized workflow for a competitive PI(3,4)P2 ELISA.
Detailed Protocol: Preparation of PI(3,4)P2-Containing Liposomes
-
Lipid Preparation: In a glass vial, mix the desired lipids (e.g., a background lipid like POPC and PI(3,4)P2) in chloroform. A typical molar ratio is 95-99% background lipid to 1-5% PI(3,4)P2.
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the desired experimental buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vesicle Formation: Vortex the mixture vigorously to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
Sonication or Extrusion: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension on ice or pass it through an extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm).
-
Storage and Use: Store the prepared liposomes on ice and use them within the same day for optimal results.
This technical support guide is intended to provide a foundational understanding of buffer selection and troubleshooting for PI(3,4)P2 experiments. For specific applications, further optimization of buffer components and experimental conditions may be necessary.
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. PI(3,4)P2 Mass ELISA - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
minimizing non-specific binding in PI(3,4)P2 pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding in Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) pull-down assays.
Troubleshooting Guide
High background or non-specific binding is a common issue in pull-down assays, leading to the co-purification of unwanted proteins and making it difficult to identify true binding partners. This guide addresses specific problems you might encounter.
Problem 1: High background signal across the entire blot/gel.
-
Possible Cause: Inadequate blocking of the beads or non-specific binding of proteins to the affinity resin itself.
-
Solution:
-
Optimize Blocking: Ensure that the affinity beads are sufficiently blocked. Bovine Serum Albumin (BSA) is a common and effective blocking agent.[1][2] Incubate the beads with a solution of 1-3% high-quality BSA in PBS or TBS for at least 1 hour at 4°C.[3]
-
Pre-clear the Lysate: Before incubation with the PI(3,4)P2-conjugated beads, pre-clear the cell lysate by incubating it with unconjugated beads for 1 hour at 4°C. This will remove proteins that non-specifically bind to the bead matrix.
-
Increase Detergent Concentration: A small amount of a non-ionic detergent, such as 0.05% Tween-20, in the blocking and wash buffers can help reduce non-specific interactions.[2][3]
-
Problem 2: Several prominent non-specific bands appear in the PI(3,4)P2 pull-down lane but not in the negative control lane.
-
Possible Cause: Proteins are binding non-specifically to the PI(3,4)P2 headgroup or the linker used to attach it to the beads. This can be due to electrostatic interactions with the negatively charged phosphate groups.
-
Solution:
-
Optimize Wash Buffer: Increase the stringency of the wash steps. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration in the wash buffer. It is crucial to find a balance, as overly stringent conditions might disrupt specific interactions.
-
Use Competitor Lipids: Include a soluble headgroup of a related but distinct phosphoinositide (e.g., PI(4,5)P2) or a non-phosphorylated phosphatidylinositol in the binding reaction. This can help to outcompete low-affinity, non-specific interactions.
-
Adjust pH of Buffers: The pH of the binding and wash buffers can influence non-specific interactions. Empirically test a range of pH values (e.g., 7.0-8.0) to find the optimal condition for your protein of interest.
-
Problem 3: The known positive control protein does not bind to the PI(3,4)P2 beads.
-
Possible Cause: The binding conditions are too stringent, or the protein is not correctly folded or is absent in the lysate.
-
Solution:
-
Decrease Wash Stringency: Reduce the salt and/or detergent concentration in the wash buffers.
-
Confirm Protein Presence: Before the pull-down assay, run a Western blot on the input lysate to confirm that your protein of interest is present and at a sufficient concentration.
-
Check Protein Integrity: Ensure that the lysate preparation protocol does not lead to protein denaturation. The inclusion of protease inhibitors is essential.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls to include in a PI(3,4)P2 pull-down assay?
A1: To ensure the specificity of the observed interactions, the following controls are essential:
-
Beads-only control: Incubate your cell lysate with unconjugated beads to identify proteins that bind non-specifically to the bead matrix.
-
Negative lipid control: Use beads conjugated with a different but related lipid, such as phosphatidylinositol (PI) or another phosphoinositide like PI(4,5)P2, to distinguish proteins that specifically recognize PI(3,4)P2 from those that bind to phosphoinositides in general.[4]
-
Empty vector/tag-only control: If you are using a tagged bait protein, a control with just the tag expressed should be included to rule out interactions with the tag itself.
Q2: What type of lysis buffer is recommended for PI(3,4)P2 pull-down assays?
A2: A non-denaturing lysis buffer is generally recommended to preserve the native conformation of proteins and their interactions. A common base for such a buffer is RIPA buffer without SDS or a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100. It is crucial to include protease and phosphatase inhibitors in the lysis buffer to maintain the integrity and phosphorylation status of the proteins.
Q3: What concentration of cell lysate should I use?
A3: The optimal protein concentration can vary, but a starting point of 1 mg/mL of total protein is often recommended. Using too high a concentration can increase non-specific binding.
Q4: How can I quantify the results of my pull-down assay?
A4: The results of a pull-down assay are typically analyzed by SDS-PAGE followed by Western blotting with an antibody against the protein of interest. For a more quantitative approach, techniques like mass spectrometry can be used to identify and quantify all the proteins that have been pulled down.
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents to minimize non-specific binding. Note that optimal concentrations may vary depending on the specific protein of interest and cell type, and empirical testing is recommended.
Table 1: Recommended Buffer Components
| Component | Concentration Range | Purpose |
| NaCl | 150-500 mM | Reduces non-specific electrostatic interactions |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1-1.0% (v/v) | Reduces non-specific hydrophobic interactions |
| Tris-HCl | 20-50 mM | Buffering agent |
| EDTA/EGTA | 1-5 mM | Chelates divalent cations |
| Protease Inhibitors | Manufacturer's recommendation | Prevents protein degradation |
| Phosphatase Inhibitors | Manufacturer's recommendation | Preserves protein phosphorylation |
Table 2: Blocking Agents and Competitors
| Reagent | Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific binding sites on beads[5] |
| Non-fat Dry Milk | 3-5% (w/v) | Alternative blocking agent (not for phosphoprotein studies)[2] |
| Soluble PI(4,5)P2 | 10-100 µM | Competitor to reduce non-specific phosphoinositide binding |
| Soluble Phosphatidylinositol (PI) | 10-100 µM | Competitor to reduce general lipid binding |
Experimental Protocols
Detailed Methodology for PI(3,4)P2 Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, buffer compositions, and wash steps may be necessary for specific applications.
-
Preparation of PI(3,4)P2-conjugated Beads:
-
Start with commercially available PI(3,4)P2-conjugated agarose or magnetic beads.
-
Wash the beads twice with 1 mL of ice-cold binding buffer.
-
Resuspend the beads in binding buffer to create a 50% slurry.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Pre-clearing of Lysate:
-
Add unconjugated beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Binding Reaction:
-
Add the pre-cleared lysate to the prepared PI(3,4)P2-conjugated beads.
-
For negative controls, add lysate to beads-only and/or beads conjugated with a control lipid.
-
If using competitor lipids, add them to the lysate before adding the beads.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. With each wash, gently resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.
-
Visualizations
Signaling Pathway
Caption: PI(3,4)P2 Signaling Pathway.
Experimental Workflow
Caption: PI(3,4)P2 Pull-Down Assay Workflow.
References
- 1. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: Quantification of Cellular PI(3,4)P2
Welcome to the technical support center for the quantification of cellular Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex task of accurately measuring cellular PI(3,4)P2 levels.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying cellular PI(3,4)P2?
Quantifying cellular PI(3,4)P2 is challenging due to several factors:
-
Low Abundance: PI(3,4)P2 is a minor component of cell membranes, making its detection and quantification difficult.[1][2]
-
High Polarity: The phosphate groups on the inositol ring give PI(3,4)P2 a high polarity, which can lead to difficulties during lipid extraction and separation.[2]
-
Presence of Isomers: PI(3,4)P2 exists alongside other phosphoinositide (PIP) isomers, such as PI(3,5)P2 and PI(4,5)P2. Separating these regioisomers is a significant analytical challenge.[3][4][5]
-
Extraction Efficiency: Inefficient extraction methods can lead to an underestimation of PI(3,4)P2 levels. Acidified solvents are often required for quantitative recovery.[1][6]
-
Surface Binding: The high negative charge of polyphosphoinositides can cause them to bind to surfaces, leading to sample loss during preparation.[6]
-
Dynamic Turnover: Cellular levels of PI(3,4)P2 can change rapidly in response to stimuli, requiring carefully timed experiments and rapid quenching of cellular processes.[7][8]
Q2: Which methods are available to quantify cellular PI(3,4)P2?
Several methods can be used, each with its own advantages and limitations:
-
Mass Spectrometry (MS): Techniques like HPLC-MS/MS are powerful for both quantification and identification of different fatty acyl species of PI(3,4)P2.[1][2][6]
-
Fluorescent Biosensors: Genetically encoded biosensors, often based on the Pleckstrin Homology (PH) domain of proteins like TAPP1, allow for real-time visualization of PI(3,4)P2 dynamics in living cells.[7][9][10][11]
-
Antibody-Based Assays: ELISA and immunofluorescence using antibodies specific to PI(3,4)P2 can provide quantitative and spatial information, respectively.[10][12]
-
Radiolabeling: Metabolic labeling with ³²P-orthophosphate or ³H-myo-inositol followed by HPLC separation is a classic and sensitive method.[12][13]
Q3: How can I distinguish between PI(3,4)P2 and its isomers like PI(4,5)P2?
Distinguishing between PI(3,4)P2 and PI(4,5)P2 is a critical challenge.
-
Chromatographic Separation: Advanced HPLC techniques using specific columns, such as chiral polysaccharide stationary phases or C18-amide columns, can separate these isomers before mass spectrometry analysis.[3][4][14]
-
Chemical Derivatization: Methods like ozone-induced cleavage of acyl chains can help in distinguishing between PI(4,5)P2 and PI(3,4)P2 based on the resulting fragments.[4]
-
Biosensor Specificity: Using biosensors with high specificity for PI(3,4)P2, such as those derived from the TAPP1 PH domain, is crucial for live-cell imaging.[7][10] However, some biosensors may show cross-reactivity. For example, the PH-domain from Akt1 can bind to both PI(3,4)P2 and PI(3,4,5)P3.[10]
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Troubleshooting Solution |
| Low signal or no detection of PI(3,4)P2 | Inefficient lipid extraction. | Use a two-step extraction with neutral solvents followed by acidified solvents (e.g., containing HCl or citric acid) for quantitative recovery of phosphoinositides.[1] |
| Sample loss due to binding to surfaces. | Use low-binding tubes and pipette tips. Consider silylation of glassware. | |
| Poor ionization efficiency. | Use ion-pairing reagents like diisopropylethanolamine (DiiPEA) in the mobile phase to improve signal in negative ion mode.[14] | |
| Poor separation of PI(3,4)P2 and PI(4,5)P2 isomers | Inappropriate HPLC column or mobile phase. | Utilize a chiral polysaccharide stationary phase or an amide-C18 column with an optimized gradient.[3][4] |
| Co-elution of different lipid species. | Optimize the chromatographic gradient (e.g., flow rate, solvent composition) to improve resolution. | |
| High background noise | Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Matrix effects from other lipids.[15] | Implement a more rigorous sample clean-up step or use an internal standard for each lipid class to normalize the signal. | |
| Inaccurate quantification | Lack of appropriate internal standards. | Use a commercially available, deuterated or ¹³C-labeled PI(3,4)P2 internal standard with a similar acyl chain composition to your sample. |
| Non-linear detector response. | Generate a standard curve with a wide range of concentrations to ensure the measurements fall within the linear range of the instrument. |
Fluorescent Biosensors
| Problem | Possible Cause | Troubleshooting Solution |
| No detectable translocation of the biosensor to the membrane upon stimulation | Low expression level of the biosensor. | Optimize transfection conditions to achieve sufficient but not excessive expression. Weak expression may not be detectable, while very high expression can buffer PI(3,4)P2.[16] |
| Insufficient PI(3,4)P2 production. | Use a positive control stimulus known to generate robust PI(3,4)P2 levels. Some stimuli induce only modest accumulation that may not be detectable with single PH domain probes.[7][9] | |
| Low affinity of the biosensor. | Consider using a higher-avidity biosensor, such as a tandem trimer of the TAPP1 PH domain (cPHx3), which shows enhanced membrane binding.[7][9] | |
| Biosensor shows non-specific localization (e.g., in endosomes) | The biosensor construct contains motifs that direct it to other compartments. | Ensure the biosensor construct only contains the specific PI(3,4)P2-binding domain. For example, a clathrin box in some TAPP1-based constructs can cause endosomal localization.[7] |
| The biosensor has off-target binding. | Validate the biosensor's specificity by co-expressing a phosphatase like INPP4B, which specifically degrades PI(3,4)P2, to see if the signal is abolished.[7] | |
| Overexpression of the biosensor alters cellular signaling | The biosensor sequesters PI(3,4)P2, preventing its interaction with endogenous effectors.[9] | Use the lowest possible expression level that still allows for reliable detection.[16] Perform control experiments to ensure that key downstream signaling events (e.g., Akt phosphorylation) are not perturbed.[16] |
| Signal from the biosensor is transient or weak | Rapid turnover of PI(3,4)P2. | Use high-temporal-resolution imaging techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) to capture transient dynamics. |
| Photobleaching of the fluorescent protein. | Reduce laser power and exposure time. Use more photostable fluorescent proteins. |
Quantitative Data Summary
Table 1: Comparison of PI(3,4)P2 Quantification Methods
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High specificity and sensitivity, provides fatty acyl chain information, absolute quantification possible.[1][17] | Requires specialized equipment, complex sample preparation, can be low-throughput.[1] | Femtomole to picomole range.[2] |
| Fluorescent Biosensors | Fused fluorescent protein to a PI(3,4)P2-binding domain. | Real-time imaging in live cells, high spatial and temporal resolution.[10] | Semi-quantitative, overexpression can cause artifacts, potential for off-target binding.[9][10][16] | Detects localized changes in concentration. |
| Antibody-based assays (ELISA) | PI(3,4)P2-specific antibody for detection. | High-throughput, non-radioactive.[12] | Antibody specificity can be an issue, provides total cellular levels, not spatial information.[18] | Picomole range. |
| Radiolabeling with HPLC | Metabolic labeling with radioisotopes, separation, and detection. | High sensitivity, measures turnover.[12] | Use of radioactivity, does not provide fatty acyl chain information, laborious.[1] | Dependent on specific activity of the label. |
Experimental Protocols
Protocol 1: Lipid Extraction for Mass Spectrometry
This protocol is adapted from established methods for the quantitative recovery of phosphoinositides.[1]
-
Cell Lysis: Aspirate the culture medium and wash cells with ice-cold PBS. Add ice-cold 0.5 M trichloroacetic acid (TCA) and scrape the cells.
-
Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at high speed to pellet the precipitated material.
-
Neutral Extraction: Resuspend the pellet in a mixture of chloroform and methanol (1:2, v/v). Vortex thoroughly.
-
Phase Separation (Neutral): Add chloroform and water to induce phase separation. Centrifuge and collect the lower organic phase (containing neutral lipids).
-
Acidified Extraction: To the remaining pellet, add a mixture of chloroform, methanol, and 12 M HCl (200:100:1, v/v/v). Vortex vigorously.
-
Phase Separation (Acidic): Centrifuge to separate the phases. Carefully collect the lower organic phase which contains the acidic lipids, including PI(3,4)P2.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).[12]
Protocol 2: Live-Cell Imaging with a PI(3,4)P2 Biosensor
This protocol provides a general workflow for using a genetically encoded PI(3,4)P2 biosensor.
-
Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect cells with a plasmid encoding the PI(3,4)P2 biosensor (e.g., EGFP-cPHx3) using a suitable transfection reagent. Aim for low to moderate expression levels.
-
Expression: Allow cells to express the biosensor for 18-24 hours.
-
Starvation (Optional): To reduce basal signaling, starve the cells in a serum-free medium for 4-6 hours before imaging.
-
Imaging: Mount the dish on a confocal or TIRF microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Stimulation: Acquire baseline images, then add the stimulus (e.g., growth factor) to the medium.
-
Image Acquisition: Capture images at regular intervals to monitor the translocation of the biosensor from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time relative to the cytosol.
Visualizations
Caption: PI3K signaling pathway showing the generation and turnover of PI(3,4)P2.
Caption: General workflow for PI(3,4)P2 quantification by LC-MS/MS.
Caption: Logical flow of PI(3,4)P2 detection using a fluorescent biosensor.
References
- 1. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
- 7. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and visualization of phosphoinositides by quantum dot-labeled specific binding-domain probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. benchchem.com [benchchem.com]
- 13. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Phosphoinositides Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
best practices for handling and storing PI(3,4)P2 (18:1) (ammonium salt)
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for handling and storing D-myo-Phosphatidylinositol 3,4-bisphosphate (18:1) (Ammonium Salt), hereafter referred to as PI(3,4)P2.
Frequently Asked Questions (FAQs)
Q1: What is PI(3,4)P2 (18:1) (ammonium salt)?
A1: PI(3,4)P2 (18:1) (ammonium salt) is a high-purity, synthetic polyphosphorylated phosphatidylinositol. It is a crucial lipid second messenger involved in various cellular signaling pathways.[1][2][3] As an activator of phosphatidylinositol 3-kinase (PI3K), it promotes the activation of downstream effectors like AKT (protein kinase B), which regulates cell metabolism, growth, survival, and cytoskeletal dynamics.[4] Its dysregulation is implicated in diseases such as cancer and diabetes.[5][6]
Q2: How should I store the PI(3,4)P2 upon receipt?
A2: Proper storage is critical to maintain the integrity and stability of the lipid.[] Upon receipt, the lyophilized powder or solution should be stored at -20°C.[8] For long-term storage, a temperature of -80°C is recommended.[] It is crucial to protect the product from light and moisture.[]
Q3: How should I handle the product to ensure stability?
A3: To prevent chemical degradation through hydrolysis and oxidation, it is essential to minimize exposure to light and oxygen.[] Store the lipid in amber vials or wrap containers in foil.[] To prevent oxidation, consider storing it under an inert gas like argon or nitrogen.[] Crucially, you should avoid repeated freeze-thaw cycles as this can accelerate hydrolysis and compromise the lipid's integrity.[] It is best practice to aliquot the reconstituted lipid into single-use volumes.
Q4: What is the recommended procedure for reconstituting PI(3,4)P2?
A4: PI(3,4)P2 is commonly dissolved in organic solvents.[] A mixture of chloroform and methanol is often effective. For aqueous buffers, it is recommended to first dissolve the lipid in a small amount of organic solvent and then add the aqueous buffer. Sonication or vortexing may be required to facilitate the formation of a uniform suspension or liposomes. Always use high-purity solvents.
Q5: What safety precautions should I take when handling PI(3,4)P2?
A5: While not classified as a hazardous substance, standard laboratory safety practices should be followed.[9] Handle the compound in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[9] In case of contact, wash skin with soap and water, and flush eyes with water as a precaution.[9]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the handling and storage of PI(3,4)P2.
Table 1: Storage and Stability
| Parameter | Recommendation | Rationale | Source(s) |
| Storage Temperature | -20°C to -80°C | Prevents chemical degradation (hydrolysis, oxidation). | [] |
| Shelf Life (at -20°C) | At least 3 months (for similar products) | Ensures product integrity for the specified period. | [8] |
| Freeze-Thaw Cycles | Avoid | Repeated cycling accelerates hydrolysis. | [] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Minimizes oxidation of fatty acid chains. | [] |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. | [] |
Table 2: Reconstitution Guidelines
| Solvent Type | Example(s) | Notes | Source(s) |
| Organic Solvents | Chloroform, Methanol, Chloroform:Methanol mixtures | Primary choice for initial solubilization. | [] |
| Aqueous Buffers | PBS, HEPES, Tris | Use for creating vesicles/liposomes after initial organic solvent dissolution. Sonication is often required. |
PI(3,4)P2 Signaling Pathway
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a critical node in cell signaling. Its levels are tightly regulated by kinases and phosphatases. The primary route of synthesis involves the dephosphorylation of PI(3,4,5)P3 by 5-phosphatases like SHIP1/2.[1][10][11] An alternative pathway is the direct phosphorylation of PI(4)P by Class II PI3-Kinases.[1][6] PI(3,4)P2 is degraded by the 3-phosphatase PTEN and the 4-phosphatase INPP4B.[11][12]
Caption: Key synthesis and degradation pathways for the signaling lipid PI(3,4)P2.
Experimental Protocols
Protocol 1: Reconstitution and Liposome Preparation
This protocol provides a general method for preparing small unilamellar vesicles (SUVs) containing PI(3,4)P2 for use in downstream assays.
-
Lipid Film Preparation:
-
In a chemically resistant glass vial, combine your desired lipids (e.g., a carrier lipid like DOPC and PI(3,4)P2) from stock solutions. A typical molar ratio for PI(3,4)P2 is 1-5% of the total lipid mixture.
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen or argon gas.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film with your desired aqueous experimental buffer (e.g., HEPES or PBS) to a final total lipid concentration of 1-2 mg/mL.
-
Vortex the vial vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
For SUVs (Sonication): Place the vial in a bath sonicator and sonicate until the solution becomes clear (typically 15-30 minutes). Be careful to avoid overheating, which can degrade the lipids.
-
For LUVs (Extrusion): For more uniformly sized vesicles (Large Unilamellar Vesicles), use a mini-extruder. Hydrate the lipid film and subject the MLV suspension to several freeze-thaw cycles. Then, pass the suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times.
-
-
Final Handling:
-
The resulting liposome solution should be used immediately for the best results.
-
If short-term storage is necessary, store at 4°C for no more than a few days, protected from light. Do not freeze the liposome solution as this will disrupt the vesicles.
-
Caption: Standard workflow for preparing PI(3,4)P2-containing liposomes.
Troubleshooting Guide
Problem: My experimental results are inconsistent or show no signal.
-
Possible Cause 1: Lipid Degradation. PI(3,4)P2 is susceptible to degradation.[] Have you subjected your stock solution to multiple freeze-thaw cycles? Was the reconstituted lipid stored for an extended period?
-
Solution: Aliquot your stock solution into single-use vials after reconstitution to avoid freeze-thawing.[] Always use freshly prepared liposomes or lipid solutions for your experiments.
-
-
Possible Cause 2: Incorrect Concentration. The concentration of PI(3,4)P2 in your assay may be too low to elicit a response.
-
Solution: Verify your calculations and dilutions. If possible, perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Possible Cause 3: Improper Reconstitution. The lipid may not be properly incorporated into your vesicles or assay system, making it unavailable for interaction.
-
Solution: Ensure the lipid film is completely dry before hydration. When hydrating, ensure vigorous vortexing or adequate sonication to fully incorporate the lipid into the vesicles.
-
Problem: The lyophilized powder is difficult to dissolve.
-
Possible Cause: Insufficient Sonication or Inappropriate Solvent. Phosphoinositides can be challenging to get into an aqueous solution.
-
Solution: Ensure you are using a high-purity organic solvent to dissolve the lipid first. When creating an aqueous suspension, use a bath or probe sonicator. Gently warming the suspension to just above the lipid's phase transition temperature can also help, but avoid excessive heat.
-
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. TAPPing into PIPs: A new reporter reveals the origin of plasma membrane PI(3,4)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Signaling Roles of PI(3,4)P2 and PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling roles of two critical phosphoinositide second messengers: phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). While structurally similar, these lipids exhibit both distinct and overlapping functions in regulating a myriad of cellular processes. Understanding their unique contributions is paramount for dissecting signaling pathways and developing targeted therapeutics.
Signaling Pathways: A Tale of Two Phosphoinositides
PI(3,4,5)P3 is the canonical product of Class I phosphoinositide 3-kinases (PI3Ks) upon stimulation of cell surface receptors.[1] It acts as a primary docking site for proteins containing pleckstrin homology (PH) domains, initiating a cascade of downstream signaling events.[2] PI(3,4)P2, historically viewed as a mere degradation product of PI(3,4,5)P3, is now recognized as a crucial signaling molecule in its own right.[3][4] It can be generated through two main pathways: the dephosphorylation of PI(3,4,5)P3 by 5-phosphatases like SHIP (SH2-containing inositol phosphatase) or directly from PI(4)P by Class II PI3Ks.[4][5] This dual origin allows for distinct spatial and temporal regulation of PI(3,4)P2 pools, leading to the activation of specific downstream effectors.
References
- 1. Targeted Phosphoinositides Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. PI(3,4,5)P3 and PI(4,5)P2 Lipids Target Proteins with Polybasic Clusters to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating PI(3,4)P2-Protein Interactions: A Comparative Analysis of Mutagenesis and Alternative Techniques
For researchers, scientists, and drug development professionals, rigorously validating the interaction between proteins and the signaling lipid Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of site-directed mutagenesis with alternative validation methods, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance phospholipid that acts as a crucial second messenger in a variety of cellular processes, including cell growth, proliferation, migration, and endocytosis.[1][2] It exerts its function by recruiting and activating specific effector proteins containing phosphoinositide-binding domains, such as Pleckstrin Homology (PH) and Phox Homology (PX) domains.[3][4] Given the central role of PI(3,4)P2 in signaling cascades often dysregulated in diseases like cancer, methods to unequivocally validate and characterize its protein interactome are of paramount importance.
Site-directed mutagenesis has traditionally been a cornerstone for dissecting these interactions at the molecular level. By systematically altering amino acid residues within a putative binding pocket, researchers can pinpoint the key determinants of binding specificity and affinity. This guide will compare the utility of mutagenesis with a suite of powerful alternative and complementary techniques, providing a toolkit for robust validation of PI(3,4)P2-protein interactions.
Comparative Overview of Validation Techniques
The choice of method for validating a PI(3,4)P2-protein interaction depends on the specific research question, available resources, and the desired level of quantitative detail. Site-directed mutagenesis provides direct evidence of the importance of specific residues, while biophysical techniques offer precise quantitative measurements of binding affinity. Cellular assays, on the other hand, provide insights into the physiological relevance of the interaction in a native environment.
| Method | Principle | Type of Data | Advantages | Limitations |
| Site-Directed Mutagenesis | Alteration of specific amino acid residues in the protein's binding domain to assess their impact on lipid binding. | Qualitative to Semi-Quantitative (loss of binding, changes in cellular localization) | Directly tests the functional importance of specific residues; can be coupled with other assays for quantitative analysis. | Does not directly measure binding affinity; potential for protein misfolding or instability due to mutation. |
| Surface Plasmon Resonance (SPR) | Immobilized lipid vesicles containing PI(3,4)P2 are exposed to the protein of interest, and the binding is measured in real-time by detecting changes in the refractive index.[5] | Quantitative (Kd, kon, koff) | Provides high-quality kinetic and affinity data; label-free.[6] | Requires specialized equipment; potential for artifacts from lipid surface preparation and non-specific binding. |
| Native Mass Spectrometry (MS) | Measures the mass of intact protein-lipid complexes, allowing for the determination of stoichiometry and binding affinity.[7] | Quantitative (Stoichiometry, Kd) | Can resolve individual lipid binding events; provides information on complex composition.[3] | Requires specialized instrumentation and expertise; may not be suitable for all membrane protein complexes. |
| Genetically Encoded Biosensors | Fusion of a PI(3,4)P2-binding domain (e.g., TAPP1-PH) to a fluorescent protein to visualize the lipid's localization in living cells.[8] | Qualitative to Semi-Quantitative (Cellular localization, relative abundance) | Enables real-time visualization of PI(3,4)P2 dynamics in live cells; can be used to assess the effect of mutations on protein recruitment. | Indirect measure of binding; overexpression can lead to artifacts; affinity of the biosensor itself can influence results.[9] |
| In Vitro Liposome Binding Assays | Recombinant protein is incubated with liposomes containing PI(3,4)P2, and the amount of protein bound to the liposomes is quantified.[10] | Semi-Quantitative (Relative binding) | Relatively simple and inexpensive; allows for controlled lipid composition of vesicles.[11] | Does not provide kinetic data; can be influenced by liposome preparation methods. |
| Nuclear Magnetic Resonance (NMR) | Measures chemical shift perturbations in the protein upon titration with a soluble PI(3,4)P2 headgroup to map the binding site.[12] | Qualitative (Binding site identification) | Provides residue-level information on the binding interface. | Requires large amounts of pure, soluble protein; typically uses soluble lipid headgroups which may not fully recapitulate membrane binding. |
Quantitative Analysis of Mutagenesis on PI(3,4)P2 Binding Domains
Site-directed mutagenesis, when coupled with quantitative techniques like SPR, provides powerful insights into the molecular basis of PI(3,4)P2 recognition. Below are examples of how mutations in the PH domain of TAPP1 and the PX domain of p47phox affect their interaction with PI(3,4)P2.
TAPP1 PH Domain
The C-terminal PH domain of TAPP1 (Tandem PH domain-containing protein 1) is highly specific for PI(3,4)P2.[13] Structural studies have revealed that an alanine residue (Ala297 in human TAPP1) sterically hinders the binding of the 5-phosphate of PI(3,4,5)P3.[14]
| Construct | Mutation | Effect on PI(3,4,5)P3 Binding | Reference |
| TAPP1 PH Domain | Wild-Type | No significant binding | [14] |
| TAPP1 PH Domain | A297G | Gains ability to bind PI(3,4,5)P3 | [14] |
p47phox PX Domain
The PX domain of p47phox, a component of the NADPH oxidase complex, preferentially binds to PI(3,4)P2.[15] Mutagenesis studies have identified key arginine residues in the binding pocket that are critical for this interaction.
| Construct | Mutation | Dissociation Constant (Kd) for PI(3,4)P2 | Fold Change in Affinity | Reference |
| p47phox PX Domain | Wild-Type | ~38 nM | - | [16] |
| p47phox PX Domain | R43Q | Binding abolished | >100-fold decrease | [16] |
| p47phox PX Domain | R60Q | ~300 nM | ~8-fold decrease | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the broader signaling context and the experimental steps involved is crucial for understanding the significance of PI(3,4)P2-protein interactions.
PI(3,4)P2 Signaling Pathway
Caption: PI(3,4)P2 Synthesis, Degradation, and Downstream Signaling Pathways.
Experimental Workflow for Mutagenesis and SPR Validation
Caption: Workflow for Validating PI(3,4)P2-Protein Interactions using Mutagenesis and SPR.
Experimental Protocols
Site-Directed Mutagenesis
This protocol is a generalized procedure for introducing point mutations into a protein of interest.
-
Primer Design : Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers. The reaction cycles should be optimized for the specific plasmid and primers.
-
DpnI Digestion : Digest the PCR product with DpnI endonuclease for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation : Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing : Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Protein Expression and Purification : Express the mutant protein from the sequence-verified plasmid and purify it for use in binding assays.
Surface Plasmon Resonance (SPR)
This protocol outlines the steps for measuring protein-lipid interactions using SPR.
-
Liposome Preparation : Prepare small unilamellar vesicles (SUVs) by extrusion or sonication. The lipid composition should include a background lipid (e.g., phosphatidylcholine) and the desired concentration of PI(3,4)P2 (typically 1-5 mol%). Control liposomes without PI(3,4)P2 should also be prepared.
-
Sensor Chip Immobilization : Immobilize the prepared liposomes onto an L1 or HPA sensor chip to create a stable lipid bilayer.
-
Protein Binding Analysis :
-
Inject a series of concentrations of the purified wild-type or mutant protein over the immobilized liposome surface.
-
Monitor the binding in real-time by recording the change in resonance units (RU).
-
After each injection, regenerate the surface with a suitable buffer (e.g., a short pulse of NaOH or high salt) to remove the bound protein.
-
-
Data Analysis :
-
Subtract the response from the control surface (without PI(3,4)P2) to correct for non-specific binding.
-
Fit the equilibrium binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kd).
-
Analyze the association and dissociation phases of the sensorgram to determine the on-rate (kon) and off-rate (koff) constants.
-
In Vitro Liposome Co-sedimentation Assay
This protocol provides a semi-quantitative method to assess protein-lipid binding.[10]
-
Liposome Preparation : Prepare large unilamellar vesicles (LUVs) containing PI(3,4)P2 and control liposomes as described for SPR.
-
Binding Reaction : Incubate a constant amount of purified protein with increasing concentrations of liposomes in a suitable binding buffer for 30-60 minutes at room temperature.
-
Centrifugation : Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Analysis : Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.
Conclusion
The validation of PI(3,4)P2-protein interactions is a multifaceted process that benefits from the integration of various experimental approaches. Site-directed mutagenesis remains an indispensable tool for identifying the critical amino acid residues that govern binding specificity. When combined with quantitative biophysical techniques such as Surface Plasmon Resonance and Native Mass Spectrometry, it provides a detailed molecular understanding of the interaction. Furthermore, cellular methods like the use of genetically encoded biosensors are essential for confirming the physiological relevance of these interactions within the complex environment of a living cell. By carefully selecting and combining the methods outlined in this guide, researchers can build a robust and comprehensive picture of the role of PI(3,4)P2-protein interactions in their signaling pathways of interest, paving the way for new discoveries and therapeutic interventions.
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering protein–protein interaction stabilisers by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Flotation Assays for Phosphoinositide-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome-Based Methods to Study Protein–Phosphoinositide Interaction | Springer Nature Experiments [experiments.springernature.com]
- 12. Atypical Membrane-embedded Phosphatidylinositol 3,4-Bisphosphate (PI(3,4)P2)-binding Site on p47phox Phox Homology (PX) Domain Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of the phosphatidylinositol 3,4-bisphosphate-binding pleckstrin homology (PH) domain of tandem PH-domain-containing protein 1 (TAPP1): molecular basis of lipid specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PX domains of p47phox and p40phox bind to lipid products of PI(3)K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of PI(3,4)P2: A Guide to Using siRNA Knockdown of INPP4B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to knock down Inositol Polyphosphate 4-Phosphatase Type II B (INPP4B) as a method to investigate the function of its substrate, Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2]. We will explore the experimental workflows, present supporting data, and compare this technique with other available methods.
The PI3K/Akt Signaling Pathway: The Central Role of INPP4B
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many cancers.[3] Central to this pathway are phosphoinositide lipids, which act as second messengers. INPP4B is a phosphatase that specifically removes the phosphate group from the 4-position of the inositol ring of PI(3,4)P2, converting it to Phosphatidylinositol (3)-phosphate [PI(3)P].[3][4] By doing so, INPP4B acts as a key regulator of the PI3K/Akt signaling cascade. Evidence suggests INPP4B functions as a tumor suppressor by negatively regulating this pathway.[1][4][5]
Using siRNA to Probe INPP4B and PI(3,4)P2 Function
Experimental Protocols
Protocol: siRNA-mediated Knockdown of INPP4B
This protocol is a general guideline and should be optimized for specific cell lines and transfection reagents.[8][9]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium in a 6-well plate to achieve 60-80% confluency at the time of transfection.[8]
-
Preparation of siRNA-Lipid Complex (per well):
-
Solution A: Dilute 20-80 pmol of INPP4B-targeting siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
Solution B: Dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complex formation.[8]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complex.
-
Add the 1 mL mixture to the well, ensuring even distribution.
-
-
Incubation: Incubate cells at 37°C in a CO2 incubator for 5-7 hours.[8]
Protocol: Validation of INPP4B Knockdown by Western Blot
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against INPP4B overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine knockdown efficiency relative to the non-targeting control.
Protocol: Measurement of PI(3,4)P2 Levels by ELISA
-
Lipid Extraction: Following siRNA treatment, harvest cells and extract total lipids using a solvent system (e.g., chloroform/methanol/HCl).
-
ELISA: Utilize a competitive ELISA kit for PI(3,4)P2.
-
Dry down the lipid extracts and resuspend in the appropriate buffer.
-
Add samples and standards to a microplate pre-coated with a PI(3,4)P2-binding protein.
-
Add a detector antibody (e.g., HRP-conjugated anti-PI(3,4)P2 antibody).
-
After incubation and washing, add a substrate and measure the absorbance.
-
Calculate the PI(3,4)P2 concentration in the samples based on the standard curve.[10]
-
Quantitative Data Summary
Knocking down INPP4B is expected to increase the intracellular concentration of its substrate, PI(3,4)P2. This accumulation can have varied effects on downstream signaling depending on the cellular context, particularly the status of other phosphatases like PTEN.[11]
Table 1: Expected Effect of INPP4B siRNA Knockdown on Phosphoinositide Levels
| Cell Line Context | Target | Method | Expected Change in PI(3,4)P2 | Expected Change in PI(3,4,5)P3 (PIP3) | Reference |
| PTEN-proficient (e.g., MCF10A) | INPP4B siRNA | Radiolabeling / HPLC | Increase | Variable/No significant change | [12] |
| PTEN-null (e.g., BT549, HCC70) | INPP4B siRNA | ELISA | Increase | Decrease | [11] |
Note: In some PTEN-null contexts, the accumulation of PI(3,4)P2 may create a negative feedback loop that inhibits PI3K activity, leading to a decrease in PIP3 levels.[11]
Table 2: Expected Functional Consequences of INPP4B Knockdown
| Cell Line Context | Target | Measured Outcome | Expected Result | Reference |
| ER-positive Breast Cancer (e.g., MCF-7) | INPP4B siRNA | Akt Phosphorylation (p-Akt) | Increase | [5][13] |
| ER-positive Breast Cancer (e.g., MCF-7) | INPP4B siRNA | Cell Proliferation | Increase | [5][13] |
| PTEN-null Triple-Negative Breast Cancer | INPP4B siRNA | Akt Phosphorylation (p-Akt) | Decrease | [11] |
| Glioma cells (e.g., U87) | INPP4B shRNA | Akt Phosphorylation (p-Akt) | Increase | [4] |
| Glioma cells (e.g., U87) | INPP4B shRNA | Cell Proliferation | Increase | [4] |
Comparison with Alternative Methods
While siRNA is a powerful tool, other methods exist to modulate gene function, each with its own set of advantages and disadvantages.
Table 3: Comparison of Methods to Study INPP4B Function
| Feature | siRNA Knockdown | CRISPR/Cas9 Knockout | Small Molecule Inhibitors |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[14][15] | Permanent gene disruption at the DNA level.[16][17] | Direct inhibition of protein (enzyme) activity. |
| Effect Duration | Transient (typically 3-7 days).[14] | Permanent and heritable.[14] | Transient; dependent on compound presence. |
| Efficiency | Variable; typically results in partial "knockdown". | High; can achieve complete "knockout" of the gene.[16] | Variable; depends on inhibitor potency and specificity. |
| Off-Target Effects | Can occur due to partial complementarity with other mRNAs.[16][18] | Can occur but are generally less frequent; can be minimized with careful guide RNA design.[16] | Common; can inhibit other kinases or enzymes with similar active sites. |
| Speed & Ease of Use | Relatively fast and straightforward for transient experiments.[7] | More time-consuming; requires generation and selection of stable cell lines. | Very rapid; can be added directly to cells to observe acute effects. |
| Best For | Studying the effects of temporary gene suppression; initial screening. | Investigating the consequences of complete and long-term loss of function. | Studying acute effects of protein inhibition; validating targets for drug development. |
Conclusion
The use of siRNA to knock down INPP4B is a robust and highly effective method for studying the immediate functional consequences of increased PI(3,4)P2 levels. It allows for a controlled, transient reduction in protein expression, making it ideal for elucidating the role of INPP4B in PI3K/Akt signaling and its impact on cellular phenotypes like proliferation and survival. While alternatives like CRISPR offer permanent gene ablation, the speed and simplicity of siRNA make it an invaluable tool for initial functional characterization and screening. The choice of methodology should be guided by the specific research question, considering the desired duration and completeness of the genetic or functional perturbation.
References
- 1. Inositol polyphosphate 4-phosphatase II regulates PI3K/Akt signaling and is lost in human basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | INPP4B inhibits glioma cell proliferation and immune escape via inhibition of the PI3K/AKT signaling pathway [frontiersin.org]
- 5. Inositol polyphosphate 4-phosphatase II regulates PI3K/Akt signaling and is lost in human basal-like breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. idtdna.com [idtdna.com]
- 15. rarediseasesjournal.com [rarediseasesjournal.com]
- 16. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 17. synthego.com [synthego.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Navigating the Crossroads of Cytoskeletal Dynamics: A Comparative Guide to PI(3,4)P2 and PI(4,5)P2
For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling lipids is paramount. Among these, the phosphoinositides phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] and phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] emerge as critical, yet distinct, regulators of the cellular cytoskeleton. This guide provides an objective comparison of their functions, supported by quantitative data and detailed experimental methodologies, to illuminate their differential impact on the intricate dance of cytoskeletal rearrangement.
At the heart of cellular architecture and motility lies the cytoskeleton, a dynamic network of protein filaments, primarily actin and microtubules. The precise regulation of this network is orchestrated by a complex interplay of signaling molecules, with PI(3,4)P2 and PI(4,5)P2 playing pivotal, non-redundant roles. While both are key players at the plasma membrane, their spatial and temporal distribution, along with their specific protein effectors, dictate their unique contributions to cytoskeletal dynamics.
PI(4,5)P2: The Ubiquitous Conductor of Actin Dynamics
PI(4,5)P2 is the most abundant phosphoinositide in the plasma membrane and acts as a general and direct regulator of a vast array of actin-binding proteins (ABPs).[1] Its high concentration at the inner leaflet of the plasma membrane provides a platform for the recruitment and modulation of proteins that control actin polymerization, depolymerization, capping, and cross-linking.[2] Biochemical studies have consistently shown that many proteins promoting actin assembly are upregulated by PI(4,5)P2, while those that inhibit actin assembly or promote filament disassembly are downregulated.[2] This broad influence makes PI(4,5)P2 a fundamental component in processes such as cell migration, endocytosis, and phagocytosis.[3]
PI(3,4)P2: A Specialist in Localized Cytoskeletal Remodeling
In contrast to the widespread influence of PI(4,5)P2, PI(3,4)P2 typically exhibits a more restricted and specialized role in cytoskeletal regulation. Its production is often transient and localized to specific cellular structures like lamellipodia, podosomes, and invadopodia, which are critical for cell motility and invasion.[4] The effects of PI(3,4)P2 on the cytoskeleton are often mediated through a select group of effector proteins containing pleckstrin homology (PH) domains that specifically recognize this lipid. This specificity allows for a more targeted and context-dependent regulation of actin rearrangements.[5]
Quantitative Comparison of Protein Binding Affinities
The differential roles of PI(3,4)P2 and PI(4,5)P2 are underscored by the varying binding affinities of cytoskeletal regulatory proteins for each lipid. The dissociation constant (Kd) is a measure of the affinity between a protein and its ligand, with a lower Kd value indicating a higher affinity. The following table summarizes the binding affinities of key cytoskeletal regulatory proteins for PI(3,4)P2 and PI(4,5)P2.
| Protein | Domain | PI(3,4)P2 Binding Affinity (Kd) | PI(4,5)P2 Binding Affinity (Kd) | Primary Cytoskeletal Function |
| Lamellipodin (Lpd) | PH | High Affinity (Specific) | Low Affinity | Promotes actin polymerization at the leading edge.[6] |
| TAPP1 | C-terminal PH | High Affinity (Specific) | No significant binding | Adaptor protein involved in B-cell activation.[7][8] |
| Profilin 1 | - | 1.1 µM | 11 µM | Regulates actin polymerization by binding to actin monomers.[9] |
| Cofilin | - | Not reported | ~84 µM (for WT GST-cofilin) | Promotes actin filament disassembly.[10] |
| N-WASP | Basic | Weak interaction | Stronger interaction than WASP | Activates the Arp2/3 complex to promote actin nucleation.[11] |
Signaling Pathways and Experimental Workflows
To visually delineate the distinct signaling cascades and experimental approaches used to study these phosphoinositides, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Regulation of the actin cytoskeleton by PI(4,5)P2 and PI(3,4,5)P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. Profilin1 regulates PI(3,4)P2 and lamellipodin accumulation at the leading edge thus influencing motility of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of TAPP adapter proteins with phosphatidylinositol (3,4)-bisphosphate regulates B-cell activation and autoantibody production | MRC PPU [ppu.mrc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cofilin and profilin: partners in cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
specificity of PH domains for PI(3,4)P2 over other phosphoinositides
For Researchers, Scientists, and Drug Development Professionals
The precise regulation of cellular signaling pathways relies on the specific recognition of second messengers by protein interaction domains. Among these, the Pleckstrin Homology (PH) domain superfamily plays a crucial role in decoding the phosphoinositide (PI) code at cellular membranes. This guide provides a detailed comparison of PH domains that specifically recognize phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), a key lipid second messenger in pathways controlling cell growth, proliferation, and endocytosis, against those that bind other phosphoinositide species.
Understanding PH Domain Specificity
Pleckstrin Homology (PH) domains are structurally conserved protein modules of approximately 120 amino acids found in a wide array of signaling proteins. While over 250 PH domains are encoded in the human genome, only a small fraction exhibit high affinity and specificity for particular phosphoinositides. This specificity is critical for the recruitment of downstream effector proteins to the correct membrane compartment at the appropriate time.
High-affinity interactions are typically reserved for phosphoinositides that possess adjacent phosphate groups, such as PI(4,5)P2, PI(3,4)P2, and PI(3,4,5)P3[1]. The specificity is dictated by the geometry and charge distribution of the binding pocket within the PH domain, which forms specific hydrogen bonds with the inositol headgroup of the lipid.
PI(3,4)P2-Specific PH Domains: The TAPP1/2 Benchmark
The most well-characterized PH domains with high specificity for PI(3,4)P2 are found in the Tandem PH-domain-containing Proteins 1 and 2 (TAPP1 and TAPP2).[2][3]
-
TAPP1 and TAPP2: The C-terminal PH domains of these adaptor proteins bind to PI(3,4)P2 with high affinity and selectivity.[2][4][5] This interaction is crucial for their recruitment to the plasma membrane following the production of PI(3,4)P2. Structural studies reveal that the binding pocket of the TAPP1 PH domain has a steric hindrance, caused by an alanine residue, that prevents the accommodation of the 5'-phosphate group of PI(3,4,5)P3, thereby conferring specificity for PI(3,4)P2.[2] Mutation of this residue to a smaller glycine allows the domain to bind both PI(3,4)P2 and PI(3,4,5)P3 with similar affinity.[2]
Promiscuous and Other Specific PH Domains
In contrast to the high specificity of TAPP1/2, other PH domains exhibit more promiscuous binding profiles or are highly specific for other phosphoinositides.
-
Akt/PKB: The PH domain of the serine/threonine kinase Akt (Protein Kinase B) is a critical effector in the PI3-kinase signaling pathway. It binds to both PI(3,4)P2 and PI(3,4,5)P3 with similar high affinity, allowing it to be recruited to the membrane in response to the presence of either lipid.[5][6][7][8][9] This dual specificity ensures robust activation of Akt downstream of PI3-kinase.
-
PLC-δ1: The PH domain of Phospholipase C-delta1 is considered a gold standard for specific PI(4,5)P2 binding. It interacts with PI(4,5)P2 with high affinity (in the micromolar to nanomolar range) and is widely used as a genetically encoded biosensor to track the dynamics of this lipid in live cells.[10][11][12]
-
Btk: Bruton's tyrosine kinase (Btk), essential for B cell development, contains a PH domain that is highly specific for PI(3,4,5)P3.[13][14][15] This interaction is a prerequisite for its translocation to the plasma membrane and subsequent activation.[13][15] The Btk PH domain binds PI(3,4,5)P3 with an affinity that is approximately an order of magnitude higher than for PI(4,5)P2.[16]
Quantitative Comparison of Binding Affinities
The binding affinity, often expressed as the dissociation constant (Kd), provides a quantitative measure of the strength of the interaction between a PH domain and a phosphoinositide. A lower Kd value indicates a stronger binding affinity. The table below summarizes reported Kd values for key PH domains with various phosphoinositides.
| PH Domain Protein | Target Phosphoinositide | Reported Kd (Dissociation Constant) | Experimental Method |
| TAPP1 (c-term) | PI(3,4)P2 | ~60 nM | Surface Plasmon Resonance |
| PI(3,4,5)P3 | ~1.3 µM | Surface Plasmon Resonance | |
| Akt1/PKBα | PI(3,4)P2 | ~50 nM | Isothermal Titration Calorimetry |
| PI(3,4,5)P3 | ~75 nM | Isothermal Titration Calorimetry | |
| Btk | PI(3,4,5)P3 | ~174 nM | Liposome Binding Assay[16] |
| PI(4,5)P2 | ~8 µM | Competition Assay[16] | |
| PLC-δ1 | PI(4,5)P2 | ~1.7 µM | Liposome Binding Assay |
| Ins(1,4,5)P3 (Headgroup) | ~160 nM | Fluorescence Spectroscopy |
Note: Kd values can vary between studies due to different experimental techniques, lipid preparations (e.g., soluble headgroups, micelles, liposomes), and buffer conditions. The data presented are representative values from the literature.
Visualizing PI(3,4)P2 Signaling and Experimental Analysis
To better understand the context of PI(3,4)P2 signaling and the methods used to study it, the following diagrams illustrate a key signaling pathway and a common experimental workflow.
References
- 1. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and visualization of phosphoinositides by quantum dot-labeled specific binding-domain probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing PH Domain-Based Biosensors for Improved Plasma Membrane PIP3 Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. [PDF] Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change. | Semantic Scholar [semanticscholar.org]
- 10. The pleckstrin homology domain of phospholipase C-delta 1 binds with high affinity to phosphatidylinositol 4,5-bisphosphate in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. InterPro [ebi.ac.uk]
- 12. Binding of PLCdelta1PH-GFP to PtdIns(4,5)P2 prevents inhibition of phospholipase C-mediated hydrolysis of PtdIns(4,5)P2 by neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between the Btk PH domain and phosphatidylinositol-3,4,5-trisphosphate directly regulates Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
The Critical Role of PI(3,4)P2 in Cell Migration: Insights from Knockout Studies
A Comparative Guide for Researchers and Drug Development Professionals
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that has emerged as a critical second messenger in the intricate signaling networks governing cell migration. Its precise spatial and temporal regulation is vital for processes such as cell polarization, lamellipodia formation, and directional movement. Knockout and knockdown studies targeting the enzymes that produce and degrade PI(3,4)P2 have been instrumental in elucidating its function. This guide provides a comparative overview of key findings from these studies, offering valuable insights for researchers in cell biology and professionals in drug development targeting metastatic diseases.
PI(3,4)P2 Metabolism: A Tightly Regulated Hub
PI(3,4)P2 is primarily generated through two main pathways: the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by 5-phosphatases like SHIP1 and SHIP2, and the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) by Class II PI3-kinases. Its degradation is mainly carried out by the 4-phosphatase INPP4B, which converts it to PI(3)P, and the 3-phosphatase PTEN, which converts it to PI(4)P. This tight regulation allows PI(3,4)P2 to act as a specific signaling hub, recruiting effector proteins containing Pleckstrin Homology (PH) domains, such as TAPP1 and lamellipodin, to the plasma membrane to control cytoskeletal dynamics.
Caption: PI(3,4)P2 is generated from PIP3 by SHIP2 and activates downstream effectors like Lamellipodin.
Comparative Analysis of Knockout/Knockdown Studies
The functional role of PI(3,4)P2 in cell migration has been dissected by genetically silencing key regulatory enzymes. The following table summarizes quantitative data from representative studies, highlighting the impact of depleting SHIP2 or INPP4B on cell migration and invasion across various cancer cell lines.
| Target Gene | Cell Line | Assay Type | Key Quantitative Finding | Conclusion | Reference |
| SHIP2 | MDA-MB-231 (Breast Cancer) | Transwell Migration | Significant decrease in EGF-induced cell migration upon SHIP2 knockdown. | SHIP2 positively regulates cell migration.[1] | [1] |
| SHIP2 | MDA-MB-231 (Breast Cancer) | Wound Healing | SHIP2 depletion significantly inhibited wound closure compared to control cells. | SHIP2 is crucial for the migratory capacity of breast cancer cells.[2][3] | [2][3] |
| SHIP2 | SGC-7901 (Gastric Cancer) | Transwell Migration & Invasion | SHIP2 knockdown promoted cell migration and invasion. | In contrast to breast cancer, SHIP2 acts as a suppressor of migration in this context.[4] | [4] |
| INPP4B | BxPC-3 (Pancreatic Cancer) | Transwell Migration | INPP4B knockout significantly reduced cell migration. | INPP4B promotes pancreatic cancer cell migration.[5] | [5] |
| INPP4B | GBC-SD (Gallbladder Cancer) | Wound Healing | INPP4B overexpression increased migration rate by ~28% at 24h; knockdown had the opposite effect. | INPP4B acts as an oncogene, promoting migration in gallbladder cancer.[6] | [6] |
| INPP4B | U87 & U251 (Glioma) | Transwell Migration | INPP4B knockdown significantly increased the number of migrated cells. | INPP4B inhibits glioma cell migration.[7][8] | [7][8] |
Note: The conflicting roles observed for SHIP2 and INPP4B in different cancer types highlight the context-dependent nature of PI(3,4)P2 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison table.
Gene Knockdown using shRNA/siRNA
A common approach to investigate the function of a specific gene is to reduce its expression using RNA interference.
Caption: Workflow for generating and validating stable cell lines with reduced target gene expression.
-
Design and Cloning: Design short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (e.g., SHIP2, INPP4B). For stable knockdown, shRNA sequences are cloned into a lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cell line.
-
Selection: Select for successfully transduced cells using an antibiotic resistance marker present on the vector (e.g., puromycin).
-
Validation: Confirm the reduction in mRNA and protein levels of the target gene using quantitative PCR (qPCR) and Western blotting, respectively.
Transwell Migration Assay (Boyden Chamber)
This assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours before the assay to minimize baseline migration.
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium and seed a specific number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell insert.[7]
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the bottom surface of the membrane with a fixative like paraformaldehyde.
-
Stain the migrated cells with a dye such as 0.1% crystal violet.[7]
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope in several representative fields.
-
Wound Healing (Scratch) Assay
This method assesses collective cell migration and wound closure in a two-dimensional context.
-
Monolayer Culture: Grow cells in a multi-well plate until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip or a specialized scratch tool to create a uniform, cell-free gap ("wound") through the center of the monolayer.
-
Imaging: Immediately after creating the scratch, capture initial images (t=0) using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 8 hours) until the wound is closed in the control group.
-
Quantification: Measure the area of the cell-free gap at each time point using image analysis software (like ImageJ). The rate of wound closure is calculated and compared between the knockout/knockdown and control cells.
Conclusion and Future Directions
Knockout and knockdown studies have firmly established PI(3,4)P2 as a key regulator of cell migration, although its precise role can be highly context-dependent, acting as either a promoter or a suppressor of migration in different cancer types. The enzymes that control PI(3,4)P2 levels, particularly SHIP2 and INPP4B, represent promising therapeutic targets for controlling cancer metastasis. Future research, leveraging more sophisticated techniques like CRISPR/Cas9-mediated knockout[9] and live-cell imaging with PI(3,4)P2 biosensors, will further refine our understanding of the dynamic signaling networks governed by this critical lipid messenger. These insights are essential for the development of novel anti-metastatic therapies.
References
- 1. SHIP2 phosphoinositol phosphatase positively regulates EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Inhibition of SHIP2 activity inhibits cell migration and could prevent metastasis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The lipid phosphatase INPP4B controls pancreatic cancer cell migration and invasion by regulating fibronectin exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and functional characterization of INPP4B in gallbladder cancer patients and gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | INPP4B inhibits glioma cell proliferation and immune escape via inhibition of the PI3K/AKT signaling pathway [frontiersin.org]
- 8. INPP4B inhibits glioma cell proliferation and immune escape via inhibition of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P08.53 CRISPR/Cas9 knockout of PI3K delta confirms its role in glioma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing the Effects of Different PI(3,4)P2 Acyl Chain Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that plays a critical role as a second messenger in a multitude of cellular processes, including cell growth, proliferation, survival, and membrane trafficking.[1][2] While the function of the phosphorylated inositol headgroup in recruiting and activating downstream effector proteins is well-established, the influence of the lipid's acyl chain composition on its signaling properties is an emerging area of research. In mammalian cells, phosphoinositides are predominantly enriched with a stearoyl group (18:0) at the sn-1 position and an arachidonoyl group (20:4) at the sn-2 position, creating the C38:4 acyl chain variant.[3] This guide provides a comparative overview of the known and hypothesized effects of different PI(3,4)P2 acyl chain variants, supported by experimental data and detailed methodologies to facilitate further investigation.
PI(3,4)P2 Signaling Pathways
PI(3,4)P2 is generated through two primary pathways:
-
Class I PI3K Pathway: Upon growth factor stimulation, Class I PI3-Kinases (PI3Ks) phosphorylate Phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] to produce Phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3]. Subsequently, 5-phosphatases such as SHIP1 and SHIP2 dephosphorylate PI(3,4,5)P3 to generate PI(3,4)P2.[4]
-
Class II PI3K Pathway: Class II PI3Ks can directly phosphorylate Phosphatidylinositol 4-phosphate (PI4P) to produce PI(3,4)P2.[1]
The generated PI(3,4)P2 then recruits and activates a specific set of effector proteins containing pleckstrin homology (PH) domains, such as AKT/PKB, PDK1, and TAPP1/2, initiating downstream signaling cascades that regulate various cellular functions.[5]
Influence of Acyl Chain Composition on PI(3,4)P2 Function
While direct comparative studies on PI(3,4)P2 acyl chain variants are limited, research on other phosphoinositides suggests that the structure of the lipid tails can significantly impact:
-
Protein-Lipid Interactions: The length and saturation of acyl chains can influence the binding affinity and specificity of effector proteins. For instance, in vitro lipid-blot assays have demonstrated that proteins with polybasic clusters exhibit enhanced affinity for PI(3,4,5)P3 over PI(4,5)P2.[6] Although not directly testing acyl chain variants, this highlights the sensitivity of protein binding to the lipid structure. It is plausible that different PI(3,4)P2 acyl chain variants would similarly modulate the recruitment of effector proteins.
-
Enzyme Activity: The activity of lipid kinases and phosphatases can be influenced by the acyl chain composition of their substrates.
-
Membrane Properties: The acyl chains contribute to the biophysical properties of the membrane, such as fluidity and curvature, which can in turn affect signaling events.
The predominant C38:4 acyl chain composition is thought to facilitate efficient recycling of phosphoinositides after signaling-induced hydrolysis, thereby maintaining the signaling pool.[7][8]
Comparative Data on PI(3,4)P2 Acyl Chain Variants
Direct quantitative data comparing the functional effects of different PI(3,4)P2 acyl chain variants is currently scarce in the published literature. The majority of studies utilize either synthetic PI(3,4)P2 with saturated short chains (e.g., dipalmitoyl, C16:0) for structural studies or a heterogeneous mixture isolated from biological sources. Mass spectrometry-based lipidomics has been instrumental in identifying the variety of acyl chain compositions present in cells.
Table 1: Acyl Chain Composition of Phosphoinositides in Different Cell Types
| Cell Type | Dominant Acyl Chain Species | Other Detected Species | Reference |
| Mammalian Tissues | C38:4 (Stearoyl/Arachidonoyl) | C36:1, C36:2, C38:3, C38:5 | [3] |
| HEK293 Cells | C38:4, C36:1, C36:2 | C34:1, C38:3, C38:5 | [3] |
| MCF7 Cells | C36:1, C36:2, C38:4 | C34:1, C38:3, C38:5 | [3] |
This table summarizes the general findings on phosphoinositide acyl chain composition. Specific data for PI(3,4)P2 is often aggregated with other PIP2 isomers in these studies.
Experimental Protocols
To facilitate research in this area, we provide detailed methodologies for key experiments.
Protocol 1: Analysis of Endogenous PI(3,4)P2 Acyl Chain Composition by Mass Spectrometry
This protocol outlines the steps for the extraction and analysis of phosphoinositides from cell culture to determine the acyl chain profile of PI(3,4)P2.
1. Lipid Extraction:
-
Harvest and wash cultured cells with ice-cold PBS.
-
Perform a two-step lipid extraction:
-
First, extract with a neutral solvent mixture (e.g., chloroform:methanol, 1:2 v/v).
-
Second, extract the pellet with an acidified solvent (e.g., chloroform:methanol:HCl, 200:100:1 v/v/v) to quantitatively recover polyphosphoinositides.
-
-
Combine the lipid-containing phases, wash with a salt solution (e.g., 0.1 M HCl), and dry the organic phase under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Improved Chromatography):
-
Methylate the phosphate groups using diazomethane to improve chromatographic separation of isomers.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Use a suitable column (e.g., C18 reverse-phase) and a gradient elution protocol to separate the different phosphoinositide species.
-
Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the different PI(3,4)P2 acyl chain variants based on their precursor and fragment ion masses.
Protocol 2: In Vitro Liposome-Based Protein Recruitment Assay
This protocol describes a method to compare the ability of different synthetic PI(3,4)P2 acyl chain variants to recruit a specific effector protein.
1. Synthesis of PI(3,4)P2 Acyl Chain Variants:
-
Obtain or synthesize PI(3,4)P2 with defined acyl chains (e.g., C16:0/C16:0, C18:0/C20:4, C18:1/C18:1). This often involves complex organic synthesis protocols.
2. Liposome Preparation:
-
Prepare a lipid mixture in chloroform containing a major phospholipid (e.g., phosphatidylcholine), phosphatidylserine (to mimic the inner leaflet of the plasma membrane), and a specific PI(3,4)P2 acyl chain variant (typically 1-5 mol%).
-
Dry the lipid mixture to a thin film under nitrogen.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
3. Protein Binding Assay:
-
Incubate the prepared liposomes with a purified recombinant protein of interest (e.g., a GST-tagged PH domain of an effector protein).
-
Separate the liposome-bound protein from the unbound protein by ultracentrifugation (liposome flotation or pelleting assay).[7][9][10]
-
Analyze the amount of protein in the supernatant (unbound) and the pellet (liposome-bound) fractions by SDS-PAGE and Western blotting or Coomassie staining.
4. Quantification and Comparison:
-
Quantify the band intensities to determine the percentage of protein bound to the liposomes for each PI(3,4)P2 acyl chain variant.
-
Compare the binding efficiencies between the different variants.
Future Directions
The field would greatly benefit from more direct comparative studies to elucidate the specific roles of different PI(3,4)P2 acyl chain variants. Future research should focus on:
-
Systematic Synthesis: Developing robust and accessible methods for synthesizing a wider range of PI(3,4)P2 species with varied acyl chain lengths and degrees of saturation.
-
Quantitative Functional Assays: Employing the synthesized variants in a battery of in vitro and cell-based assays to quantitatively compare their effects on effector protein binding, enzyme kinetics, and downstream signaling events.
-
Advanced Imaging Techniques: Utilizing super-resolution microscopy in conjunction with novel acyl chain-specific probes to visualize the subcellular localization and dynamics of different PI(3,4)P2 species in live cells.
By systematically investigating the impact of acyl chain composition, we can gain a more comprehensive understanding of the intricate regulation of PI(3,4)P2 signaling and potentially identify novel targets for therapeutic intervention in diseases where this pathway is dysregulated.
References
- 1. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAPPing into PIPs: A new reporter reveals the origin of plasma membrane PI(3,4)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI(3,4,5)P3 and PI(4,5)P2 Lipids Target Proteins with Polybasic Clusters to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Protein-Phosphoinositide Interactions with Liposome Flotation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique acyl chains mark phosphoinositides for recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Liposome Flotation Assays for Phosphoinositide-protein Interaction. | Semantic Scholar [semanticscholar.org]
- 10. Liposome Flotation Assays for Phosphoinositide-protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Akt Activation: A Comparative Guide to PI(3,4)P2 and PI(3,4,5)P3 Isoform-Specific Activation
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the serine/threonine kinase Akt (also known as Protein Kinase B) plays a pivotal role in regulating cell survival, growth, proliferation, and metabolism. The activation of its three isoforms—Akt1, Akt2, and Akt3—is a tightly controlled process initiated by the binding of phosphoinositide second messengers to their pleckstrin homology (PH) domain. This guide provides a comprehensive comparison of how two key phosphoinositides, phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), differentially activate the three Akt isoforms, supported by experimental data and detailed methodologies for researchers in cell signaling and drug development.
The activation of Akt is a critical node in the PI3K signaling pathway, which is frequently dysregulated in cancer and other diseases. A nuanced understanding of how different phosphoinositide products selectively activate specific Akt isoforms is paramount for the development of targeted therapeutics.
Differential Activation of Akt Isoforms: A Tale of Two Phosphoinositides
Emerging research highlights a fascinating isoform-specific preference in Akt activation by PI(3,4)P2 and PI(3,4,5)P3. While both phosphoinositides are products of phosphoinositide 3-kinase (PI3K) and are essential for maximal Akt activation, they exhibit distinct roles in recruiting and activating the different Akt isoforms.[1]
A key study utilizing quantitative lipid imaging has revealed that PI(3,4)P2 selectively activates Akt2 at both the plasma membrane and on early endosomes.[2] In contrast, PI(3,4,5)P3 preferentially stimulates Akt1 and Akt3, with this activation occurring exclusively at the plasma membrane.[2] This spatial and isoform-specific activation provides a mechanism for the differential regulation of downstream signaling pathways by the various Akt isoforms.
The binding of these phosphoinositides to the PH domain of Akt is a prerequisite for the subsequent phosphorylation of two critical residues: threonine 308 (T308) in the activation loop and serine 473 (S473) in the C-terminal hydrophobic motif, which together lead to full kinase activation.[3] Studies have shown a correlation between PI(3,4,5)P3 levels and the phosphorylation of Akt at T308, while PI(3,4)P2 levels are more closely linked to phosphorylation at S473.
Quantitative Comparison of Binding Affinities
The differential activation of Akt isoforms is rooted in the specific binding affinities of their PH domains for PI(3,4)P2 and PI(3,4,5)P3. Surface Plasmon Resonance (SPR) has been a valuable technique for quantifying these interactions.
| Akt Isoform | Phosphoinositide | Binding Affinity (Kd) | Reference(s) |
| Akt1 | PI(3,4,5)P3 | nM to sub-nM range | [4] |
| PI(3,4)P2 | nM to sub-nM range | [4] | |
| Akt2 | PI(3,4,5)P3 | Data not available | |
| PI(3,4)P2 | Data not available | ||
| Akt3 | PI(3,4,5)P3 | Data not available | |
| PI(3,4)P2 | Data not available |
Note: While a 2021 study by Franke et al. provided evidence that Akt1 has a high affinity for both PI(3,4,5)P3 and PI(3,4)P2, with Kd values in the nanomolar to sub-nanomolar range, specific quantitative data for Akt2 and Akt3 remains to be fully elucidated in comparative studies.[4] An earlier study suggested a 3-fold lower affinity of Akt1 for PI(3,4)P2 compared to PI(3,4,5)P3.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes of Akt activation and the experimental approaches used to study them, the following diagrams are provided.
Caption: PI3K signaling pathway leading to isoform-specific Akt activation.
References
- 1. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Lipid Imaging Reveals a New Signaling Function of Phosphatidylinositol-3,4-Bisphophate: Isoform- and Site-Specific Activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PI(3,4)P2 (18:1) (Ammonium Salt): A Step-by-Step Guide
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of PI(3,4)P2 (18:1) (ammonium salt), a polyphosphorylated phosphatidylinositol used in research focusing on cancer, diabetes, and cardiovascular disease. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety Precautions and Handling
Prior to handling and disposal, it is imperative to be familiar with the associated hazards. PI(3,4)P2 (18:1) (ammonium salt) should be handled in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, lab coats, and safety glasses, must be worn to avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Protocol
Disposal of PI(3,4)P2 (18:1) (ammonium salt) must be conducted in accordance with all applicable federal, state, and local environmental regulations. Discharge into the environment, including sewer systems, must be avoided.[1]
Step 1: Collection and Storage of Waste
-
Collect waste material in a suitable, closed, and properly labeled container.[1]
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
Step 2: Engage a Licensed Chemical Waste Disposal Service
-
The primary and recommended method of disposal is to engage a licensed chemical destruction plant.[1]
-
Provide the disposal service with the Safety Data Sheet (SDS) for PI(3,4)P2 (18:1) (ammonium salt).
Step 3: Alternative Disposal Method (where permissible)
-
If conducted by a licensed and appropriately equipped facility, controlled incineration with flue gas scrubbing is an acceptable disposal method.[1]
Step 4: Decontamination of Empty Containers
-
Empty containers should be triple-rinsed (or the equivalent).[1]
-
The rinsate should be collected and treated as hazardous waste.
-
After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned if appropriate.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of PI(3,4)P2 (18:1) (ammonium salt).
References
Safeguarding Your Research: Essential Safety and Handling Protocols for PI(3,4)P2 (18:1) (Ammonium Salt)
Operational Guide for Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Phosphatidylinositol 3,4-bisphosphate (18:1) (ammonium salt), hereafter referred to as PI(3,4)P2. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling PI(3,4)P2, a substance that is integral to cell signaling research, proper personal protective equipment is mandatory.[1][2] Although not classified as highly hazardous, the compound is a fine powder, and its ammonium salt form warrants careful handling to avoid inhalation and direct contact.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or aerosolized powder.[1][2] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact.[1][2] Gloves must be inspected before use and disposed of properly after handling the material.[1][2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Generally not required for small quantities. | If handling large quantities or if dust formation is likely, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][2] |
Operational Plan: From Receipt to Use
A systematic approach to handling PI(3,4)P2 ensures both safety and the stability of the compound. Phosphoinositides are chemically sensitive, particularly to oxidation and hydrolysis, making proper storage and handling paramount for experimental success.[]
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, immediately transfer the product to a designated freezer set to -20°C.[4]
-
Log the arrival date and manufacturer's lot number in your laboratory inventory system.
-
-
Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the lipid.
-
Conduct all weighing and initial dilutions in a chemical fume hood or a designated area with good ventilation to minimize inhalation risk.[2]
-
-
Weighing and Reconstitution:
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powdered compound.
-
Reconstitute the lipid in a suitable solvent as per your experimental protocol.
-
-
Use in Experiments:
-
Handle all solutions containing PI(3,4)P2 with the same level of precaution as the solid form.
-
Avoid creating aerosols.
-
-
Post-Experiment:
-
Securely cap and seal the stock vial, purge with an inert gas like argon or nitrogen if possible, and return it to -20°C storage.[]
-
Decontaminate all work surfaces and equipment thoroughly.
-
Emergency and Disposal Plan
Accidents can happen. Being prepared with a clear plan for spills, exposure, and disposal is a non-negotiable aspect of laboratory safety.
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Ingestion | Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Consult a physician. |
| Small Spill | Wear appropriate PPE. Gently sweep up the powder, avoiding dust creation, and place it in a suitable, closed container for disposal.[1][2] |
Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with PI(3,4)P2 (e.g., gloves, pipette tips, paper towels) should be placed in a sealed, labeled waste container.
-
Unused Product: Dispose of unused or expired PI(3,4)P2 as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[2]
-
Containers: Empty containers should be rinsed and disposed of according to institutional guidelines.
By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate risks, ensure the well-being of your team, and maintain the high quality of your research outcomes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
